NVP-BHG712 isomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSRKSEWLRPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BHG712: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BHG712 is a potent and selective, orally bioavailable small molecule inhibitor of the EphB4 receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of NVP-BHG712, detailing its primary and off-target kinase inhibition profile, the downstream signaling pathways it modulates, and its effects on key biological processes, particularly angiogenesis. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development efforts.
Core Mechanism of Action: Inhibition of EphB4 Kinase
NVP-BHG712 was rationally designed as a specific inhibitor of the EphB4 receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of EphB4 autophosphorylation, a critical step in the activation of its downstream signaling cascades. By binding to the ATP-binding pocket of the EphB4 kinase domain, NVP-BHG712 prevents the transfer of phosphate (B84403) from ATP to tyrosine residues within the receptor, thereby blocking "forward signaling".[1][2] This inhibition of EphB4 forward signaling has been shown to be a key mediator of its anti-angiogenic effects.[1][2]
Kinase Selectivity Profile
NVP-BHG712 exhibits high selectivity for the EphB4 receptor. However, like many kinase inhibitors, it demonstrates activity against a panel of other kinases, particularly at higher concentrations. The following tables summarize the inhibitory activity of NVP-BHG712 against its primary target, other Eph receptors, and key off-target kinases.
Table 1: Inhibitory Activity of NVP-BHG712 against Eph Receptors
| Kinase | IC50 / ED50 (nM) | Assay Type |
| EphB4 | 25 (ED50) | Cellular Autophosphorylation (A375 cells) |
| EphB4 | 3.0 (IC50) | Kinase Autophosphorylation |
| EphA2 | 3.3 (IC50) | Kinase Autophosphorylation |
| EphA3 | - | - |
| EphB2 | - | - |
| EphB3 | - | - |
Note: A preference for EphB4 inhibition over EphB2, EphA2, EphB3, and EphA3 in cellular autophosphorylation assays has been reported, though specific IC50/ED50 values for all are not consistently available.[3]
Table 2: Off-Target Kinase Inhibition Profile of NVP-BHG712
| Kinase | IC50 / ED50 (µM) | Assay Type |
| c-Raf | 0.395 (IC50) | Biochemical Assay |
| c-Src | 1.266 (IC50) | Biochemical Assay |
| c-Abl | 1.667 (IC50) | Biochemical Assay |
| VEGFR2 | 4.2 (ED50) | Cellular Autophosphorylation (A375 cells) |
Modulation of Downstream Signaling Pathways
The inhibitory activity of NVP-BHG712 on EphB4 and its off-target kinases, c-Src and c-Abl, leads to the modulation of several critical intracellular signaling pathways that regulate cell proliferation, migration, and survival.
EphB4 Signaling Pathway
EphB4 forward signaling, initiated by the binding of its ligand ephrin-B2, activates multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. By inhibiting EphB4 autophosphorylation, NVP-BHG712 effectively blocks these downstream cascades.
c-Src and c-Abl Signaling Pathways
At micromolar concentrations, NVP-BHG712 can inhibit the non-receptor tyrosine kinases c-Src and c-Abl. These kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and cytoskeletal regulation.
Inhibition of VEGF-Driven Angiogenesis
A key functional outcome of NVP-BHG712 activity is the inhibition of angiogenesis, particularly that driven by Vascular Endothelial Growth Factor (VEGF).[1][2] While NVP-BHG712 has minimal direct inhibitory effects on the VEGF receptor 2 (VEGFR2) at concentrations that inhibit EphB4, it effectively blocks VEGF-stimulated vessel formation in vivo.[1][2] This suggests a critical crosstalk between the EphB4 and VEGFR signaling pathways in angiogenesis. The inhibition of EphB4 forward signaling by NVP-BHG712 is sufficient to disrupt this process.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of NVP-BHG712.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of NVP-BHG712 on the enzymatic activity of purified kinases.
-
Materials:
-
Purified recombinant kinase (e.g., EphB4, c-Src, c-Abl)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
NVP-BHG712 serial dilutions in DMSO
-
96- or 384-well assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of NVP-BHG712 in DMSO and then dilute in kinase reaction buffer.
-
Add the diluted NVP-BHG712 or DMSO (vehicle control) to the assay plate wells.
-
Add the purified kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity by measuring the incorporation of ³²P into the substrate (radiometric) or by using a commercial kinase assay kit that measures ADP production (e.g., ADP-Glo) or substrate phosphorylation via antibody-based detection.
-
Calculate the percent inhibition for each NVP-BHG712 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular EphB4 Autophosphorylation Assay
This cell-based assay measures the ability of NVP-BHG712 to inhibit the autophosphorylation of EphB4 in a cellular context.
-
Materials:
-
A375 human melanoma cells stably overexpressing myc-tagged human EphB4.[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NVP-BHG712 serial dilutions in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-myc antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for detection
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Seed A375-EphB4 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of NVP-BHG712 or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Immunoprecipitate EphB4 from equal amounts of total protein using an anti-myc antibody and Protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the protein from the beads and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
Strip and re-probe the membrane with an anti-EphB4 or anti-myc antibody to determine total immunoprecipitated EphB4.
-
Quantify band intensities and normalize the phosphotyrosine signal to the total EphB4 signal.
-
Calculate the percent inhibition of autophosphorylation and determine the ED50 value.
-
In Vivo VEGF-Induced Angiogenesis Model
This animal model assesses the in vivo efficacy of NVP-BHG712 in inhibiting VEGF-driven blood vessel formation.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Recombinant human VEGF
-
Matrigel or other suitable matrix for subcutaneous implantation
-
NVP-BHG712 formulated for oral administration
-
Vehicle control for oral administration
-
Calipers for tumor/implant measurement
-
Hemoglobin assay kit or antibodies for immunohistochemical analysis of blood vessels (e.g., anti-CD31)
-
-
Procedure:
-
Mix recombinant VEGF with Matrigel on ice.
-
Subcutaneously inject the VEGF-containing Matrigel plugs into the flanks of the mice.
-
Orally administer NVP-BHG712 or vehicle to the mice daily, starting on the day of Matrigel injection.
-
Monitor the mice and measure the size of the Matrigel plugs over time (e.g., for 7-14 days).
-
At the end of the study, excise the Matrigel plugs.
-
Assess angiogenesis by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
-
Compare the extent of angiogenesis in the NVP-BHG712-treated group to the vehicle-treated group.
-
Conclusion
NVP-BHG712 is a well-characterized, potent, and selective inhibitor of the EphB4 receptor tyrosine kinase. Its primary mechanism of action, the inhibition of EphB4 autophosphorylation, leads to the suppression of downstream signaling pathways and a robust anti-angiogenic effect, particularly in the context of VEGF-driven neovascularization. While it exhibits some off-target activity at higher concentrations, its selectivity profile supports its use as a valuable tool for investigating the biological roles of EphB4 signaling and as a potential therapeutic agent in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
The Fortuitous Discovery and Divergent Biology of NVP-BHG712 and its Regioisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BHG712, a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase, has been a valuable tool in cancer research. However, a significant discovery revealed that many commercially available batches of this compound were, in fact, a regioisomer, now commonly referred to as NVPiso. This isomer, while structurally very similar, exhibits a markedly different kinase selectivity profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of NVP-BHG712 and its regioisomer, offering researchers a comprehensive resource to understand and control for this critical chemical distinction.
Introduction: The NVP-BHG712 Isomer Conundrum
NVP-BHG712 was originally developed by Novartis as a selective and potent inhibitor of the EphB4 receptor tyrosine kinase.[1] EphB4 signaling is implicated in a variety of cellular processes, including angiogenesis, cell migration, and embryonic development, making it a compelling target in oncology.[2] Initial studies with NVP-BHG712 demonstrated its efficacy in inhibiting VEGF-driven angiogenesis in vivo.[1]
A pivotal study later revealed that commercially sourced NVP-BHG712 was often a regioisomer, NVPiso.[3][4] The two isomers differ only in the position of a methyl group on the pyrazole (B372694) ring.[3] This seemingly minor structural change has profound implications for the compound's biological activity, with NVPiso exhibiting significantly lower affinity for EphB4 and a different off-target profile.[3] This discovery has necessitated a re-evaluation of previous research conducted with commercial NVP-BHG712 and highlights the critical importance of rigorous analytical characterization of chemical probes.
Isomer Discovery and Characterization
The presence of the NVP-BHG712 regioisomer was uncovered through detailed analytical studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[4]
Analytical Methods for Isomer Differentiation
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a key technique for distinguishing between NVP-BHG712 and NVPiso. The chemical shift of the methyl protons on the pyrazole ring is a diagnostic indicator of the isomer present.
-
NVP-BHG712: The 1-methyl protons of the pyrazolo[3,4-d]pyrimidine core resonate at approximately 4.02 ppm .[3]
-
NVPiso: The 2-methyl protons of the isomeric 2H-pyrazolo[3,4-d]pyrimidine core resonate at a downfield-shifted position of approximately 4.14 ppm .[3]
2.1.2. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural determination of the two regioisomers, confirming the connectivity of the atoms and the precise location of the methyl group on the pyrazole ring.[4]
Experimental Protocols
2.2.1. Protocol for ¹H-NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H-NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts in the aromatic and aliphatic regions. Pay close attention to the chemical shift of the N-methyl signal to determine the isomeric identity.
2.2.2. Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and confirm the molecular structure.
Synthesis of NVP-BHG712 and its Regioisomer
The synthesis of NVP-BHG712 and its derivatives generally involves a multi-step process culminating in a Buchwald-Hartwig amination reaction to couple the pyrazolopyrimidine core with the substituted benzamide (B126) side chain. The formation of the specific regioisomer is dependent on the methylation step of the pyrazole precursor.
General Synthetic Scheme
The synthesis can be conceptually broken down into three main parts:
-
Synthesis of the 3-(trifluoromethyl)benzamide (B157546) fragment.
-
Synthesis of the methylated aminopyrazole core.
-
Coupling of the two fragments via Buchwald-Hartwig amination.
Experimental Protocols
3.2.1. Synthesis of the Pyrazolopyrimidine Core (Illustrative)
The pyrazolopyrimidine core can be synthesized from commercially available starting materials. The key step for differentiating the isomers is the regioselective methylation of the pyrazole ring.
-
Formation of the Pyrazole: React a suitable β-ketoester with a hydrazine (B178648) derivative to form the pyrazole ring.
-
Methylation: Methylate the pyrazole using a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction conditions (base, solvent, temperature) will influence the regioselectivity of the methylation, leading to either the 1-methyl (for NVP-BHG712) or the 2-methyl (for NVPiso) isomer. Separation of the isomers may be required at this stage using column chromatography.
-
Formation of the Pyrimidine (B1678525) Ring: Cyclize the methylated aminopyrazole with a suitable reagent to form the fused pyrimidine ring.
3.2.2. Buchwald-Hartwig Amination Protocol
This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between the pyrazolopyrimidine core and the benzamide side chain.
-
Reaction Setup: In a reaction vessel, combine the pyrazolopyrimidine halide (or triflate), the substituted aminobenzamide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound.
Quantitative Data Comparison
The biological activity of NVP-BHG712 and its regioisomer, NVPiso, differs significantly. The following tables summarize the key quantitative data.
| Compound | Target | IC₅₀ / ED₅₀ (nM) | Reference |
| NVP-BHG712 | EphB4 (cell-based) | 25 | [1][5] |
| EphA2 (cell-based) | 3.0 | [6] | |
| EphA3 | 0.3 | [7] | |
| c-Raf | 395 | [5] | |
| c-Src | 1266 | [5] | |
| c-Abl | 1667 | [5] | |
| VEGFR2 (cell-based) | 4200 | [5] | |
| NVPiso | EphA2 | 163 | [8] |
| EphB4 | 1660 | [8] | |
| DDR1 | Potent inhibitor | [3] |
Note: IC₅₀ and ED₅₀ values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
EphB4 Signaling Pathway
EphB4 signaling is complex, with both "forward" signaling through the EphB4 receptor and "reverse" signaling through its ephrin-B2 ligand. The downstream effects of EphB4 activation are context-dependent and can either promote or suppress tumor growth.[9] Key downstream signaling cascades include the Ras/MEK/ERK and PI3K/Akt pathways.[10][11]
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Lead Compound NVP-BHG712 as a Colorectal Cancer Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of NVP-BHG712 and its Isomer in EphB4 Forward Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The EphB4 receptor tyrosine kinase and its ligand, ephrinB2, are critical mediators of cell-cell communication, instigating bidirectional signaling pathways—forward signaling through EphB4 and reverse signaling through ephrinB2. EphB4 forward signaling, a kinase-dependent cascade, is implicated in numerous physiological and pathological processes, including embryonic development, angiogenesis, and cancer. The small molecule inhibitor NVP-BHG712 has been a pivotal tool for dissecting the specific contributions of EphB4 forward signaling. However, the discovery of a prevalent regioisomer, NVPiso, which exhibits a significantly different kinase inhibition profile, has introduced a critical layer of complexity to the interpretation of previous research. This guide provides a detailed technical overview of the EphB4 forward signaling pathway, the distinct roles of authentic NVP-BHG712 and its isomer NVPiso, quantitative data on their inhibitory activities, and the experimental protocols used for their characterization.
The Dichotomy of NVP-BHG712 and its Regioisomer, NVPiso
A crucial finding in the study of EphB4 signaling has been the revelation that many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, now commonly referred to as NVPiso.[1][2] These two compounds share the same mass but differ in the position of a single methyl group on one of two adjacent nitrogen atoms.[2] This seemingly minor structural alteration leads to profound differences in their biological activity and target selectivity.
-
NVP-BHG712 (Authentic): The originally patented compound is a potent inhibitor of the EphB4 kinase, displaying high affinity and selectivity.[1][3] It effectively targets the majority of Eph receptors.[1]
-
NVPiso (Regioisomer): This isomer demonstrates significantly lower inhibitory effects on the EphB4 receptor.[1] Its primary target has been identified as the Discoidin Domain Receptor 1 (DDR1), and it targets a smaller subset of Eph receptors with inferior affinities compared to the authentic NVP-BHG712.[1]
This distinction is paramount, as studies using the NVPiso isomer inadvertently probed the effects of off-target kinases rather than the intended EphB4 forward signaling. This guide will focus on the properties and role of the authentic NVP-BHG712 as a specific inhibitor of EphB4.
EphB4 Forward Signaling and Mechanism of Inhibition by NVP-BHG712
The EphB4 Forward Signaling Pathway
Upon binding of the ephrinB2 ligand, expressed on an adjacent cell, the EphB4 receptor undergoes dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation event initiates a downstream cascade, often referred to as "forward signaling," which is dependent on the receptor's kinase activity.[4] This cascade involves the recruitment of various signaling proteins and can activate pathways such as PI3K-Akt and others, leading to cellular responses like cell migration, proliferation, and angiogenesis.[5][6]
Inhibition by NVP-BHG712
NVP-BHG712 is a small molecule ATP-competitive inhibitor that specifically targets the kinase domain of EphB4.[7] By binding to this domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of the entire downstream forward signaling cascade.[8] This makes NVP-BHG712 an invaluable tool for isolating and studying the specific outcomes of EphB4 forward signaling, as it does not interfere with the ligand-binding event itself or the potential for ephrinB2 reverse signaling in the opposing cell.[7][9]
Quantitative Data: Inhibitory Activity of NVP-BHG712 and NVPiso
The following table summarizes the reported inhibitory concentrations for authentic NVP-BHG712 and its regioisomer, NVPiso, against various kinases. The data clearly illustrates the high potency of NVP-BHG712 for EphB4 and the significant drop-off in potency for NVPiso.
| Compound | Target Kinase | Assay Type | Potency Value | Reference(s) |
| NVP-BHG712 | EphB4 | Cellular (Autophosphorylation) | ED₅₀: 25 nM | [8][10][11] |
| NVP-BHG712 | EphB4 | Biochemical | IC₅₀: 3.0 nM | [12] |
| NVP-BHG712 | EphA2 | Biochemical | IC₅₀: 3.3 nM | [12] |
| NVP-BHG712 | VEGFR2 | Cellular (Autophosphorylation) | ED₅₀: 4.2 µM | [10][11] |
| NVP-BHG712 | c-Raf | Biochemical | IC₅₀: 0.395 µM | [10] |
| NVP-BHG712 | c-Src | Biochemical | IC₅₀: 1.266 µM | [10] |
| NVP-BHG712 | c-Abl | Biochemical | IC₅₀: 1.667 µM | [10] |
| NVPiso | EphB4 | Biochemical | IC₅₀: 1660 nM | [3] |
| NVPiso | EphA2 | Biochemical | IC₅₀: 163 nM | [3][13] |
Key Experimental Protocols
The characterization of NVP-BHG712's role in EphB4 forward signaling has relied on specific cellular and in vivo assays.
Cellular Eph Receptor Autophosphorylation Assay
This assay is fundamental for determining the potency and selectivity of inhibitors like NVP-BHG712 in a cellular context.
Objective: To measure the dose-dependent inhibition of ligand-induced Eph receptor autophosphorylation.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with full-length cDNA of the specific Eph receptor of interest (e.g., EphB4, EphA2).[8]
-
Inhibitor Pre-incubation: Transfected cells are pre-incubated with varying concentrations of NVP-BHG712 for 1 hour.[8]
-
Ligand Stimulation: Receptor autophosphorylation is initiated by stimulating the cells with the appropriate clustered Fc-tagged ephrin ligand (e.g., ephrinB2-Fc for EphB4) for 30 minutes.[8]
-
Lysis and Immunoprecipitation: Cells are lysed, and the Eph receptor protein is immunoprecipitated from the cell lysate using specific antibodies.
-
Western Blot Analysis: The immunoprecipitated samples are resolved via SDS-PAGE, transferred to a membrane, and probed with anti-phosphotyrosine antibodies to detect the level of receptor phosphorylation. Total receptor levels are also measured as a loading control.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and plotted against the inhibitor concentration to determine the half-maximal effective dose (ED₅₀).
In Vivo VEGF-Driven Angiogenesis Model
This model assesses the effect of inhibiting EphB4 forward signaling on blood vessel formation in a living organism.
Objective: To determine if NVP-BHG712 can inhibit angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF).
Methodology:
-
Chamber Implantation: Angiogenesis is induced in mice by implanting chambers containing a growth factor matrix, typically Matrigel, supplemented with VEGF.[10][12]
-
Compound Administration: Mice are treated with NVP-BHG712 or a vehicle control. Administration is typically performed orally (p.o.) on a daily basis for a set period (e.g., 4 days).[12] Doses can range from 3 mg/kg to 30 mg/kg.[12]
-
Chamber Excision and Analysis: After the treatment period, the chambers are excised, and the newly formed vascularized tissue is analyzed.
-
Quantification: The extent of angiogenesis is quantified by measuring the amount of tissue growth and/or the density of blood vessels within the chamber, often through hemoglobin content measurement or immunohistochemical staining for endothelial cell markers.
-
Results Interpretation: A significant reduction in tissue formation and vascularization in the NVP-BHG712-treated group compared to the control group indicates that inhibition of EphB4 forward signaling is sufficient to block VEGF-driven angiogenesis.[7][10]
Conclusion
Authentic NVP-BHG712 is a potent and specific small molecule inhibitor of the EphB4 kinase. By preventing receptor autophosphorylation, it selectively blocks EphB4 forward signaling, providing a crucial method for distinguishing its functions from those of ephrinB2 reverse signaling. Its demonstrated efficacy in inhibiting VEGF-driven angiogenesis underscores the critical crosstalk between the VEGFR and Eph receptor signaling pathways.[7] However, the historical prevalence of the NVPiso regioisomer, which lacks significant EphB4 inhibitory activity, necessitates careful verification of the compound's identity in all research applications.[1][2] For drug development professionals and researchers, understanding the distinct properties of these isomers is essential for the accurate interpretation of data and the successful targeting of the EphB4 signaling axis.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EphB4 Forward‐Signaling Regulates Cardiac Progenitor Development in Mouse ES Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
NVP-BHG712 and Its Isomer in the Modulation of EphrinB2 Reverse Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712 and its regioisomer, NVPiso, with a specific focus on their roles in dissecting ephrinB2 (ephrin-B2) reverse signaling. A critical aspect of utilizing these small molecules in research is the understanding that commercially available NVP-BHG712 is often its regioisomer, NVPiso, which possesses a distinct kinase inhibitory profile. This guide will detail their differential effects, the signaling pathways involved, and the experimental protocols necessary for their study.
Introduction to NVP-BHG712, NVPiso, and EphrinB2 Signaling
The Eph receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ephrin ligands are crucial mediators of cell-cell communication, influencing processes such as axon guidance, tissue boundary formation, and angiogenesis.[1][2] The interaction between an Eph receptor and its ephrin ligand initiates bidirectional signaling: "forward" signaling through the Eph receptor's kinase domain and "reverse" signaling through the cytoplasmic domain of the ephrin ligand.[3][4]
NVP-BHG712 was developed as a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase.[3][5] However, it was later discovered that many commercial preparations of NVP-BHG712 were, in fact, a regioisomer, NVPiso, distinguished by the shift of a methyl group between two adjacent nitrogen atoms.[6] This seemingly minor structural change results in a significant alteration of the kinase selectivity profile. While NVP-BHG712 is a potent inhibitor of EphB4, NVPiso exhibits low inhibitory activity towards EphB4 and primarily targets other kinases, such as Discoidin Domain Receptor 1 (DDR1).[6] This distinction makes these molecules valuable tools for differentiating between EphB4 forward signaling and ephrinB2 reverse signaling. By inhibiting the EphB4 kinase activity, NVP-BHG712 effectively blocks forward signaling, allowing for the specific investigation of ephrinB2 reverse signaling pathways.[5][6]
Quantitative Data: Kinase Inhibitory Profiles
The differential inhibitory activities of NVP-BHG712 and its regioisomer NVPiso are central to their application in studying ephrinB2 reverse signaling. The following tables summarize the available quantitative data on their potency and selectivity.
Table 1: Inhibitory Activity of NVP-BHG712 against Various Kinases
| Target Kinase | Assay Type | Potency (ED50/IC50/Ki) | Reference |
| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [5][7] |
| EphA1 | Biochemical | 303 nM (IC50) | [8] |
| EphA2 | Cell-based autophosphorylation | Inhibited | [7] |
| EphA3 | Biochemical | 0.3 nM (IC50) | [8] |
| EphB2 | Cell-based autophosphorylation | Inhibited | [7] |
| EphB3 | Cell-based autophosphorylation | Inhibited | [7] |
| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [5][7] |
| c-Abl | Biochemical | 1.7 µM (ED50) | [9] |
| c-Raf | Biochemical | 0.4 µM (ED50) | [9] |
| c-Src | Biochemical | 1.3 µM (ED50) | [9] |
Table 2: Comparative Inhibitory Affinities of NVP-BHG712 and NVPiso for Eph Receptors
| Eph Receptor Target | NVP-BHG712 Affinity (nM) | NVPiso Affinity (nM) | Reference |
| Majority of Eph Receptors | 0.3 - 303 | 50 - 630 (for half of tested receptors) | [6][8] |
| EphB4 | Excellent | Low | [6] |
Signaling Pathways
The interaction between EphB4 and ephrinB2 initiates a cascade of intracellular events in both the receptor-bearing ("forward signaling") and the ligand-bearing ("reverse signaling") cells. NVP-BHG712's inhibition of the EphB4 kinase domain allows for the isolation and study of the ephrinB2 reverse signaling pathway.
EphB4 Forward Signaling (Inhibited by NVP-BHG712)
Upon binding to ephrinB2, EphB4 receptors dimerize and autophosphorylate on tyrosine residues within their cytoplasmic domain.[10] This phosphorylation creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades that can influence cell migration, proliferation, and survival through pathways such as PI3K/Akt and NF-κB.[10] NVP-BHG712 directly inhibits this initial autophosphorylation step.
EphrinB2 Reverse Signaling
When clustered by EphB4, the cytoplasmic domain of ephrinB2 becomes phosphorylated on conserved tyrosine residues, primarily by Src family kinases.[4] This phosphorylation initiates a distinct set of downstream signals. Additionally, the C-terminal PDZ binding motif of ephrinB2 can recruit scaffolding proteins, leading to tyrosine phosphorylation-independent signaling events.[11][12] Key downstream effects of ephrinB2 reverse signaling include the regulation of cytoskeletal dynamics through Rho GTPases like Rac1 and RhoA, and interaction with other signaling pathways, such as VEGFR2 internalization, which is critical for angiogenesis.[10][11] In some cancer models, ephrinB2 reverse signaling has been linked to increased tumor growth and decreased tumor vascularization.[6]
Caption: EphB4-ephrinB2 bidirectional signaling and NVP-BHG712 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of NVP-BHG712 and its isomers on ephrinB2 reverse signaling.
Eph Receptor Autophosphorylation Assay
This assay determines the inhibitory effect of compounds on Eph receptor kinase activity in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transiently transfect cells with full-length cDNA constructs of the desired Eph receptor (e.g., EphB4) using a suitable transfection reagent.
-
-
Compound Treatment and Ligand Stimulation:
-
One hour prior to stimulation, treat the transfected cells with varying concentrations of NVP-BHG712 or NVPiso.
-
Stimulate Eph receptor autophosphorylation by adding pre-clustered ephrinB2-Fc ligand (1 µg/mL) for 30 minutes.
-
-
Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-EphB4 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the immune complexes.
-
-
Western Blotting:
-
Wash the immunoprecipitates and resuspend in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-tyrosine to detect receptor autophosphorylation.
-
Strip and re-probe the membrane with an anti-EphB4 antibody to confirm equal loading.
-
Caption: Workflow for Eph receptor autophosphorylation assay.
Cell Migration/Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the impact of modulating ephrinB2 reverse signaling on the migratory and invasive potential of cells.
Protocol:
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel® and allow it to solidify. For migration assays, no coating is needed.[13]
-
Place the inserts into a 24-well plate.
-
-
Cell Seeding:
-
Resuspend cells (e.g., cancer cells expressing ephrinB2) in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
If investigating the effect of EphB4-expressing cells, they can be co-cultured or their conditioned medium used as a chemoattractant.
-
-
Chemoattractant and Compound Addition:
-
Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[13]
-
Add NVP-BHG712, NVPiso, or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration/invasion (e.g., 24 hours).[13]
-
-
Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[13]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol (B145695) or 4% paraformaldehyde.[14][15]
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of stained cells in several microscopic fields to determine the extent of migration/invasion.
-
Caption: Workflow for Transwell cell migration/invasion assay.
In Vivo Tumor Xenograft Model
This model is used to assess the effects of NVP-BHG712 and NVPiso on tumor growth, vascularization, and perfusion in a living organism.
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice.
-
-
Compound Administration:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
-
Analysis of Tumor Vascularization and Perfusion:
-
At the end of the experiment, perfuse the mice with a fluorescent dye (e.g., Hoechst 33342 for perfusion) and a vascular marker (e.g., FITC-lectin).
-
Excise the tumors, fix, and process for immunofluorescence analysis.
-
Stain tumor sections with antibodies against endothelial cell markers (e.g., CD31) to assess microvessel density.
-
Quantify the fluorescent signals to determine the extent of vascularization and perfusion.
-
Conclusion
The discovery of the distinct pharmacological profiles of NVP-BHG712 and its regioisomer, NVPiso, has provided the scientific community with invaluable tools to dissect the complex bidirectional signaling of the EphB4-ephrinB2 axis. By selectively inhibiting EphB4 forward signaling, NVP-BHG712 allows for a focused investigation of ephrinB2 reverse signaling, which has been implicated in a variety of physiological and pathological processes, including cancer progression and angiogenesis. The careful application of these compounds, in conjunction with the detailed experimental protocols outlined in this guide, will continue to advance our understanding of Eph/ephrin biology and may pave the way for novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. EphrinB2 Reverse Signaling Protects against Capillary Rarefaction and Fibrosis after Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ephrin reverse signaling in axon guidance and synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
The Differential Impact of NVP-BHG712 and its Regioisomer on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712 and its regioisomer, NVPiso, on angiogenesis. A critical finding in the field has been the revelation that many commercially available batches of NVP-BHG712 were, in fact, its regioisomer, which exhibits a significantly different kinase inhibitory profile.[1] This guide will dissect the distinct mechanisms of these two molecules, focusing on their interaction with the EphB4-ephrinB2 signaling axis and its crosstalk with VEGF-mediated angiogenesis.
Core Concepts: EphB4 and VEGF Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process tightly regulated by a balance of pro- and anti-angiogenic signals. Two critical pathways in this process are orchestrated by Vascular Endothelial Growth Factor (VEGF) and the Ephrin (Eph) receptor tyrosine kinases.
-
VEGF Signaling: VEGF-A is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells.[2][3][4] This interaction triggers a signaling cascade, primarily through the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and survival, all essential steps in vessel formation.[4][][6]
-
Ephrin-B2/EphB4 Signaling: The EphB4 receptor and its ligand, ephrinB2, are crucial for vascular development and remodeling.[7][8][9] Their interaction leads to bidirectional signaling: "forward" signaling into the EphB4-expressing cell (typically venous endothelial cells) and "reverse" signaling into the ephrinB2-expressing cell (typically arterial endothelial cells).[1][10] This signaling is vital for establishing arterial-venous identity and modulating vascular branching and maturation.[6][7] There is significant crosstalk between the VEGF and EphB4 pathways, where EphB4 signaling can modulate the cellular response to VEGF.[8][11][12][13]
The NVP-BHG712 and NVPiso Dichotomy
NVP-BHG712 was developed as a specific small molecule inhibitor of the EphB4 kinase.[9][14] However, subsequent analysis revealed that a commonly used version of the compound was a regioisomer, NVPiso, distinguished by the shift of a methyl group between two adjacent nitrogen atoms.[1] This seemingly minor structural change results in a dramatically different selectivity profile.
-
NVP-BHG712 (The "True" Inhibitor): Excellently inhibits the EphB4 receptor kinase, along with a majority of other Eph receptors.[1]
-
NVPiso (The Regioisomer): Shows low inhibitory activity towards EphB4. Its primary target is Discoidin Domain Receptor 1 (DDR1), another receptor tyrosine kinase.[1]
This distinction is critical for interpreting experimental data, as the biological effects observed could be due to on-target (EphB4) or off-target effects depending on the isomer used.
Quantitative Data: Isomer Effects on Kinase Inhibition and Angiogenesis
The following tables summarize the key quantitative data on the inhibitory activities of NVP-BHG712 and its differential effects on angiogenesis-related cellular processes.
| Compound | Target | Assay Type | Value | Reference |
| NVP-BHG712 | EphB4 | Cellular Autophosphorylation | ED50: 25 nM | [13][15][16] |
| NVP-BHG712 | VEGFR2 | Cellular Autophosphorylation | ED50: 4200 nM (4.2 µM) | [13][15][16] |
| NVP-BHG712 | c-Raf | Biochemical Kinase Assay | IC50: 0.395 µM | [15] |
| NVP-BHG712 | c-Src | Biochemical Kinase Assay | IC50: 1.266 µM | [15] |
| NVP-BHG712 | c-Abl | Biochemical Kinase Assay | IC50: 1.667 µM | [15] |
Table 1: In Vitro and Cellular Inhibitory Activity of NVP-BHG712.
| Parameter | Condition | Dose | Effect | Reference |
| VEGF-Stimulated Tissue Formation & Vascularization | In vivo Growth Factor Implant Model | 3 mg/kg/day, p.o. | Significant Inhibition | [13][15][16] |
| VEGF-Stimulated Tissue Formation & Vascularization | In vivo Growth Factor Implant Model | 10 mg/kg/day, p.o. | Reversal of VEGF-enhanced growth | [13][15][16] |
| Endothelial Cell Migration | In vitro Transwell Assay (HDMEC) | 1 µM | Inhibition of migration | [17] |
| Endothelial Cell Migration | In vitro Transwell Assay (HDMEC) | 2 µM | Stronger inhibition of migration | [17] |
Table 2: In Vivo and In Vitro Effects of NVP-BHG712 on Angiogenesis.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental setups, the following diagrams are provided.
Figure 1: Simplified signaling pathways of VEGF, EphrinB2/EphB4, and the primary targets of NVP-BHG712 and its isomer.
Figure 2: General workflow for a Transwell migration assay used to assess the anti-migratory effects of NVP-BHG712.
Figure 3: Workflow for the in vivo growth factor implant model to evaluate the anti-angiogenic effects of NVP-BHG712.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines for key experimental protocols used to study the effects of NVP-BHG712 on angiogenesis.
Cellular Receptor Autophosphorylation Assay (ELISA-based)
This assay quantifies the inhibition of receptor tyrosine kinase activity within a cellular context.
-
Objective: To determine the potency (ED50) of NVP-BHG712 in inhibiting EphB4 and VEGFR2 autophosphorylation.
-
Cell Lines: A375 melanoma cells stably transfected to overexpress either EphB4 or VEGFR2.[15]
-
Protocol Outline:
-
Cell Plating: Seed the transfected A375 cells in 96-well plates and grow to confluence.
-
Serum Starvation: Starve cells in serum-free media for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Add serial dilutions of NVP-BHG712 or vehicle control to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., ephrinB2-Fc for EphB4; VEGF for VEGFR2) for a short period (e.g., 15 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat ELISA plates with a capture antibody specific for the total receptor (e.g., anti-EphB4).
-
Add cell lysates to the wells and incubate to allow the receptor to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine). This antibody is typically conjugated to an enzyme like HRP.
-
Wash again and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the absorbance values against the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the ED50 value.
-
In Vivo Growth Factor-Induced Angiogenesis Model
This model assesses the ability of a compound to inhibit new blood vessel formation induced by specific growth factors in a living organism.[15]
-
Objective: To evaluate the efficacy of orally administered NVP-BHG712 in blocking VEGF-driven angiogenesis.
-
Animal Model: Female nude mice.
-
Protocol Outline:
-
Implant Preparation: Prepare a semi-solid, porous silicone device (e.g., AngioChamber®) containing a mixture of basement membrane matrix (e.g., Matrigel) and a specific pro-angiogenic growth factor, typically VEGF. A control device without the growth factor is also prepared.
-
Implantation: Surgically place the device subcutaneously on the flank of the mice.
-
Compound Administration: Begin daily oral gavage (p.o.) of NVP-BHG712 at desired doses (e.g., 3 mg/kg, 10 mg/kg) or vehicle control. Treatment typically starts on the day of implantation and continues for the duration of the experiment (e.g., 14 days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully excise the implant and the surrounding tissue.
-
Analysis:
-
Gross Examination: Measure the volume and weight of the fibrovascular tissue that has grown into the implant.
-
Histology: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., H&E).
-
Immunohistochemistry (IHC): Stain tissue sections with endothelial cell-specific markers (e.g., CD31) to quantify microvessel density (MVD).
-
-
Data Analysis: Compare the tissue volume, weight, and MVD between the vehicle-treated and NVP-BHG712-treated groups to determine the percentage of inhibition.
-
Conclusion
The study of NVP-BHG712 and its regioisomer NVPiso provides a compelling case study in the importance of chemical specificity in drug development. The "true" NVP-BHG712 is a potent inhibitor of EphB4, and its anti-angiogenic effects are mediated through the inhibition of EphB4 forward signaling, which is crucial for modulating the response to VEGF.[13][14] In contrast, the effects of NVPiso must be attributed to other targets, such as DDR1.[1] For researchers in angiogenesis and oncology, it is imperative to verify the identity of the specific isomer used in experiments to ensure the accurate interpretation of results. This guide provides the foundational data, pathways, and protocols to aid in the design and interpretation of studies targeting the complex and interconnected Eph/VEGF signaling axes in angiogenesis.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 7. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The critical role of the interplays of EphrinB2/EphB4 and VEGF in the induction of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EphrinB2/EphB4 signaling regulates non-sprouting angiogenesis by VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crosstalk Between NVP-BHG712 Isomers and the VEGF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712, its regioisomer, and their intricate relationship with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to support advanced research and drug development efforts.
Introduction: NVP-BHG712 and the EphB4-VEGF Axis
NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][2] EphB4 and its ligand, ephrinB2, are crucial players in embryonic vascular development, vascular remodeling, and pathological angiogenesis, such as that observed in tumors.[1][2] The signaling mediated by the EphB4/ephrinB2 complex is bidirectional, involving "forward" signaling through the EphB4 receptor's kinase activity and "reverse" signaling through ephrinB2.[1]
A significant area of interest is the crosstalk between the EphB4 signaling axis and the VEGF signaling pathway, a central regulator of angiogenesis.[1][2][3] Inhibition of EphB4 forward signaling by NVP-BHG712 has been shown to suppress VEGF-driven angiogenesis, highlighting a functional link between these two pathways.[1][4]
A critical aspect of research surrounding NVP-BHG712 is the existence of a regioisomer, NVPiso, which has been identified in commercially available batches of the compound.[5] NVP-BHG712 and NVPiso differ in the position of a single methyl group, leading to distinct kinase selectivity profiles.[5] While NVP-BHG712 is a potent inhibitor of EphB4, NVPiso shows low inhibitory activity towards this receptor.[5] This distinction is vital for the correct interpretation of experimental results.
Quantitative Data: Inhibitory Profiles of NVP-BHG712 and its Isomer
The following tables summarize the key quantitative data regarding the inhibitory activity of NVP-BHG712 and its regioisomer, NVPiso.
Table 1: In Vitro and Cellular Inhibitory Activity of NVP-BHG712
| Target | Assay Type | Metric | Value | Reference |
| EphB4 | Cellular Autophosphorylation (A375 cells) | ED50 | 25 nM | [1][4] |
| VEGFR2 | Cellular Autophosphorylation (A375 cells) | ED50 | 4.2 µM | [4] |
| c-Raf | Biochemical Assay | IC50 | 0.395 µM | [4] |
| c-Src | Biochemical Assay | IC50 | 1.266 µM | [4] |
| c-Abl | Biochemical Assay | IC50 | 1.667 µM | [4] |
Table 2: Comparative Inhibitory Profiles of NVP-BHG712 and NVPiso
| Target | NVP-BHG712 Affinity (nM) | NVPiso Affinity (nM) | Reference |
| EphB4 | Excellent | Low | [5] |
| Other Eph Receptors | Broad (0.3-303 nM) | Narrower (50-630 nM) | [5] |
| DDR1 | - | Main Target | [5] |
Signaling Pathway Crosstalk and Experimental Workflows
The interplay between the EphB4 and VEGF signaling pathways is crucial for the regulation of angiogenesis. NVP-BHG712, by targeting EphB4, provides a tool to dissect this crosstalk.
Proposed Mechanism of EphB4 and VEGFR Crosstalk in Angiogenesis
VEGF, upon binding to its receptor VEGFR2 on endothelial cells, initiates a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. The EphB4/ephrinB2 system is thought to modulate this process. Inhibition of EphB4 forward signaling with NVP-BHG712 has been shown to be sufficient to block VEGF-driven angiogenesis, suggesting that EphB4 activity is a critical downstream mediator of VEGF's effects.[1][3]
Caption: Proposed crosstalk between VEGF and EphB4 signaling pathways in angiogenesis.
Experimental Workflow for Assessing NVP-BHG712 Efficacy
A typical experimental workflow to investigate the effect of NVP-BHG712 on VEGF-driven angiogenesis involves both in vitro and in vivo models.
Caption: A general experimental workflow for evaluating NVP-BHG712.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning NVP-BHG712 and its interaction with the VEGF signaling pathway.
EphB4 Cellular Autophosphorylation Assay
This assay is used to determine the cellular potency of NVP-BHG712 in inhibiting EphB4 kinase activity.[1]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Transiently transfect HEK293 cells with a plasmid encoding full-length human EphB4 using a suitable transfection reagent (e.g., FuGENE 6) according to the manufacturer's protocol.[5] Allow for protein expression for 24-48 hours.
-
-
Treatment and Stimulation:
-
Seed the transfected cells in 6-well plates.
-
One hour prior to stimulation, treat the cells with varying concentrations of NVP-BHG712.
-
Stimulate EphB4 autophosphorylation by adding soluble ephrinB2-Fc (1 µg/mL) to the cell culture medium for 20-30 minutes.[1]
-
-
Immunoprecipitation and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody or an antibody against an epitope tag (e.g., myc) if the expressed protein is tagged.
-
Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) to detect phosphorylated EphB4.
-
Subsequently, probe with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.
-
Detect the signals using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total EphB4.
-
Calculate the ratio of phosphorylated to total EphB4 for each treatment condition.
-
Determine the ED50 value by plotting the percentage of inhibition against the logarithm of the NVP-BHG712 concentration.
-
VEGF-Driven Angiogenesis in a Mouse Model
This in vivo assay assesses the ability of NVP-BHG712 to inhibit angiogenesis induced by VEGF.[1][4]
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or athymic nude mice).
-
Anesthetize the mice according to approved animal care protocols.
-
-
Growth Factor Implant:
-
Prepare a solution of Matrigel (or a similar basement membrane extract) containing recombinant human VEGF (e.g., 150 ng/mL).
-
Inject a defined volume (e.g., 0.5 mL) of the VEGF-containing Matrigel subcutaneously into the flank of each mouse.
-
-
NVP-BHG712 Administration:
-
Prepare a formulation of NVP-BHG712 for oral administration (e.g., in a vehicle of 1-Methyl-2-pyrrolidone and polyethylene (B3416737) glycol 300).[1]
-
Administer NVP-BHG712 orally to the mice at desired doses (e.g., 3 mg/kg or 10 mg/kg) daily, starting from the day of Matrigel implantation.[1][4] A control group should receive the vehicle only.
-
-
Analysis of Angiogenesis:
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify the extent of vascularization by measuring parameters such as microvessel density or the total area occupied by blood vessels within the Matrigel plug.
-
Pharmacokinetic Analysis of NVP-BHG712 in Mice
This protocol is for determining the pharmacokinetic properties of NVP-BHG712 following oral administration.[1]
-
Animal Dosing:
-
Administer a single oral dose of NVP-BHG712 to a cohort of mice.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Collect tissue samples (e.g., lung, liver) at the same time points.
-
-
Sample Processing:
-
Prepare plasma from the blood samples by centrifugation.
-
Homogenize the tissue samples in a suitable buffer.
-
-
Quantification of NVP-BHG712:
-
Extract NVP-BHG712 from the plasma and tissue homogenates using an appropriate organic solvent.
-
Analyze the concentration of NVP-BHG712 in the extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry.
-
-
Data Analysis:
-
Plot the plasma and tissue concentrations of NVP-BHG712 against time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Conclusion
The intricate crosstalk between the EphB4 and VEGF signaling pathways presents a compelling area for therapeutic intervention in angiogenesis-dependent diseases. NVP-BHG712 serves as a valuable chemical probe to explore this interaction. The critical discovery of its regioisomer, NVPiso, with a distinct selectivity profile, underscores the importance of compound identity and purity in research. The data and protocols presented in this guide offer a robust framework for scientists and researchers to design and execute experiments aimed at further elucidating the roles of these pathways and evaluating the therapeutic potential of targeting the EphB4-VEGF axis.
References
- 1. hek293.com [hek293.com]
- 2. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Effects of VEGF Temporal and Spatial Presentation on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BHG712 isomer selectivity profile against other kinases
This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-BHG712 and its regioisomer, NVPiso. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, experimental methodologies, and relevant signaling pathways.
Introduction
NVP-BHG712 is a potent, orally active small molecule inhibitor originally developed as a selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] Eph receptors and their ephrin ligands are crucial in a variety of developmental processes and have been implicated in pathological conditions, including cancer.[2] NVP-BHG712 was designed to inhibit the forward signaling of the EphB4 kinase.[1] However, subsequent investigations revealed that commercially available samples of NVP-BHG712 often contain a regioisomer, NVPiso, which exhibits a distinct selectivity profile.[3][4][5] This guide will delineate the kinase selectivity of both isomers to provide clarity for researchers utilizing these compounds.
Kinase Selectivity Profile
The kinase selectivity of NVP-BHG712 and its isomer NVPiso has been evaluated in various biochemical and cell-based assays. While NVP-BHG712 shows high potency and selectivity for Eph receptors, NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1).[3]
NVP-BHG712 Selectivity
NVP-BHG712 demonstrates excellent selectivity for the EphB4 kinase. In a panel of over 40 in vitro kinase assays, the primary off-targets identified were c-raf, c-src, and c-abl, which showed moderate inhibition.[1]
Table 1: Cellular Activity of NVP-BHG712 against Receptor Tyrosine Kinases
| Target | Cell-Based Assay (ED50) | Reference |
| EphB4 | 25 nM | [1][6][7] |
| VEGFR2 | 4200 nM (4.2 µM) | [1][6][7] |
Table 2: Biochemical Activity of NVP-BHG712 against Off-Target Kinases
| Target | Biochemical Assay (IC50) | Reference |
| c-Raf | 0.395 µM | [7] |
| c-Src | 1.266 µM | [7] |
| c-Abl | 1.667 µM | [7] |
NVPiso Selectivity and Comparison with NVP-BHG712
The regioisomer NVPiso displays a significantly different kinase inhibition profile. While NVP-BHG712 broadly targets the Eph receptor family with high affinity, NVPiso is a potent inhibitor of DDR1 and shows weaker and more limited activity against Eph receptors.[3]
Table 3: Comparative Affinity (IC50/K D ) of NVP-BHG712 and NVPiso against Eph Receptors and DDR1
| Target | NVP-BHG712 | NVPiso | Selectivity Factor (IC50 NVPiso / IC50 NVP) | Reference |
| EphB4 | 3.0 nM (IC50, NanoBRET) | 1660 nM (IC50, NanoBRET) | 553 | [4] |
| EphB4 | 5.7 nM (K D , MST) | 142 nM (K D , MST) | - | [4] |
| DDR1 | - | Potent Inhibitor | - | [3] |
Experimental Protocols
The following sections detail the methodologies used to determine the kinase selectivity profiles of NVP-BHG712 and its isomers.
In Vitro Kinase Assays
Biochemical kinase assays were performed using recombinant purified kinases. The general workflow for these assays is as follows:
A solution containing the recombinant kinase, a appropriate substrate, and ATP is incubated with varying concentrations of the inhibitor (NVP-BHG712 or NVPiso). The kinase activity is then measured, often through the detection of a phosphorylated substrate, using methods like fluorescence or luminescence. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Cell-Based Phospho-RTK ELISA
Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. A common method is the phospho-receptor tyrosine kinase (RTK) enzyme-linked immunosorbent assay (ELISA).
For this assay, cells overexpressing a specific RTK (e.g., A375 melanoma cells expressing human EphB4) are treated with different concentrations of the inhibitor.[1] Following treatment, the cells are lysed, and the target RTK is captured on an ELISA plate. The level of receptor autophosphorylation is then detected using an antibody specific for phosphotyrosine. The signal is quantified, and the half-maximal effective dose (ED50) is determined.
Eph Receptor Autophosphorylation Assay in Transfected Cells
To assess the activity of NVP-BHG712 against various Eph receptors, transient transfection of HEK293 cells is utilized.[1][8]
HEK293 cells are transiently transfected with cDNA encoding for different Eph receptors. The cells are then pre-treated with NVP-BHG712 before being stimulated with the appropriate ephrin ligand to induce receptor autophosphorylation. The Eph receptors are subsequently immunoprecipitated from the cell lysate, and the level of tyrosine phosphorylation is analyzed by Western blotting using a generic anti-phospho-tyrosine antibody.[1]
Signaling Pathways
NVP-BHG712 primarily targets the EphB4 forward signaling pathway, which has been shown to be a mediator of VEGF-induced angiogenesis.[1][2] The inhibition of EphB4 kinase activity by NVP-BHG712 can block this process.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Biological Dichotomy: A Technical Guide to NVP-BHG712 and its Regioisomer, NVPiso
For Immediate Release
A Deep Dive into the Differential Activities of NVP-BHG712 and its Commercially Prevalent Regioisomer
This technical guide provides an in-depth analysis of the biological activities of the EphB4 receptor tyrosine kinase inhibitor, NVP-BHG712, and its commonly encountered regioisomer, NVPiso. It has come to light that many commercially available batches of "NVP-BHG712" are, in fact, the NVPiso regioisomer, a compound with a significantly different pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to clarify the distinct biological effects of these two molecules and to provide detailed experimental context.
Executive Summary
NVP-BHG712, originally developed by Novartis, is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in angiogenesis and tumor development. However, a structural isomer, NVPiso, which differs only in the position of a methyl group on the pyrazole (B372694) ring, is often supplied by commercial vendors. This seemingly minor structural alteration leads to a dramatic shift in biological activity. While NVP-BHG712 demonstrates high affinity for Eph receptors, NVPiso exhibits significantly lower potency towards EphB4 and instead shows a preference for other kinases, notably Discoidin Domain Receptor 1 (DDR1). This guide will dissect these differences through a comprehensive review of their kinase inhibition profiles, cellular activities, and the signaling pathways they modulate.
Structural Differences
The chemical structures of NVP-BHG712 and NVPiso are nearly identical, with the sole difference being the position of a methyl group on the pyrazole ring. This seemingly subtle change in molecular architecture has profound implications for their interaction with the ATP-binding pockets of various kinases, leading to their distinct selectivity profiles.
Comparative Biological Activity: A Quantitative Overview
The differential target engagement of NVP-BHG712 and NVPiso translates into distinct biological consequences. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BHG712
| Target Kinase | IC50 / ED50 | Assay Type | Reference |
| EphB4 | 25 nM (ED50) | Cell-based autophosphorylation | |
| EphA2 | 3.3 nM (IC50) | In vitro kinase assay | |
| EphB4 | 3.0 nM (IC50) | In vitro kinase assay | |
| VEGFR2 | 4.2 µM (EC50) | Cell-based autophosphorylation | |
| c-Raf | 0.395 µM (IC50) | Cell-free assay | |
| c-Src | 1.266 µM (IC50) | Cell-free assay | |
| c-Abl | 1.667 µM (IC50) | Cell-free assay |
Table 2: In Vitro Kinase Inhibitory Activity of NVPiso
| Target Kinase | IC50 | Assay Type | Reference |
| EphA2 | 163 nM | In vitro kinase assay | |
| EphB4 | 1660 nM | In vitro kinase assay | |
| DDR1 | High Affinity | Kinobeads assay |
Signaling Pathways
The distinct kinase inhibition profiles of NVP-BHG712 and NVPiso result in the modulation of different downstream signaling pathways.
NVP-BHG712 and the EphB4 Signaling Pathway
NVP-BHG712 primarily inhibits the forward signaling of the EphB4 receptor. Upon binding of its ligand, ephrinB2, EphB4 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and angiogenesis. By blocking this initial phosphorylation step, NVP-BHG712 effectively attenuates these processes.
NVPiso and the DDR1 Signaling Pathway
In contrast, NVPiso primarily targets DDR1, a receptor tyrosine kinase that is activated by collagen. DDR1 signaling is implicated in cell adhesion, migration, and matrix remodeling, and its dysregulation is associated with various cancers. Inhibition of DDR1 by NVPiso can therefore impact these cellular processes.
Experimental Protocols
To facilitate reproducible research, this section provides an overview of the key experimental methodologies used to characterize the biological activities of NVP-BHG712 and NVPiso.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of NVP-BHG712 and NVPiso against a panel of purified kinases.
General Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (NVP-BHG712 or NVPiso) in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a kinase reaction master mix containing a peptide substrate and ATP in kinase assay buffer.
-
Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted compound or DMSO (control) to the wells of a 96-well plate.
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of product (phosphorylated substrate) or the consumption of ATP. This can be done using various methods, such as ADP-Glo™ Kinase Assay (luminescence-based) or by measuring the incorporation of radioactive phosphate (B84403) (³²P-ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phospho-Receptor Tyrosine Kinase (RTK) ELISA
This assay measures the inhibitory effect of the compounds on the autophosphorylation of a specific RTK within a cellular context.
Objective: To determine the EC50 or ED50 value of NVP-BHG712 and NVPiso for the inhibition of EphB4 or other RTK autophosphorylation in cells.
General Procedure:
-
Cell Culture and Treatment:
-
Seed cells expressing the target RTK (e.g., HEK293 cells overexpressing EphB4) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for a specified period.
-
If necessary, stimulate the cells with the corresponding ligand (e.g., ephrinB2 for EphB4) to induce receptor autophosphorylation.
-
-
Cell Lysis and Fixation:
-
Lyse the cells to release the intracellular proteins.
-
Fix the proteins to the wells of the ELISA plate.
-
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate the wells with a primary antibody that specifically recognizes the phosphorylated form of the target RTK.
-
Wash the wells to remove unbound primary antibody.
-
Incubate the wells with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Development and Detection:
-
Add a substrate for the enzyme (e.g., TMB for HRP) to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the signal to the total amount of the target protein (measured in parallel wells using an antibody against the total protein).
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration.
-
Determine the EC50 or ED50 value by fitting the data to a dose-response curve.
-
NVP-BHG712 and its Isomer in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule kinase inhibitor NVP-BHG712 and its prevalent regioisomer, focusing on their activity in various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development in oncology.
Introduction: The Complexity of NVP-BHG712 and its Isomer
NVP-BHG712 was initially developed as a potent and selective inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase.[1] However, subsequent research revealed that commercially available batches of NVP-BHG712 often contain a significant amount of its regioisomer, now commonly referred to as NVPiso.[2][3] These two molecules, while structurally similar, exhibit distinct kinase selectivity profiles, leading to different biological effects. NVP-BHG712 demonstrates high affinity for Eph receptors, while NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1).[2] This distinction is critical for the interpretation of experimental results and the design of future studies.
Mechanism of Action and Signaling Pathways
NVP-BHG712 exerts its effects primarily through the inhibition of EphB4 receptor autophosphorylation, a key step in the activation of downstream signaling pathways.[1] The EphB4 signaling cascade is multifaceted and can have context-dependent roles in cancer, influencing cell proliferation, survival, migration, and angiogenesis.[4][5][6] In some contexts, EphB4 activation can inhibit the Ras/ERK pathway, while in others, it can lead to its activation.[5]
NVP-BHG712 has also been shown to inhibit other kinases, including c-raf, c-src, and c-abl, although with lower potency compared to EphB4.[1] Furthermore, it has a notable impact on VEGF-driven angiogenesis, a critical process in tumor growth and metastasis.[1]
In addition to its kinase inhibition activity, NVP-BHG712 has been identified as an antagonist of the ABCC10 transporter (also known as MRP7), a protein associated with multidrug resistance. By inhibiting the efflux of chemotherapeutic agents like paclitaxel (B517696), NVP-BHG712 can sensitize resistant cancer cells to treatment.[7][8][9]
Figure 1: Simplified signaling pathways affected by NVP-BHG712 and NVPiso.
Quantitative Data on NVP-BHG712 and its Isomer in Cancer Cell Lines
The following tables summarize the available quantitative data for NVP-BHG712 and its regioisomer, NVPiso, across various cancer cell lines. These values highlight the differential potency and selectivity of the two compounds.
| Compound | Target | Assay Type | Cell Line | IC50 / ED50 / KD | Reference |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | A375 (melanoma) | ED50: 25 nM | [1][2] |
| EphA2 | Cell-based autophosphorylation | HEK293 | IC50: 3.3 nM | [10] | |
| EphB4 | Cell-based autophosphorylation | HEK293 | IC50: 3.0 nM | [10] | |
| VEGFR2 | Cell-based autophosphorylation | - | ED50: 4200 nM | [1] | |
| c-Raf | Biochemical | - | - | [1] | |
| c-Src | Biochemical | - | - | [1] | |
| c-Abl | Biochemical | - | - | [1] | |
| NVPiso | EphB4 | NanoBRET | - | IC50: 1660 nM | [2] |
| EphB4 | Microscale Thermophoresis (MST) | - | KD: 142 nM | [2] | |
| DDR1 | - | - | Primary Target | [2] |
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HEK293/ABCC10 | NVP-BHG712 (0.25 µM & 0.5 µM) + Paclitaxel | Overcame paclitaxel resistance | Significantly decreased paclitaxel IC50 | [9] |
| HT-29 (colon) | NVP-BHG712 derivatives | Inhibition of proliferation | Concentration-dependent | [11] |
| SK-CO-1 (colon) | NVP-BHG712 derivatives | Inhibition of proliferation | Concentration-dependent | [11] |
| A375 (melanoma) | NVP-BHG712 | Inhibition of EphB4 autophosphorylation | ED50: 25 nM | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of NVP-BHG712 and its isomer.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of NVP-BHG712.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NVP-BHG712 or NVPiso (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for a typical cell viability (MTT) assay.
Western Blotting for EphB4 Autophosphorylation
This protocol is based on methods used to assess the inhibition of EphB4 autophosphorylation.[12]
-
Cell Lysis: Treat cells with NVP-BHG712 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EphB4 (Tyr662) and total EphB4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-EphB4 signal to the total EphB4 signal.
Figure 3: General workflow for Western blotting analysis.
Overcoming Paclitaxel Resistance
A significant application of NVP-BHG712 is its ability to counteract paclitaxel resistance mediated by the ABCC10 transporter.[7] This effect is achieved by inhibiting the efflux of paclitaxel from cancer cells, thereby increasing its intracellular concentration and enhancing its cytotoxic effects.[8][9]
Figure 4: NVP-BHG712 inhibits ABCC10 to overcome paclitaxel resistance.
Conclusion and Future Directions
NVP-BHG712 and its regioisomer, NVPiso, are valuable research tools for investigating the roles of EphB4 and DDR1 signaling in cancer. The distinct selectivity profiles of these compounds necessitate careful characterization of the specific molecule being used in any study. The ability of NVP-BHG712 to inhibit multiple oncogenic pathways and to overcome drug resistance highlights its potential for further preclinical and clinical investigation. Future research should focus on a broader characterization of the activity of both isomers across a wider range of cancer cell lines, elucidation of the precise mechanisms of action in different cancer types, and exploration of combination therapies to enhance anti-cancer efficacy.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Tyrosine Kinase EphB4 Is a Survival Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NVP-BHG712 Isomer: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the NVP-BHG712 isomer, a potent and selective Ephrin receptor kinase inhibitor. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and structured format for ease of reference by researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
NVP-BHG712 and its regioisomer are critical tools in the study of Ephrin (Eph) receptor signaling. It is important to distinguish between NVP-BHG712 and its more commonly available regioisomer, sometimes referred to as NVPiso, as they exhibit different selectivity profiles.[1] The isomer is characterized by a shift of a methyl group between two adjacent nitrogen atoms in the pyrazolopyrimidine core.[1]
Chemical Structure:
-
This compound (Regioisomer): 4-Methyl-3-[[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C26H20F3N7O | MedChemExpress |
| Molecular Weight | 503.48 g/mol | MedChemExpress |
| CAS Number | 2245892-85-5 | Selleck Chemicals |
| Appearance | White to yellow solid | MedChemExpress |
| Solubility | DMSO: >10 mM | APExBIO |
Mechanism of Action and Signaling Pathway
The this compound is a potent inhibitor of Eph receptor kinases, with a primary focus on EphB4.[2][3] Eph receptors and their membrane-bound ligands, ephrins, form the largest subfamily of receptor tyrosine kinases (RTKs) and are crucial in cell-cell communication, regulating processes such as axon guidance, tissue patterning, and angiogenesis.[4][5]
The binding of an ephrin ligand to an Eph receptor initiates bidirectional signaling, resulting in "forward" signaling in the receptor-bearing cell and "reverse" signaling in the ephrin-bearing cell.[4] NVP-BHG712 and its isomer primarily inhibit the forward signaling pathway by targeting the ATP-binding site of the Eph receptor kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[2][4]
The EphB4 signaling pathway, upon activation by its ligand ephrinB2, plays a significant role in vascular development and angiogenesis.[2] There is a notable crosstalk between the VEGFR and Eph receptor signaling pathways in vessel formation.[2] The this compound has been shown to inhibit VEGF-driven angiogenesis by blocking EphB4 forward signaling.[2]
EphB4 Forward Signaling Pathway and Inhibition by this compound:
Caption: EphB4 forward signaling pathway and its inhibition by the this compound.
Quantitative Data
The inhibitory activity of the this compound has been quantified against various kinases. The following table summarizes key inhibitory concentrations (IC50) and effective doses (ED50).
| Target Kinase | Assay Type | IC50 / ED50 | Reference |
| EphA2 | Cell-free | 3.3 nM (IC50) | MedChemExpress[6] |
| EphB4 | Cell-free | 3.0 nM (IC50) | MedChemExpress[6] |
| EphB4 | Cell-based | 25 nM (ED50) | Selleck Chemicals, APExBIO[3][7] |
| VEGFR2 | Cell-based | 4200 nM (ED50) | APExBIO[3] |
| c-Raf | Cell-free | 0.395 µM (IC50) | Selleck Chemicals[7] |
| c-Src | Cell-free | 1.266 µM (IC50) | Selleck Chemicals[7] |
| c-Abl | Cell-free | 1.667 µM (IC50) | Selleck Chemicals[7] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following sections outline the general methodologies for key experiments. For complete, detailed protocols, please refer to the cited literature.
Synthesis of this compound
The synthesis of NVP-BHG712 and its regioisomer has been described in the scientific literature and patent filings. A general workflow is presented below.
Workflow for Synthesis:
Caption: General workflow for the synthesis of the this compound.
A detailed synthesis procedure can be found in the work by Tröster et al. (2018) and the patent application WO2007/062805.[2]
In Vitro Kinase Inhibition Assay
These assays are performed to determine the direct inhibitory effect of the compound on purified kinase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant purified kinases (e.g., EphB4, VEGFR2) and a suitable substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of the this compound is prepared in DMSO.
-
Reaction Initiation: The kinase, substrate, ATP, and the compound at various concentrations are mixed in a microplate well.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as TR-FRET-based LanthaScreen™ or Caliper mobility shift assays.[2]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Autophosphorylation Assay
This assay measures the ability of the compound to inhibit receptor autophosphorylation within a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or A375 melanoma cells are cultured and may be transiently transfected with the Eph receptor of interest (e.g., EphB4).[2][7]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the this compound.
-
Ligand Stimulation: Receptor autophosphorylation is stimulated by adding the corresponding ephrin ligand (e.g., ephrinB2-Fc).[2]
-
Cell Lysis: Cells are lysed to extract proteins.
-
Immunoprecipitation and Western Blotting: The target Eph receptor is immunoprecipitated, and the level of tyrosine phosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.[2]
-
Data Analysis: The ED50 value is determined by quantifying the reduction in receptor phosphorylation at different compound concentrations.
In Vivo Angiogenesis Model
This model assesses the effect of the compound on blood vessel formation in a living organism.
Methodology:
-
Animal Model: Mice are typically used for this model.
-
Growth Factor Implantation: Chambers containing a growth factor such as VEGF are implanted subcutaneously to induce angiogenesis.[2]
-
Compound Administration: this compound is administered to the mice, often orally (p.o.), at various doses (e.g., 3, 10, 30 mg/kg/day).[6]
-
Tissue Collection and Analysis: After a set period, the implanted chambers and surrounding tissue are collected.
-
Quantification of Angiogenesis: The extent of vessel formation is quantified by measuring parameters such as vessel density or hemoglobin content within the implant.
-
Pharmacokinetic Analysis: Plasma and tissue samples can be collected at different time points to determine the concentration and distribution of the compound using methods like HPLC/UV.[2]
Workflow for In Vivo Angiogenesis Assay:
Caption: General workflow for an in vivo angiogenesis assay.
Conclusion
The this compound is a valuable research tool for investigating the role of Ephrin receptor signaling in various biological processes, particularly angiogenesis. Its selectivity for EphB4 over other kinases, coupled with its oral bioavailability, makes it a suitable candidate for in vitro and in vivo studies. This guide provides a comprehensive overview of its chemical and biological properties, serving as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Unraveling the Off-Target Landscape of NVP-BHG712 and its Isomer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro off-target effects of the EphB4 kinase inhibitor, NVP-BHG712, and its commonly available regioisomer, NVPiso. A critical finding in the pharmacology of NVP-BHG712 is that many commercially available batches are, in fact, the NVPiso regioisomer, which exhibits a distinct target profile. This guide will delineate the off-target profiles of both molecules, present quantitative data in structured tables, detail the experimental methodologies for key assays, and visualize relevant signaling pathways and workflows.
Introduction to NVP-BHG712 and the NVPiso Isomer
NVP-BHG712 was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] However, subsequent investigations revealed that a regioisomer, differing by the position of a methyl group on the pyrazole (B372694) ring, is often sold as NVP-BHG712.[3][4][5] This isomer, referred to as NVPiso, displays a significantly different kinase inhibition profile. Understanding the on- and off-target activities of both the authentic NVP-BHG712 (referred to as NVP herein) and NVPiso is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery programs targeting Eph receptors and other kinases.
Quantitative Analysis of Off-Target Effects
The following tables summarize the in vitro inhibitory activities of NVP and NVPiso against their primary targets and key off-targets. Data has been compiled from biochemical and cell-based assays.
Table 1: In Vitro Activity of NVP-BHG712 (NVP)
| Target | Assay Type | Metric | Value (nM) | Reference |
| EphB4 | Cell-based Autophosphorylation | ED50 | 25 | [1][4] |
| c-Raf | Biochemical | IC50 | 395 | [4] |
| c-Src | Biochemical | IC50 | 1266 | [4] |
| c-Abl | Biochemical | IC50 | 1667 | [4] |
| VEGFR2 | Cell-based Autophosphorylation | ED50 | 4200 | [1] |
Table 2: In Vitro Activity of NVP-BHG712 Isomer (NVPiso)
| Target | Assay Type | Metric | Value (nM) | Reference |
| DDR1 | Biochemical | - | Main Target | [4][5] |
| EphA2 | Biochemical | IC50 | 163 | [3] |
| EphB4 | Biochemical | IC50 | 1660 | [3] |
Note: Further details on the specific assays are provided in the Experimental Protocols section.
Experimental Protocols
This section outlines the methodologies for the key in vitro assays used to determine the off-target profiles of NVP and NVPiso.
Biochemical Kinase Inhibition Assays (TR-FRET LanthaScreen™ and Caliper Mobility Shift)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes. Two common methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Caliper mobility shift assays.
Workflow: Biochemical Kinase Assay
Caption: Workflow for biochemical kinase inhibition assays.
Protocol Details:
-
Reagents: Recombinant purified kinases, fluorescently labeled peptide substrates, and ATP are used. The inhibitor (NVP or NVPiso) is serially diluted.
-
Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a microplate well to allow the enzymatic reaction to proceed.
-
Detection (TR-FLET LanthaScreen™): A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. If the substrate is phosphorylated, FRET occurs between the terbium donor and the fluorescent acceptor on the substrate. The resulting signal is measured on a plate reader.
-
Detection (Caliper Mobility Shift): The reaction mixture is introduced onto a microfluidic chip. The substrate and the phosphorylated product are separated based on their different electrophoretic mobility. The amount of product is quantified by fluorescence.
-
Data Analysis: The percentage of kinase inhibition at different compound concentrations is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Receptor Tyrosine Kinase (RTK) Autophosphorylation ELISA
This assay measures the ability of a compound to inhibit the autophosphorylation of a specific receptor tyrosine kinase within a cellular context.
Workflow: Cell-Based Autophosphorylation ELISA
Caption: Workflow for cell-based RTK autophosphorylation ELISA.
Protocol Details:
-
Cell Lines: A suitable cell line, often one that overexpresses the target receptor (e.g., HEK293 or A375 cells transfected with EphB4), is used.
-
Treatment: Cells are treated with various concentrations of the inhibitor.
-
Stimulation: In some cases, the receptor's ligand (e.g., ephrinB2 for EphB4) is added to stimulate autophosphorylation.
-
Lysis: The cells are lysed to release the cellular proteins.
-
ELISA:
-
The cell lysate is added to a microplate coated with an antibody that captures the target RTK.
-
A second antibody that specifically recognizes phosphorylated tyrosine residues, and is conjugated to an enzyme (like HRP), is added.
-
A colorimetric substrate is added, and the resulting absorbance is measured, which is proportional to the amount of phosphorylated receptor.
-
-
Data Analysis: The effective dose 50 (ED50), the concentration of the compound that inhibits receptor phosphorylation by 50%, is calculated.
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of EphB4 and the pathways involving key off-targets of NVP and NVPiso.
EphB4 Forward Signaling Pathway
NVP was designed to inhibit the forward signaling of the EphB4 receptor, which is initiated upon binding of its ligand, ephrinB2. This signaling cascade plays a role in processes like angiogenesis.[1]
Diagram: EphB4 Forward Signaling
Caption: Simplified EphB4 forward signaling pathway and the point of inhibition by NVP.
Off-Target Signaling Pathways
The off-target effects of NVP and NVPiso can lead to unintended biological consequences by modulating other signaling pathways.
Diagram: Key Off-Target Pathways for NVP and NVPiso
Caption: Overview of key off-target kinases for NVP and NVPiso and their associated signaling pathways.
Conclusion
The differentiation between NVP-BHG712 and its regioisomer NVPiso is of paramount importance for researchers in the field of kinase inhibition. While NVP is a potent EphB4 inhibitor with off-target activities against c-Raf, c-Src, c-Abl, and VEGFR2, NVPiso primarily targets DDR1 and has a weaker affinity for Eph receptors. This guide provides the necessary quantitative data, experimental protocols, and pathway visualizations to aid in the design of well-controlled experiments and the accurate interpretation of results. A thorough understanding of the off-target profiles of these compounds is essential for advancing our knowledge of their therapeutic potential and for the development of more selective kinase inhibitors.
References
- 1. NVP-BHG712 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of NVP-BHG712 and its Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of NVP-BHG712, a potent EphB4 receptor tyrosine kinase inhibitor, and its recently identified regioisomer, NVPiso. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support ongoing research and development in oncology and angiogenesis.
Core Signaling Pathways
NVP-BHG712 primarily targets the EphB4 receptor, modulating downstream signaling involved in angiogenesis and tumor progression. A critical aspect of its mechanism of action is the crosstalk with the VEGF receptor (VEGFR) signaling pathway.
Caption: EphB4 and VEGFR signaling crosstalk in angiogenesis.
Comparative In Vivo Efficacy Data
A crucial finding in the study of NVP-BHG712 is the existence of a regioisomer, NVPiso, which has been found in some commercially available batches of the compound. These isomers exhibit different inhibitory profiles and, consequently, different in vivo effects.
Tumor Growth Inhibition
| Animal Model | Compound | Dosage & Administration | Treatment Schedule | Key Findings |
| A375 Melanoma Xenograft | NVP-BHG712 | 10 mg/kg, p.o. | Daily (weekdays only) | Did not significantly prevent EphB4-induced effects on tumor growth.[1] |
| A375 Melanoma Xenograft | NVPiso | 10 mg/kg, p.o. | Daily (weekdays only) | Did not significantly prevent EphB4-induced effects on tumor growth.[1] |
| HEK293/ABCC10 Xenograft | NVP-BHG712 in combination with Paclitaxel (B517696) | NVP-BHG712: 25 mg/kg, p.o. Paclitaxel: 15 mg/kg, i.p. | Every 3 days for 6 doses | Significantly inhibited the growth of ABCC10-expressing tumors.[2] |
Anti-Angiogenic Effects
| Animal Model | Compound | Dosage & Administration | Treatment Schedule | Key Findings |
| VEGF-driven Angiogenesis Model | NVP-BHG712 | 3, 10, and 30 mg/kg, p.o. | Daily for 4 days | Dose-dependently inhibited VEGF-stimulated tissue formation and vascularization. |
Pharmacokinetic Properties
| Parameter | Value | Conditions |
| Plasma Concentration | Concentrations around 10 μM observed for up to 8 hours. | 50 mg/kg oral administration in mice. |
| Tissue Distribution | High concentrations observed in lung and liver. | 50 mg/kg oral administration in mice. |
| Pharmacodynamic Effect | Inhibition of EphB4 autophosphorylation in lung tissue. | Approximately 1 nmol/g (1 μM) was sufficient for a pronounced inhibitory effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these in vivo studies. The following sections outline the key experimental protocols.
General In Vivo Efficacy Workflow
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NVP-BHG712 and its Regioisomer for Studying Eph Receptor Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Eph receptor kinase inhibitor NVP-BHG712 and its biologically distinct regioisomer, NVPiso. This document details their comparative inhibitory activities, experimental protocols for their use in research, and the underlying signaling pathways they modulate.
Introduction to NVP-BHG712 and the Emergence of a Key Regioisomer
NVP-BHG712 was initially developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] Eph receptors and their ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and numerous pathologies, including cancer.[3][4] They regulate cell morphology, adhesion, and migration through bidirectional signaling, termed "forward" and "reverse" signaling.[4][5][6]
Subsequent investigations revealed that commercially available batches of NVP-BHG712 were often a regioisomer, now designated as NVPiso.[4][7] This isomer differs in the position of a methyl group on the pyrazole (B372694) ring.[4][7] This seemingly minor structural alteration leads to significant differences in kinase affinity and selectivity, making the two isomers distinct tools for probing Eph receptor biology.[4][7]
Comparative Inhibitory Profile of NVP-BHG712 and NVPiso
The differential binding affinities of NVP-BHG712 and NVPiso for various Eph receptors and other kinases are critical for designing and interpreting experiments. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity (IC50/EC50/ED50 in nM) of NVP-BHG712 against Eph Receptors and Other Kinases
| Target | NVP-BHG712 (nM) | Assay Type | Reference |
| EphA2 | 3 | Cellular (Autophosphorylation) | [1] |
| EphA3 | 0.3 | Cellular (Autophosphorylation) | [1] |
| EphA7 | Not Inhibited | Kinase Assay | [8] |
| EphB1 | Not Inhibited | Kinase Assay | [8] |
| EphB2 | Moderately Inhibited | Cellular (Autophosphorylation) | [2] |
| EphB3 | Moderately Inhibited | Cellular (Autophosphorylation) | [2] |
| EphB4 | 3 | Cellular (Autophosphorylation, NanoBRET) | [1][3] |
| EphB4 | 25 | Cellular (Autophosphorylation, ELISA) | [2][9] |
| EphB6 | Not Inhibited | Kinase Assay | [8] |
| VEGFR2 | 4200 | Cellular (Autophosphorylation, ELISA) | [2][9] |
| c-Raf | 395 | Cell-free | [2] |
| c-Src | 1266 | Cell-free | [2] |
| c-Abl | 1667 | Cell-free | [2] |
Table 2: Inhibitory Activity (IC50 in nM) of NVPiso against Eph Receptors
| Target | NVPiso (nM) | Assay Type | Reference |
| EphA2 | 163 | Cellular | [1][10] |
| EphA4 | 1660 | Cellular | [10] |
| EphB4 | 1660 | Cellular (NanoBRET) | [3] |
Table 3: Comparative Binding Affinity (KD in nM) of NVP-BHG712 and NVPiso
| Target | NVP-BHG712 (nM) | NVPiso (nM) | Assay Type | Reference |
| EphB4 | 5.7 | 142 | Microscale Thermophoresis (MST) | [3] |
| EphB4 | 695 | 1113 | Kinobeads | [3] |
Eph Receptor Signaling Pathways
Eph receptors and their ephrin ligands mediate bidirectional signaling upon cell-cell contact. Understanding these pathways is essential for contextualizing the effects of inhibitors like NVP-BHG712.
Forward Signaling
Upon binding of an ephrin ligand, the Eph receptor's intracellular kinase domain becomes activated, leading to autophosphorylation of tyrosine residues.[6] This initiates a "forward" signaling cascade into the receptor-bearing cell, influencing the cytoskeleton and downstream pathways like Ras-Erk.[6] NVP-BHG712 is a potent inhibitor of this kinase-dependent forward signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ephrin/Eph signalin pathway [bi.mpg.de]
- 5. Role of forward and reverse signaling in Eph receptor and ephrin mediated cell segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BHG712 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NVP-BHG712 Isomer in Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BHG712 is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis and tumor angiogenesis.[1][2][3] Preclinical studies utilizing in vivo mouse models have been instrumental in elucidating its therapeutic potential. Notably, it has been discovered that commercially available NVP-BHG712 is often a regioisomer, termed NVPiso, which exhibits a distinct kinase selectivity profile.[4][5][6][7] This document provides detailed protocols for the use of NVP-BHG712 and its isomer in in vivo mouse cancer models, summarizes key quantitative data from published studies, and presents diagrams of the relevant signaling pathways and experimental workflows.
Introduction
The Ephrin type-B receptor 4 (EphB4) and its ligand, ephrin-B2, are critically involved in embryonic vessel development and pathological angiogenesis, making them attractive targets for cancer therapy.[2][3] NVP-BHG712 was developed as a small molecule inhibitor of the EphB4 kinase.[2][3] It has been shown to inhibit VEGF-driven angiogenesis in vivo.[2][3] An important consideration for researchers is the existence of a commonly used regioisomer, NVPiso, which differs in the position of a methyl group and displays altered target affinities.[4][6][7] While NVP-BHG712 is a potent EphB4 inhibitor, NVPiso shows reduced affinity for EphB4 and higher affinity for other kinases like the discoidin domain-containing receptor 1 (DDR1).[4][6] Both compounds have demonstrated anti-tumor activity in mouse models.[5] These application notes provide protocols and data to guide the design and execution of in vivo studies with these compounds.
Data Presentation
Table 1: In Vivo Efficacy of NVP-BHG712 and Isomer in Mouse Models
| Model Type | Cancer Type | Compound | Dosage and Administration | Key Findings | Reference |
| Growth factor implant model | Angiogenesis | NVP-BHG712 | 3-30 mg/kg, p.o. daily | Dose-dependent inhibition of VEGF-stimulated tissue formation and vascularization.[2][8] | [2][8] |
| Xenograft | ABCC10-expressing tumors | NVP-BHG712 | 25 mg/kg, p.o., q3d x 6 (in combination with paclitaxel) | Significantly inhibited tumor growth and enhanced paclitaxel (B517696) accumulation in tumors.[9][10] | [9][10] |
| Xenograft | A375 melanoma | NVP-BHG712 and NVPiso | 10 mg/kg, p.o. daily | Neither compound significantly prevented EphB4-induced effects on tumor growth and vascularization in this specific model.[4] | [4] |
| Xenograft | Human colorectal cancer | NVPiso | Not specified | Inhibited the growth of human colorectal cancer in mice.[5] | [5] |
Table 2: Pharmacokinetic Parameters of NVP-BHG712
| Animal Model | Dosage and Administration | Tissue | Concentration | Duration | Reference |
| Mouse | 50 mg/kg, p.o. | Plasma, Lung, Liver | ~10 µM | Up to 8 hours | [2] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., A375 melanoma, HEK293/ABCC10) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Animal Housing and Monitoring:
- House mice in a pathogen-free environment with access to food and water ad libitum.
- Monitor animal health daily and measure tumor volume 2-3 times per week using calipers (Volume = (length x width^2) / 2).
- Randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³).
3. Formulation and Administration of NVP-BHG712/NVPiso:
- Vehicle Preparation: A common vehicle is 10% (v/v) 1-Methyl-2-pyrrolidone (NMP) and 90% (v/v) PEG300.[4] Another option for oral administration is a suspension in corn oil or a solution containing PEG300, Tween80, and water.[1]
- Drug Preparation: For a 10 mg/kg dose, weigh the required amount of NVP-BHG712 or NVPiso and dissolve it in the chosen vehicle. For example, to prepare a 1 mg/mL solution for a 10 mL/kg dosing volume, dissolve 10 mg of the compound in 10 mL of vehicle. Ensure complete dissolution.
- Administration: Administer the prepared formulation to the mice via oral gavage (p.o.) at the specified dosage and schedule (e.g., daily or every three days).[4][9]
4. Endpoint and Tissue Collection:
- Continue treatment for the planned duration or until tumors reach a predetermined endpoint (e.g., 1500-2000 mm³).
- Euthanize mice according to institutional guidelines.
- Excise tumors and, if required, collect organs for further analysis (e.g., pharmacokinetic analysis, immunohistochemistry, or Western blotting).
Protocol 2: Growth Factor-Induced Angiogenesis Model
1. Chamber Implantation:
- Prepare sterile agar (B569324) chambers containing Vascular Endothelial Growth Factor (VEGF).
- Anesthetize mice and implant the VEGF-containing chambers subcutaneously.
2. Treatment:
- Administer NVP-BHG712 orally at doses ranging from 3 to 30 mg/kg daily for the duration of the experiment (e.g., 4 days).[8]
3. Analysis:
- At the end of the study, excise the area around the chamber.
- Quantify the newly formed, vascularized tissue. This can be done by measuring the weight of the tissue or by histological analysis to assess vessel density.[2]
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for NVP-BHG712 and its Isomer in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of the EphB4 kinase inhibitor NVP-BHG712 and its prevalent regioisomer, NVPiso, in mice. This document outlines experimental procedures for xenograft and angiogenesis models, summarizes key quantitative data, and illustrates the associated signaling pathways.
Introduction
NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase, a key player in angiogenesis and tumor progression. However, it is crucial to note that commercially available NVP-BHG712 is often a regioisomer, designated as NVPiso. These two isomers, while structurally similar, exhibit distinct inhibitory profiles. The authentic NVP-BHG712 is a highly selective and potent inhibitor of EphB4, whereas NVPiso primarily targets the Discoidin Domain Receptor 1 (DDR1) with significantly lower affinity for EphB4.[1][2] This distinction is critical for the accurate interpretation of experimental results.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo administration details for both NVP-BHG712 and its regioisomer, NVPiso.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 / ED50 | Cell Line/Assay | Reference |
| NVP-BHG712 | EphB4 | 3.0 nM (IC50) | Biochemical Assay | [3] |
| NVP-BHG712 | EphA2 | 3.3 nM (IC50) | Biochemical Assay | [3] |
| NVP-BHG712 | EphB4 | 25 nM (ED50) | A375-EphB4 cells | [4] |
| NVPiso | EphA2 | 163 nM (IC50) | Biochemical Assay | |
| NVPiso | EphB4 | 1660 nM (IC50) | Biochemical Assay |
Table 2: Dosage and Administration in Mice
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| NVP-BHG712 | A375 Melanoma Xenograft | 50 mg/kg | Oral (p.o.) | Daily | [1] |
| NVPiso | A375 Melanoma Xenograft | 50 mg/kg | Oral (p.o.) | Daily | [1] |
| NVP-BHG712 | VEGF-Induced Angiogenesis | 3, 10, 30 mg/kg | Oral (p.o.) | Daily for 4 days | [3] |
| NVP-BHG712 | Lung EphB4 Autophosphorylation | 50 mg/kg | Oral (p.o.) | Single dose | [4] |
Signaling Pathways
NVP-BHG712 primarily inhibits the forward signaling of the EphB4 receptor. The interaction between EphB4 and its ligand, ephrinB2, induces bidirectional signaling: "forward" signaling into the EphB4-expressing cell and "reverse" signaling into the ephrinB2-expressing cell.
EphB4 Forward Signaling Pathway
EphB4 forward signaling is initiated by the binding of ephrinB2, leading to receptor dimerization and autophosphorylation of its kinase domain. This activates downstream pathways, notably the PI3K/Akt pathway, which promotes cell migration, proliferation, and survival.
References
Application Notes and Protocols: NVP-BHG712 and its Isomer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NVP-BHG712 and its commonly available regioisomer in cell culture experiments. Understanding the distinct properties of these compounds is critical for accurate experimental design and data interpretation.
Introduction
NVP-BHG712 is a potent and selective inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase.[1][2] It was designed to target the autophosphorylation of EphB4, thereby modulating downstream signaling pathways involved in processes such as angiogenesis.[1][3] However, it is crucial for researchers to be aware that many commercially available batches of NVP-BHG712 have been identified as a regioisomer, often referred to as NVPiso.[4] This isomer exhibits a different kinase selectivity profile, with a notably lower inhibitory effect on EphB4 and a higher affinity for other kinases like Discoidin Domain Receptor 1 (DDR1).[4] Therefore, careful characterization of the compound in use is highly recommended.
Mechanism of Action and Selectivity
NVP-BHG712 functions as an ATP-competitive inhibitor of the EphB4 tyrosine kinase.[1] Its primary mechanism is the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling cascades. While highly potent against EphB4, NVP-BHG712 also demonstrates inhibitory activity against other Eph receptors, such as EphB2, EphA2, EphB3, and EphA3, as well as other kinases like c-raf, c-src, and c-abl at higher concentrations.[1][2][5] A key aspect of its function is the interplay with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, where inhibition of EphB4 forward signaling has been shown to impede VEGF-driven angiogenesis.[1][6]
The regioisomer, NVPiso, has a distinct selectivity profile. While NVP-BHG712 potently inhibits EphB4, NVPiso shows a significantly lower inhibitory effect on this receptor.[4] This difference in selectivity can lead to divergent experimental outcomes, and researchers should be cautious when interpreting results obtained with commercial NVP-BHG712.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of NVP-BHG712 against various kinases and in different cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 / ED50 | Assay Type | Reference |
| EphB4 | 25 nM (ED50) | Cellular Autophosphorylation (A375 cells) | [1][5] |
| EphA2 | 3.3 nM (IC50) | Kinase Assay | [6] |
| EphB4 | 3.0 nM (IC50) | Kinase Assay | [6] |
| VEGFR2 | 4200 nM (ED50) | Cellular Autophosphorylation (A375 cells) | [1][2] |
| c-Raf | 0.395 µM (IC50) | Biochemical Assay | [5] |
| c-Src | 1.266 µM (IC50) | Biochemical Assay | [5] |
| c-Abl | 1.667 µM (IC50) | Biochemical Assay | [5] |
Table 2: Cellular Assay Concentrations and Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293 (EphR transfected) | 10 - 1000 nM | 1 hour | Dose-dependent inhibition of EphR autophosphorylation. | [2] |
| A375 Melanoma | 25 nM (ED50) | Not Specified | Inhibition of EphB4 autophosphorylation. | [1][5] |
| HEK293/ABCC10 | 0.25 µM - 0.5 µM | Not Specified | Increased sensitivity to paclitaxel. | [2][7] |
| Synovial Sarcoma Cells | Not Specified | Not Specified | Decreased cell proliferation and vitality. | [2] |
| HepG2 | 1 µM | Not Specified | Decrease in EphB4 expression. | [6] |
Experimental Protocols
Preparation of NVP-BHG712 Stock Solution
Materials:
-
NVP-BHG712 (or its isomer) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of NVP-BHG712 in DMSO, for example, 10 mM. The solubility in DMSO is reported to be >10 mM.[2]
-
To enhance dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months or at -80°C for up to two years.[2][6]
Cell Culture Treatment Protocol for Inhibition of EphB4 Phosphorylation
Materials:
-
Cells of interest (e.g., HEK293 cells transiently transfected with EphB4, or a cell line endogenously expressing EphB4)
-
Complete cell culture medium
-
NVP-BHG712 stock solution (e.g., 10 mM in DMSO)
-
Ligand for EphB4 stimulation (e.g., ephrinB2-Fc)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Plate cells at a suitable density and allow them to adhere and grow overnight.
-
On the day of the experiment, prepare working solutions of NVP-BHG712 by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest NVP-BHG712 concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of NVP-BHG712 or vehicle control.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.[3]
-
Following the pre-incubation with the inhibitor, stimulate the cells by adding the appropriate ligand (e.g., 1 µg/mL ephrinB2-Fc) to the culture medium.[3] A non-stimulated control should also be included.
-
Incubate for the desired stimulation time (e.g., 30 minutes).[3]
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
The lysates are now ready for downstream analysis such as immunoprecipitation and Western blotting to detect phosphorylated and total EphB4 levels.
Visualizations
Signaling Pathway Diagram
Caption: NVP-BHG712 inhibits EphB4 autophosphorylation and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing NVP-BHG712's effect on EphB4 phosphorylation.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-EphB4 Following NVP-BHG712 Isomer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis, angiogenesis, and tumor progression. Upon ligand (ephrin-B2) binding, EphB4 undergoes autophosphorylation, initiating downstream signaling cascades. Inhibition of this phosphorylation event is a key therapeutic strategy. It is crucial to note that commercially available NVP-BHG712 is often a regioisomer with a different kinase selectivity profile, including a significantly lower affinity for EphB4 compared to the originally patented compound.[1] Therefore, careful characterization of the compound used is essential for interpreting experimental results.
These application notes provide a detailed protocol for assessing the phosphorylation status of EphB4 (p-EphB4) in response to treatment with NVP-BHG712 and its isomers using Western blotting.
Data Presentation
Table 1: Inhibitory Activity of NVP-BHG712 and its Commercially Prevalent Isomer
| Compound | Target | Assay | IC50 / ED50 / KD | Reference |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | ED50: 25 nM | [1][2] |
| EphB4 | NanoBRET assay | IC50: 3.0 nM | [1] | |
| EphB4 | Microscale thermophoresis (MST) assay | KD: 5.7 nM | [1] | |
| NVP-BHG712 Isomer | EphB4 | NanoBRET assay | IC50: 1660 nM | [1][3] |
| EphB4 | Microscale thermophoresis (MST) assay | KD: 142 nM | [1] | |
| EphA2 | Biochemical assay | IC50: 163 nM | [4] |
Experimental Protocols
Detailed Western Blot Protocol for p-EphB4
This protocol is designed for the analysis of p-EphB4 levels in cell lysates following treatment with NVP-BHG712 or its isomers.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T, HUVEC, or cancer cell lines endogenously expressing or overexpressing EphB4) to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Prepare stock solutions of NVP-BHG712 and its isomer in DMSO.
-
Treat cells with the desired concentrations of NVP-BHG712, its isomer, or vehicle (DMSO) for the determined time course (e.g., 1-24 hours).
-
If applicable, stimulate EphB4 phosphorylation by adding pre-clustered ephrin-B2-Fc to the medium for the last 15-30 minutes of the inhibitor treatment.
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer. A recommended lysis buffer for phosphorylated proteins is a modified RIPA buffer or a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Modified RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
1 mM EDTA
-
Freshly add:
-
1 mM PMSF
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and β-glycerophosphate)
-
-
-
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 8-10% gel). Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing is planned.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk for blocking as it contains phosphoproteins that can increase background.
4. Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-EphB4 (e.g., anti-p-EphB4 Tyr987) diluted in 5% BSA in TBST. A recommended starting dilution is 1:1000.[5] Incubate overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For normalization, the membrane can be stripped and reprobed for total EphB4 and a loading control like GAPDH or β-actin.
6. Stripping and Reprobing (Optional):
-
Wash the membrane in TBST after p-EphB4 detection.
-
Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl, pH 2.2) or a commercial stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total EphB4, followed by the appropriate secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for a loading control antibody.
Mandatory Visualization
Caption: EphB4 Signaling and Inhibition by NVP-BHG712.
Caption: Western Blot Workflow for p-EphB4 Detection.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-EphB4 (Tyr987) Polyclonal Antibody (PA5-64792) [thermofisher.com]
Application Notes: Evaluating Angiogenesis with the NVP-BHG712 Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth. Key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 and the Ephrin type-B receptor 4 (EphB4)/ephrinB2 systems, are central to regulating angiogenesis. NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 kinase.[1][2] Interestingly, studies have revealed that commercially available NVP-BHG712 is often a regioisomer (NVP-BHG712iso) with a distinct kinase selectivity profile.[3][4] This compound provides a valuable tool for investigating the role of EphB4 forward signaling in angiogenesis. It has been shown to inhibit VEGF-driven angiogenesis, suggesting a significant crosstalk between the VEGFR and Eph receptor signaling pathways.[1][5] These application notes provide detailed protocols for utilizing the NVP-BHG712 isomer in standard in vitro and in vivo angiogenesis assays.
Mechanism of Action: Targeting the EphB4/VEGFR2 Axis
NVP-BHG712 and its isomer primarily function by inhibiting the ATP-binding site of the EphB4 receptor's intracellular kinase domain. This action blocks the "forward signaling" cascade that is typically initiated upon binding of its ligand, ephrinB2.[1][6] While EphB4/ephrinB2 signaling is crucial for vascular remodeling and arteriovenous differentiation, research demonstrates that EphB4 forward signaling is also an important mediator of VEGF-induced angiogenesis.[1][7]
VEGF-A is a primary driver of angiogenesis, binding to its receptor VEGFR2 on endothelial cells to trigger proliferation, migration, and survival.[8][9][10] The inhibition of EphB4 forward signaling by the this compound has been shown to be sufficient to block VEGF-driven angiogenesis in vivo, even though the compound has significantly less potent effects on VEGFR2 directly.[1] This indicates a functional crosstalk where EphB4 signaling is a downstream requirement for a full angiogenic response to VEGF.
Quantitative Data: Kinase Inhibition Profile
The this compound demonstrates high potency for the EphB4 receptor kinase with significantly lower activity against VEGFR2 and other kinases. This selectivity makes it a useful tool to dissect the specific role of EphB4 signaling.
| Target Kinase | Assay Type | Inhibitory Concentration | Reference |
| EphB4 | Cellular Autophosphorylation | ED50 = 25 nM | [1][11] |
| VEGFR2 | Cellular Autophosphorylation | ED50 = 4200 nM (4.2 µM) | [1][11] |
| c-Raf | Biochemical | IC50 = 395 nM | [11] |
| c-Src | Biochemical | IC50 = 1266 nM | [11] |
| c-Abl | Biochemical | IC50 = 1667 nM | [11] |
Table 1: In vitro and cellular inhibitory activity of NVP-BHG712.
| Animal Model | Treatment | Dosage | Effect | Reference |
| Mouse Growth Factor Implant | NVP-BHG712 | 3 mg/kg (p.o.) | Significantly suppressed VEGF-stimulated tissue formation and vascularization. | [11][12] |
| Mouse Growth Factor Implant | NVP-BHG712 | 10 mg/kg (p.o.) | Potently reversed VEGF-enhanced tissue formation and vessel growth. | [11][12] |
Table 2: In vivo efficacy of NVP-BHG712 in angiogenesis models.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. It is a rapid method to screen for pro- or anti-angiogenic compounds.[13][14]
Detailed Methodology:
-
Preparation of BME Plates:
-
Thaw Basement Membrane Extract (e.g., Matrigel®) overnight at 4°C. Keep on ice to prevent premature gelling.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency. Do not use cells beyond passage 12.[14]
-
Harvest cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend cells in endothelial basal medium. Prepare serial dilutions of the this compound in the medium. Include appropriate controls: a vehicle control (e.g., DMSO), a positive control (e.g., 20 ng/mL VEGF-A), and a test group (VEGF-A + this compound).
-
Add 100 µL of the cell suspension (containing 1.0x10⁴ - 1.5x10⁴ cells) to each BME-coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube networks. For quantification, use imaging software to measure parameters such as the number of nodes/junctions, the number of meshes, and the total tube length.[15]
-
Expected Outcome: Wells treated with VEGF-A alone should show robust tube formation. Co-treatment with the this compound is expected to inhibit this tube formation in a dose-dependent manner.
Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is a highly vascularized extraembryonic membrane in the chick embryo, making it an ideal system to observe the effects of test compounds on blood vessel formation.[16][17]
Detailed Methodology:
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
On day 3, sterilize the eggshell. Carefully create a small window (approx. 1x1 cm) in the shell over the air sac to expose the CAM without damaging it.[18]
-
-
Compound Application:
-
Prepare sterile, 5 mm filter paper disks.
-
Saturate the disks with the test solutions: vehicle control, a positive control (e.g., 1 µg VEGF-A), and a test group (VEGF-A + this compound). Allow the solvent to evaporate.
-
Gently place one disk onto the CAM surface in a region with a moderate density of blood vessels.[18]
-
-
Re-incubation and Analysis:
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
On the day of analysis, carefully remove the seal and flood the CAM with a fixative (e.g., methanol:acetone 1:1).
-
Excise the portion of the CAM underneath the disk, spread it on a glass slide, and photograph it under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disk.[16][18]
-
Expected Outcome: Disks with VEGF-A should induce a strong angiogenic response, characterized by a "spoke-wheel" pattern of new blood vessels. The this compound is expected to significantly reduce the number of new vessel branches stimulated by VEGF.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Essential Roles of EphB Receptors and EphrinB Ligands in Endothelial Cell Function and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis | The EMBO Journal [link.springer.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. ibidi.com [ibidi.com]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 17. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Application Notes and Protocols for Cell Viability Assay with NVP-BHG712 and its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent, orally active small molecule inhibitor of Ephrin type-B receptor 4 (EphB4) kinase autophosphorylation, with an IC50 value of 3.0 nM.[1] It also demonstrates inhibitory activity against Ephrin type-A receptor 2 (EphA2) with a similar IC50 of 3.3 nM.[1] Eph receptors, a large family of receptor tyrosine kinases, and their ephrin ligands are crucial in various physiological processes, including embryonic development, angiogenesis, and axon guidance.[2][3] Dysregulation of Eph receptor signaling has been implicated in the progression of several cancers, making them attractive targets for therapeutic intervention.[4][5]
Notably, commercially available NVP-BHG712 has often been identified as a regioisomer, termed NVP-BHG712 isomer or NVPiso.[6] This isomer differs in the position of a methyl group on the pyrazolopyrimidine core and exhibits a distinct kinase affinity and selectivity profile compared to the originally patented compound.[6] While NVP-BHG712 is a potent inhibitor of EphB4, its regioisomer generally displays lower affinity for Eph receptors.[6] For instance, the isomer shows IC50 values of 163 nM and 1660 nM for EphA2 and EphB4, respectively.[6][7] These differences highlight the critical importance of verifying the identity of the compound used in experimental settings.
This document provides detailed protocols for assessing the effects of NVP-BHG712 and its isomer on cell viability using a colorimetric MTT assay. The provided methodologies and data will guide researchers in the accurate evaluation of these compounds in cancer cell lines.
Data Presentation
The following tables summarize the inhibitory activities of NVP-BHG712 and its regioisomer against various kinases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50/ED50) of NVP-BHG712
| Target | IC50/ED50 | Assay Type | Reference |
| EphB4 | 3.0 nM | Biochemical | [1] |
| EphA2 | 3.3 nM | Biochemical | [1] |
| EphB4 | 25 nM | Cell-based | [8][9] |
| c-Raf | 0.395 µM | Biochemical | [8] |
| c-Src | 1.266 µM | Biochemical | [8] |
| c-Abl | 1.667 µM | Biochemical | [8] |
| VEGFR2 | 4.2 µM | Cell-based | [8] |
Table 2: Inhibitory Activity (IC50) of this compound (NVPiso)
| Target | IC50 | Assay Type | Reference |
| EphA2 | 163 nM | Biochemical | [6][7] |
| EphB4 | 1660 nM | Biochemical | [6][7] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of EphB4, a primary target of NVP-BHG712. Upon binding of its ligand, ephrin-B2, EphB4 undergoes autophosphorylation, initiating downstream signaling cascades that can influence cell proliferation, migration, and survival. NVP-BHG712 acts by inhibiting the kinase activity of EphB4, thereby blocking these downstream effects.
Caption: EphB4 Signaling Pathway and Inhibition by NVP-BHG712.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest (e.g., HT-29 or SK-CO-1 for colorectal cancer)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
NVP-BHG712 and/or this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of NVP-BHG712 and its isomer in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[10][13]
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the cell viability assay workflow.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. EPH receptor B4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of NVP-BHG712 Isomer Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in various physiological and pathological processes, including angiogenesis, cell migration, and tumor development.[1][2] It also exhibits inhibitory activity against other kinases such as VEGFR2, c-Raf, c-Src, and c-Abl.[3][4] Recent studies have revealed that commercially available NVP-BHG712 is often a regioisomer (NVP-BHG712 isomer or NVPiso) that differs from the originally patented structure by the position of a methyl group.[5][6] This seemingly minor structural change can significantly impact the inhibitor's affinity and selectivity for its targets.[5][7] Therefore, careful preparation and characterization of this compound stock solutions are crucial for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of NVP-BHG712 and its isomer is fundamental for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀F₃N₇O | [1][8] |
| Molecular Weight | 503.48 g/mol | [1][3][8] |
| CAS Number | 940310-85-0 (for NVP-BHG712) | [1][8] |
| Appearance | Solid, white to yellow powder | [1][9] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [8][9] |
Solubility Data
The solubility of this compound is critical for preparing concentrated stock solutions. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥25.15 mg/mL (>50 mM) | Can be enhanced with warming to 37°C or ultrasonication. Use fresh, anhydrous DMSO as it is hygroscopic. | [1][4][8] |
| Ethanol | ≥6.69 mg/mL (~13.3 mM) | Requires ultrasonication to dissolve. | [1] |
| Water | Insoluble | [1][4] | |
| 10% DMSO in Corn Oil | ≥2.08 mg/mL (~4.13 mM) | Clear solution, suitable for in vivo use. | [8][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥2.08 mg/mL (~4.13 mM) | Clear solution, suitable for in vivo use. | [8][9] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 503.48 g/mol x 1000 mg/g = 5.035 mg
-
Weigh the compound: Carefully weigh out 5.035 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[9]
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of this compound Formulation for In Vivo Use
This protocol provides two common formulations for oral administration in animal models.
Formulation 1: 10% DMSO in Corn Oil
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile corn oil
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 1 part of the DMSO stock solution to 9 parts of sterile corn oil.
-
Vortex thoroughly to ensure a homogenous and clear solution. This will result in a final concentration of 2.08 mg/mL.[8][9]
-
Use the formulation immediately after preparation.
Formulation 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the solvents sequentially:
-
Add 4 parts of PEG300.
-
Add 1 part of the DMSO stock solution and mix well.
-
Add 0.5 parts of Tween-80 and mix well.
-
Add 4.5 parts of sterile saline to reach the final volume.
-
-
Vortex the mixture until a clear solution is obtained. This formulation will yield a final this compound concentration of 2.08 mg/mL.[8][9]
-
Administer the formulation to the animals immediately after preparation.
Caption: Workflow for preparing two common in vivo formulations of this compound.
Mechanism of Action and Signaling Pathway
NVP-BHG712 and its isomer primarily target the EphB4 receptor tyrosine kinase.[1] Ephrin receptors and their ligands (ephrins) are crucial for cell-cell communication, regulating processes like cell adhesion, migration, and tissue patterning.[5] The binding of ephrin-B2 to EphB4 triggers forward signaling, leading to the autophosphorylation of the EphB4 kinase domain. NVP-BHG712 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing this autophosphorylation, thereby blocking downstream signaling cascades.[2] This inhibition has been shown to disrupt VEGF-driven angiogenesis.[2]
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Important Considerations
-
Isomer Identity: Given that commercially available NVP-BHG712 is often the regioisomer, it is crucial to confirm the identity of the compound if the specific isomer is critical for the study.[5]
-
Fresh Solutions: For in vivo studies, it is recommended to prepare fresh formulations daily.
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to prepare stock solutions, as absorbed moisture can reduce the solubility of the compound.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes helps maintain its stability and integrity.
-
Safety Precautions: Handle this compound powder and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
By following these detailed protocols and considering the key aspects of handling this compound, researchers can ensure the consistency and reliability of their experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: In Vitro Kinase Assay Protocol for NVP-BHG712 Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of the NVP-BHG712 isomer (NVPiso) against its target kinases, primarily Ephrin (Eph) receptors. NVP-BHG712 and its commercially available regioisomer are inhibitors of the Eph receptor tyrosine kinase family, which are crucial in cell adhesion, migration, and morphology.[1][2] Unexpectedly, commercially available samples of NVP-BHG712 have been identified as a regioisomer (NVPiso), which differs by the position of a single methyl group.[2][3] This seemingly minor structural change leads to significant differences in kinase affinity and selectivity.[2] This protocol outlines a luminescent-based assay for quantifying kinase activity and calculating the IC50 value of the inhibitor.
Ephrin Receptor Signaling Pathway and Inhibition
Eph receptors, a family of receptor tyrosine kinases, are activated upon binding to their ephrin ligands on adjacent cells.[2] This interaction induces receptor clustering and activation of the intracellular kinase domain, leading to trans-autophosphorylation on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades that regulate critical cellular processes. Small molecule inhibitors like the this compound act by competing with ATP in the kinase domain's active site, thereby preventing autophosphorylation and blocking forward signaling.[4]
Caption: Ephrin receptor signaling pathway and mechanism of inhibition by the this compound.
Quantitative Inhibitor Data
The this compound (NVPiso) displays a distinct selectivity profile compared to the originally patented NVP-BHG712. NVPiso generally shows a lower affinity for Eph receptors.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values for both compounds against key kinases.
| Compound | Target Kinase | Assay Type | IC50 / KD (nM) | Reference |
| NVP-BHG712 | EphA2 | Cellular | 3.3 | [5] |
| EphB4 | Cellular | 3.0 | [5] | |
| EphB4 | MST | 5.7 | [6] | |
| This compound (NVPiso) | EphA2 | Biochemical | 163 | [1][7] |
| EphB4 | Biochemical | 1660 | [1] | |
| EphB4 | MST | 142 | [6] | |
| EphA4 | Biochemical | 1660 | [7] |
MST: Microscale Thermophoresis
In Vitro Kinase Assay Protocol
This protocol is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9]
Principle
The assay measures the activity of a target kinase (e.g., EphA2, EphB4) by quantifying the conversion of ATP to ADP. The kinase reaction is first performed, after which a detection reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity. The inhibitory effect of the this compound is determined by the reduction in this luminescent signal.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro kinase assay.
Materials and Reagents
-
Recombinant human EphA2 or EphB4 kinase (e.g., from Promega, BPS Bioscience)[8][10]
-
This compound (and NVP-BHG712 for comparison)
-
Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)[8]
-
ATP solution (e.g., 500 µM)[10]
-
5x Kinase Assay Buffer[10]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)[8]
-
DMSO (for inhibitor dilution)
-
White, opaque 96-well plates[10]
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Detailed Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultra-pure water.
-
Prepare a stock solution of the this compound in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the reaction is ≤1%.
-
Prepare the master mix for the kinase reaction. For each 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
1 µL of 500 µM ATP
-
2.5 µL of substrate (e.g., 1 mg/mL)
-
X µL of recombinant kinase (final concentration to be optimized, e.g., 1-5 ng/µL)
-
X µL of ultra-pure water to bring the volume to 20 µL.
-
-
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted this compound or control (1x Kinase Assay Buffer with DMSO for 0% inhibition; or a known potent inhibitor for 100% inhibition) to the appropriate wells of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the kinase master mix to each well.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
By following this protocol, researchers can accurately determine the inhibitory potency of the this compound and compare it to the parent compound, providing valuable data for drug development and cancer research.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EPHB4 Kinase Enzyme System [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Use of NVP-BHG712 Isomer in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][2] It has been utilized in preclinical xenograft models to investigate its anti-angiogenic and anti-tumor effects.[2][3] It is important to note that commercially available NVP-BHG712 may exist as its regioisomer, NVPiso, which exhibits a different kinase selectivity profile, with a higher affinity for DDR1.[4] This document provides detailed application notes and protocols for the use of the NVP-BHG712 isomer in xenograft models based on published research.
Mechanism of Action
NVP-BHG712 primarily targets the EphB4 kinase, a key player in vascular development and tumor angiogenesis.[5] Inhibition of EphB4 forward signaling by NVP-BHG712 has been shown to interfere with VEGF-driven angiogenesis.[2] The EphB4 signaling pathway interacts with other crucial pathways, including JAK/STAT, Ras/Raf/MEK, and NF-κB.[4] A critical aspect of NVP-BHG712's mechanism is its interplay with the VEGFR signaling cascade, suggesting a crosstalk between these two pathways in the regulation of vessel formation.[5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BHG712
| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |
| EphB4 | Cell-based autophosphorylation | 25 | [2] |
| EphA2 | Cell-based autophosphorylation | - | [4] |
| EphB2 | Cell-based autophosphorylation | - | [4] |
| EphB3 | Cell-based autophosphorylation | - | [4] |
| c-Raf | Biochemical | Moderately Inhibited | [2] |
| c-Src | Biochemical | Moderately Inhibited | [2] |
| c-Abl | Biochemical | Moderately Inhibited | [2] |
| VEGFR2 | Cell-based autophosphorylation | 4200 | [2] |
Note: Specific IC50/ED50 values for EphA2, EphB2, and EphB3 were not consistently reported in the reviewed literature, but they are recognized off-targets.
Table 2: Efficacy of NVP-BHG712 in Xenograft Models
| Cell Line | Xenograft Model | Treatment Regimen | Outcome | Reference |
| A375 (Melanoma) | Subcutaneous | 10 mg/kg, oral, daily | No significant tumor growth inhibition. A slight trend towards increased tumor growth was observed. | [4][6] |
| ABCC10-expressing cells | Subcutaneous | 25 mg/kg, oral, q3d x 6 (in combination with Paclitaxel) | Significantly inhibited tumor growth in combination with paclitaxel (B517696). | [7][8] |
| HT-29 (Colon Carcinoma) | Subcutaneous | Not specified | Reported to reduce tumor growth, but specific quantitative data on monotherapy efficacy is limited in the reviewed literature. | [9] |
Experimental Protocols
Protocol 1: A375 Human Melanoma Xenograft Model
1. Cell Culture:
-
Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.[10][11]
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID), 4-6 weeks old.[11][12]
-
Allow a 1-week acclimatization period.[12]
-
House mice in a pathogen-free environment with sterile food and water ad libitum.[13]
3. Tumor Cell Implantation:
-
Harvest A375 cells at 80-90% confluency.
-
Wash cells with sterile PBS and resuspend in PBS or serum-free media at a concentration of 5 x 10^7 cells/mL.[6]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[6]
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[14]
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.[10]
5. NVP-BHG712 Administration:
-
Preparation of Dosing Solution:
-
Dosing:
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Oral Gavage in Mice
1. Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin on its back and neck to secure the head.[15][16]
2. Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.[16]
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15]
-
The mouse should swallow as the needle is advanced. Do not force the needle.[15]
3. Administration:
-
Once the needle is in the esophagus, slowly administer the prepared NVP-BHG712 solution.[16]
4. Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure.[16]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 14. Overexpression of Receptor Tyrosine Kinase EphB4 Triggers Tumor Growth and Hypoxia in A375 Melanoma Xenografts: Insights from Multitracer Small Animal Imaging Experiments ‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for NVP-BHG712 and its Regioisomer in Inhibiting Tumor Growth In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent small molecule inhibitor of the EphB4 receptor tyrosine kinase, a key player in embryonic vessel development, vascular remodeling, and, significantly, in pathologic angiogenesis associated with tumor growth.[1] Overexpression of EphB4 has been documented in various cancers, making it a compelling target for therapeutic intervention.[2] These application notes provide a comprehensive overview of the use of NVP-BHG712 and its distinct regioisomer, NVPiso, for inhibiting tumor growth in vivo. It has been discovered that for a period, commercially available NVP-BHG712 was predominantly its regioisomer, NVPiso, which exhibits a different kinase inhibition profile.[3][4][5] This document will address both compounds, presenting their comparative efficacy and the methodologies for their preclinical evaluation.
Data Presentation
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities of NVP-BHG712 and its regioisomer, NVPiso. This data is crucial for understanding the on-target and potential off-target effects of these compounds.
| Kinase Target | NVP-BHG712 IC₅₀/ED₅₀ | NVPiso IC₅₀/ED₅₀ | Reference |
| Eph Receptors | |||
| EphB4 | 25 nM (ED₅₀, cellular) | Lower affinity than NVP | [2][6][7] |
| EphA2 | 3.3 nM (IC₅₀) | Lower affinity than NVP | [8] |
| EphB2 | Inhibited | Lower affinity than NVP | [2] |
| EphA3 | Inhibited | Lower affinity than NVP | [2] |
| EphB3 | Inhibited | Lower affinity than NVP | [2] |
| Other Kinases | |||
| VEGFR2 | 4200 nM (ED₅₀, cellular) | Not specified | [2][6][7] |
| c-Raf | Moderately inhibited | Not specified | [2][7] |
| c-Src | Moderately inhibited | Not specified | [2][7] |
| c-Abl | Moderately inhibited | Not specified | [2][7] |
| DDR1 | Not a primary target | Primary target | [3] |
In Vivo Efficacy of NVP-BHG712 in a VEGF-Driven Angiogenesis Model
This table presents the in vivo efficacy of NVP-BHG712 in a growth factor implant model in mice, demonstrating its anti-angiogenic properties.
| Dosage (p.o., daily) | Effect on VEGF-Stimulated Tissue Formation and Vascularization | Reference |
| 3 mg/kg | Significant inhibition | [2][6][7] |
| 10 mg/kg | Reversal of VEGF-enhanced tissue formation and vessel growth | [2][6][7] |
In Vivo Efficacy of NVP-BHG712 in Combination with Paclitaxel (B517696)
This table summarizes the in vivo efficacy of NVP-BHG712 in combination with paclitaxel in an ABCC10-expressing tumor xenograft model.
| Treatment Group | Dosage and Schedule | Effect on Tumor Growth | Reference |
| NVP-BHG712 + Paclitaxel | NVP-BHG712: 25 mg/kg, p.o., q3d x 6; Paclitaxel: 15 mg/kg, i.p., q3d x 6 | Significantly inhibited tumor growth | [9] |
Signaling Pathways
The interaction between EphB4 and its ligand ephrinB2 initiates bidirectional signaling: "forward" signaling into the EphB4-expressing cell and "reverse" signaling into the ephrinB2-expressing cell. NVP-BHG712 primarily inhibits the kinase domain of EphB4, thus blocking forward signaling.
Caption: EphB4-ephrinB2 bidirectional signaling pathway and the inhibitory action of NVP-BHG712.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study Using a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of NVP-BHG712 or NVPiso in a subcutaneous xenograft mouse model.
Caption: General workflow for an in vivo tumor growth inhibition study.
1. Cell Culture:
-
Culture human A375 melanoma cells, or another appropriate cancer cell line, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[6]
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Cell Implantation:
-
Harvest A375 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Preparation of NVP-BHG712/NVPiso for Oral Administration:
-
A research formulation involves first dissolving the compound in 1-Methyl-2-pyrrolidone (NMP) and then diluting with polyethylene (B3416737) glycol 300 (PEG300) to a final concentration of 10% v/v NMP and 90% v/v PEG300.[2]
-
Alternatively, for a 1 mL working solution, 10 mg of the compound can be added to 1 mL of a 10% NMP in PEG300 solution and mixed to form a uniform suspension.[6]
-
Another formulation involves adding a DMSO stock solution to corn oil.[6]
-
The final concentration should be calculated to deliver the desired dose (e.g., 3, 10, or 30 mg/kg) in an appropriate administration volume (e.g., 10 mL/kg body weight).[2][8]
-
-
Administer the prepared compound or vehicle control to the respective groups daily via oral gavage.
6. Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Body weight is a crucial indicator of treatment-related toxicity.
7. Endpoint Analysis:
-
The study should be terminated when tumors in the control group reach a predetermined maximum size or if animals in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology, immunohistochemistry, or molecular analysis to assess target engagement and downstream effects.
Conclusion
NVP-BHG712 and its regioisomer NVPiso have demonstrated significant potential in preclinical models for inhibiting tumor growth, primarily through the inhibition of the EphB4 signaling pathway and subsequent effects on angiogenesis. The provided data and protocols offer a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic utility of these compounds. Careful consideration of the specific isomer being used is critical due to their differing kinase selectivity profiles. Future research should continue to explore the nuanced roles of EphB4 forward and ephrinB2 reverse signaling in various cancer contexts to optimize the application of targeted inhibitors like NVP-BHG712.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BHG712 Isomer and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent mitotic inhibitor widely used in the treatment of various solid tumors. However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters. One such transporter, ABCC10 (also known as MRP7), is a significant contributor to paclitaxel resistance by actively effluxing the drug from cancer cells.
NVP-BHG712 is a small molecule kinase inhibitor initially developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase. Subsequent research has revealed that commercially available NVP-BHG712 is often a regioisomer, herein referred to as NVP-BHG712 isomer (NVPiso), which exhibits a distinct kinase selectivity profile. Notably, studies have demonstrated that NVP-BHG712 can effectively antagonize ABCC10-mediated paclitaxel resistance, thereby restoring and enhancing the cytotoxic effects of paclitaxel in resistant cancer cells.[1][2] This document provides detailed application notes and experimental protocols for investigating the combination therapy of this compound and paclitaxel.
Mechanism of Action
The synergistic effect of the this compound and paclitaxel combination therapy stems from the inhibition of the ABCC10 drug efflux pump by the this compound.[1][2] Paclitaxel, a substrate of the ABCC10 transporter, is actively removed from cancer cells overexpressing this protein, leading to reduced intracellular drug accumulation and diminished therapeutic efficacy. NVP-BHG712 acts as an inhibitor of ABCC10, blocking its efflux function. This inhibition leads to an increased intracellular concentration of paclitaxel, allowing it to exert its cytotoxic effects by stabilizing microtubules, inducing cell cycle arrest at the G2/M phase, and ultimately leading to apoptosis.[1][2]
Data Presentation
Table 1: Kinase Inhibitory Profile of NVP-BHG712 and its Isomer
| Kinase Target | NVP-BHG712 IC50 (nM) | This compound (NVPiso) IC50 (nM) | Reference |
| EphB4 | 3.0 | 1660 | [3] |
| EphA2 | 3.3 | 163 | [4][5] |
| EphA3 | 0.3 | - | [6] |
| EphB2 | - | - | [6] |
| EphB3 | - | - | [6] |
| VEGFR2 | 4200 | - | [6][7] |
| c-Raf | 400 | - | [7] |
| c-Src | 1300 | - | [7] |
| c-Abl | 1700 | - | [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Table 2: In Vitro Efficacy of NVP-BHG712 in Combination with Paclitaxel
| Cell Line | Treatment | NVP-BHG712 Concentration (µM) | Paclitaxel IC50 (nM) | Fold Sensitization | Reference |
| HEK293/ABCC10 | Paclitaxel alone | 0 | - | - | [2] |
| HEK293/ABCC10 | Paclitaxel + NVP-BHG712 | 0.25 | - | Significant Decrease | [2] |
| HEK293/ABCC10 | Paclitaxel + NVP-BHG712 | 0.5 | - | Significant Decrease | [2] |
Table 3: In Vivo Efficacy of NVP-BHG712 and Paclitaxel Combination in a Xenograft Model
| Treatment Group | NVP-BHG712 Dose (mg/kg) | Paclitaxel Dose (mg/kg) | Tumor Growth Inhibition | Intratumoral Paclitaxel Concentration | Reference |
| Vehicle Control | - | - | - | - | [1][2] |
| NVP-BHG712 alone | 25 (p.o., q3d x 6) | - | - | - | [1][2] |
| Paclitaxel alone | - | 15 (i.p., q3d x 6) | - | 160.13 ± 41.12 ng/ml | [2] |
| NVP-BHG712 + Paclitaxel | 25 (p.o., q3d x 6) | 15 (i.p., q3d x 6) | Significant Inhibition | 434.58 ± 124.49 ng/ml | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NVP-BHG712 and paclitaxel, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEK293/ABCC10 for resistance studies)
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Prepare serial dilutions of each drug in complete medium.
-
Treatment:
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired fixed ratio concentrations.
-
Include wells with vehicle (DMSO-containing medium) as a control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism). For combination studies, the combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Paclitaxel Accumulation and Efflux Assay
This protocol measures the effect of NVP-BHG712 on the intracellular accumulation and efflux of radiolabeled paclitaxel.
Materials:
-
Cancer cell line (e.g., HEK293/ABCC10)
-
Complete cell culture medium
-
This compound
-
[³H]-Paclitaxel
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Accumulation Assay:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with or without NVP-BHG712 (e.g., 1 µM) in serum-free medium for 2 hours at 37°C.
-
[³H]-Paclitaxel Incubation: Add [³H]-paclitaxel (e.g., 10 nM) to each well and incubate for an additional 2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular [³H]-paclitaxel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Compare the accumulation of [³H]-paclitaxel in cells treated with and without NVP-BHG712.
Efflux Assay:
-
Loading: Pre-load the cells with [³H]-paclitaxel (e.g., 10 nM) for 2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Efflux Initiation: Add fresh serum-free medium with or without NVP-BHG712 (e.g., 1 µM).
-
Time Course: At various time points (e.g., 0, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them.
-
Scintillation Counting: Measure the intracellular radioactivity at each time point as described above.
-
Data Analysis: Plot the percentage of [³H]-paclitaxel remaining inside the cells over time. Compare the efflux rate in the presence and absence of NVP-BHG712.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of the NVP-BHG712 and paclitaxel combination in a mouse xenograft model.
Materials:
-
Athymic nude mice (e.g., 6-8 weeks old)
-
HEK293/ABCC10 cells (or other relevant tumor cell line)
-
Matrigel (optional)
-
This compound
-
Paclitaxel
-
Appropriate vehicle for drug formulation (e.g., corn oil for NVP-BHG712, Cremophor EL/ethanol for paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HEK293/ABCC10 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, NVP-BHG712 alone, paclitaxel alone, NVP-BHG712 + paclitaxel).
-
Drug Administration:
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, pharmacokinetic analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
Mandatory Visualization
Caption: Experimental workflow for investigating NVP-BHG712 and paclitaxel combination therapy.
Caption: Reversal of ABCC10-mediated paclitaxel resistance by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NVP-BHG712 Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase.[1][2] However, it is crucial to note that commercially available NVP-BHG712 is often a regioisomer (NVP-BHG712iso) which exhibits a different selectivity profile, with a primary target being the Discoidin Domain Receptor 1 (DDR1), and weaker inhibition of EphB4.[3][4] Both NVP-BHG712 and its isomer have been shown to inhibit various Eph receptors, including EphA2.[5][6] The Eph receptor signaling pathway plays a critical role in cell proliferation, migration, and angiogenesis.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making these compounds valuable tools in cancer research and drug development.[9][10]
These application notes provide detailed protocols for analyzing the effects of NVP-BHG712 and its isomer on cells using flow cytometry, with a focus on cell cycle and apoptosis analysis.
Data Presentation
Table 1: Representative Cell Cycle Analysis Data
The following table illustrates the expected outcome of cell cycle analysis after treatment with an Eph receptor inhibitor. This data is based on studies with the pan-Eph inhibitor GLPG1790 on colorectal cancer cell lines and serves as a representative example.[1][9][11]
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | HCT116 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| GLPG1790 (IC50) | HCT116 | 75.8 ± 3.1 | 12.5 ± 1.5 | 11.7 ± 1.0 |
| Control (DMSO) | HCT15 | 60.5 ± 3.0 | 25.4 ± 2.1 | 14.1 ± 1.5 |
| GLPG1790 (IC50) | HCT15 | 80.2 ± 3.5 | 9.8 ± 1.2 | 10.0 ± 1.1 |
Data is presented as mean ± standard deviation.
Table 2: Expected Apoptosis Analysis Outcomes
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | >95 | <5 | <2 |
| NVP-BHG712 Isomer | X | Expected Decrease | Expected Increase | Expected Increase |
| This compound | Y | Expected Decrease | Expected Increase | Expected Increase |
Signaling Pathways and Experimental Workflows
EphB4 Forward Signaling Pathway
The following diagram illustrates the EphB4 forward signaling pathway, which is inhibited by NVP-BHG712.
References
- 1. Antitumorigenic Effects of Inhibiting Ephrin Receptor Kinase Signaling by GLPG1790 against Colorectal Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Antitumorigenic Effects of Inhibiting Ephrin Receptor Kinase Signaling by GLPG1790 against Colorectal Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC [jci.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: NVP-BHG712 and its Isomer in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer a more accurate platform for preclinical drug screening compared to traditional 2D cell monolayers. This document provides detailed application notes and protocols for the evaluation of NVP-BHG712, a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase, and its commonly available regioisomer in 3D cell culture models.
NVP-BHG712 is a selective inhibitor of EphB4, a receptor tyrosine kinase implicated in tumor growth, angiogenesis, and metastasis. However, it is crucial to note that many commercially available batches of "NVP-BHG712" have been identified as a regioisomer (NVP-BHG712-iso) with a significantly different kinase inhibitory profile. This regioisomer exhibits reduced affinity for EphB4 and may target other kinases, such as Discoidin Domain Receptor 1 (DDR1). Therefore, careful characterization of the compound and consideration of its isomeric form are paramount for the accurate interpretation of experimental results.
These application notes will guide researchers through the process of evaluating the efficacy of NVP-BHG712 and its isomer in 3D tumor spheroid models, from spheroid generation to quantitative analysis of cellular viability and pathway inhibition.
Data Presentation
Table 1: Kinase Inhibitory Profile of NVP-BHG712 and its Regioisomer
| Kinase Target | NVP-BHG712 IC₅₀ (nM) | NVP-BHG712-iso IC₅₀ (nM) | Reference |
| EphB4 | 3 | 1660 | |
| EphA2 | 3.3 | 163 | |
| c-Raf | 395 | - | |
| c-Src | 1266 | - | |
| c-Abl | 1667 | - | |
| VEGFR2 | 4200 | - | |
| DDR1 | - | Potent inhibitor |
Note: A direct IC₅₀ value for NVP-BHG712-iso against DDR1 was not available in the searched literature, but it is described as its main target.
Table 2: Illustrative Proliferation/Viability Data in 2D vs. 3D Cell Culture Models
| Compound | Cell Line | Culture Model | IC₅₀ (µM) - Illustrative |
| NVP-BHG712 | HCT116 (Colon Cancer) | 2D Monolayer | 0.5 |
| NVP-BHG712 | HCT116 (Colon Cancer) | 3D Spheroid | 5.0 |
| NVP-BHG712-iso | HCT116 (Colon Cancer) | 2D Monolayer | > 10 |
| NVP-BHG712-iso | HCT116 (Colon Cancer) | 3D Spheroid | > 20 |
| NVP-BHG712 | MDA-MB-231 (Breast Cancer) | 2D Monolayer | 0.8 |
| NVP-BHG712 | MDA-MB-231 (Breast Cancer) | 3D Spheroid | 8.5 |
| NVP-BHG712-iso | MDA-MB-231 (Breast Cancer) | 2D Monolayer | > 15 |
| NVP-BHG712-iso | MDA-MB-231 (Breast Cancer) | 3D Spheroid | > 30 |
Disclaimer: The IC₅₀ values in Table 2 are for illustrative purposes to demonstrate the expected trend of decreased sensitivity in 3D models and the differing potency of the two isomers. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates, a reliable method for high-throughput screening.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well or 384-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard tissue culture flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per spheroid, to be optimized for each cell line).
-
Dispense the cell suspension into the wells of the ULA plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids are typically ready for drug treatment within 3-4 days when they appear compact and spherical.
Protocol 2: 3D Spheroid Viability and Cytotoxicity Assay
This protocol outlines a method to assess the effect of NVP-BHG712 and its isomer on the viability of 3D tumor spheroids using a luminescence-based ATP assay, which is well-suited for 3D models.
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
NVP-BHG712 and NVP-BHG712-iso stock solutions (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer-compatible multi-well plates (white, clear-bottom)
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions of NVP-BHG712 and its isomer in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Carefully remove a portion of the medium from each well of the spheroid culture plate and add the medium containing the diluted compounds. A 7-day compound treatment is often optimal for observing significant effects on spheroid size and viability.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well, following the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a white-walled, opaque plate suitable for luminescence reading.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC₅₀ values.
Protocol 3: Western Blot Analysis of EphB4 Phosphorylation in 3D Spheroids
This protocol details the analysis of EphB4 autophosphorylation, a direct target of NVP-BHG712, in 3D spheroid models.
Materials:
-
Treated and untreated tumor spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphB4 (Tyr-specific), anti-total-EphB4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EphB4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-EphB4 and then β-actin antibodies for loading control.
-
Quantify band intensities to determine the relative levels of phosphorylated EphB4.
Visualizations
Caption: Workflow for assessing NVP-BHG712 efficacy in 3D spheroids.
Caption: Inhibition of EphB4 signaling by NVP-BHG712.
Caption: Distinguishing between NVP-BHG712 and its regioisomer.
Troubleshooting & Optimization
Technical Support Center: NVP-BHG712 Isomer Inconsistent Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results with NVP-BHG712. A primary focus is the potential impact of the NVP-BHG712 regioisomer (NVPiso) on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable inhibition of our target protein phosphorylation with different batches of NVP-BHG712. What could be the cause?
A1: A significant factor contributing to variability is the presence of a regioisomer, often referred to as NVPiso. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, this isomer.[1][2][3] NVP-BHG712 and its isomer have the same mass but differ in the position of a methyl group on the pyrazole (B372694) ring.[2] This seemingly minor structural change can lead to substantial differences in binding affinities and selectivity for target kinases.[2][3]
Q2: How do the inhibitory activities of NVP-BHG712 and its isomer differ?
A2: NVP-BHG712 is a potent inhibitor of Ephrin type-B receptor 4 (EphB4) and also shows activity against VEGFR2, c-Raf, c-Src, and c-Abl.[4][5] The regioisomer, NVPiso, has been reported to have a significantly lower inhibitory effect on EphB4 while still affecting other kinases, such as EphA2.[3][6] The differing IC50 values of the two isomers for various kinases can lead to inconsistent downstream signaling effects and, consequently, variable Western blot results.
Q3: Could the presence of the NVP-BHG712 isomer explain inconsistent findings in angiogenesis assays?
A3: Yes. NVP-BHG712 has been shown to inhibit VEGF-driven angiogenesis by targeting EphB4 signaling.[5][7] In contrast, NVPiso may not have the same anti-angiogenic effect due to its reduced affinity for EphB4.[1] Therefore, if different batches of the compound contain varying ratios of the two isomers, this could lead to inconsistent results in angiogenesis experiments.
Q4: How can we confirm the identity of our NVP-BHG712 compound?
Troubleshooting Inconsistent Western Blot Results
If you are experiencing inconsistent Western blot results when using NVP-BHG712, consider the following troubleshooting steps:
1. Verify Compound Identity and Purity:
-
As discussed in the FAQs, the primary suspect for inconsistency is the presence of the NVP-BHG712 regioisomer.
-
Contact your supplier to obtain detailed information about the isomeric purity of your specific lot.
-
If possible, perform analytical tests to confirm the structure of your compound.
2. Standardize Experimental Conditions:
-
Ensure that all experimental parameters, including cell line, passage number, seeding density, treatment duration, and compound concentration, are kept consistent across all experiments.
-
Use a consistent lot of fetal bovine serum (FBS) and other cell culture reagents, as variations can affect signaling pathways.
3. Optimize Western Blot Protocol:
-
Review and optimize your Western blot protocol. Common sources of variability include inconsistent protein loading, transfer efficiency, antibody concentrations, and washing times.[8][9][10][11][12]
-
A detailed, optimized protocol for a hypothetical experiment is provided below.
Hypothetical Experimental Protocol: Western Blot Analysis of NVP-BHG712 Effects on EphB4 Signaling
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Culture and Treatment:
- Plate human umbilical vein endothelial cells (HUVECs) in a 6-well plate at a density of 2 x 10^5 cells/well.
- Allow cells to adhere and grow for 24 hours in complete medium.
- Starve the cells in serum-free medium for 4 hours.
- Prepare stock solutions of NVP-BHG712 and NVPiso in DMSO.
- Treat cells with the desired concentrations of NVP-BHG712 or NVPiso (e.g., 10 nM, 50 nM, 100 nM) for 2 hours. Include a DMSO-treated vehicle control.
- Stimulate the cells with 50 ng/mL of ephrin-B2/Fc for 15 minutes.
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane at 100V for 1 hour.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-phospho-EphB4, anti-total-EphB4, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like GAPDH) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Inhibitory Activity of NVP-BHG712 and its Isomer (NVPiso)
| Target Kinase | NVP-BHG712 IC50 | NVPiso IC50 | Reference |
| EphA2 | 3.3 nM | 163 nM | [6][13] |
| EphB4 | 3.0 nM | 1660 nM | [6][13] |
| c-Raf | 395 nM | Not Reported | [4] |
| c-Src | 1266 nM | Not Reported | [4] |
| c-Abl | 1667 nM | Not Reported | [4] |
| VEGFR2 | 4.2 µM | Not Reported | [4] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant signaling pathways and a troubleshooting workflow for inconsistent Western blot results.
References
- 1. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. medchemexpress.com [medchemexpress.com]
NVP-BHG712 isomer solubility and stability issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility, stability, and handling of NVP-BHG712 and its commonly encountered regioisomer.
Introduction: The NVP-BHG712 vs. NVPiso Challenge
A significant challenge for researchers working with NVP-BHG712 is the prevalence of a regioisomer in commercially available samples.[1] This isomer, often referred to as NVPiso, differs from the original NVP-BHG712 patented by Novartis by the shift of a single methyl group on the pyrazole (B372694) ring.[1] While they share the same mass, this small structural change leads to substantial differences in kinase affinity, selectivity, and overall biological activity.[1][2] This guide aims to clarify these differences and provide solutions to common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between the authentic NVP-BHG712 and its commercial regioisomer (NVPiso)?
A: The two compounds are regioisomers that differ in the position of a single methyl group on two adjacent nitrogen atoms of a pyrazole ring.[1] This seemingly minor change results in different binding modes to target kinases.[1]
Q2: Why are my experimental results showing weak inhibition of the EphB4 receptor?
A: You may be using the NVPiso regioisomer instead of the authentic NVP-BHG712. The original NVP-BHG712 is a potent inhibitor of EphB4.[3] In contrast, NVPiso shows significantly lower inhibitory effects on the EphB4 receptor. The main target of NVPiso has been identified as the Discoidin Domain Receptor 1 (DDR1).
Q3: How can I dissolve NVP-BHG712 and its isomer?
A: Both compounds are poorly soluble in water.[4] The most common solvent for creating stock solutions is DMSO.[3][4][5] For in vivo studies or cell culture media where high concentrations of DMSO are toxic, co-solvent formulations are necessary. It is critical to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.[3][4] Heating and sonication can aid dissolution.[5]
Q4: What are the recommended storage conditions for stock solutions?
A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] Recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.[3][5]
Q5: Is NVP-BHG712 light-sensitive or prone to photoisomerization?
A: While the search results do not provide specific data on the photoisomerization of NVP-BHG712, many complex organic molecules can be sensitive to light. As a general precautionary measure, it is best practice to protect solutions from direct light by using amber vials or covering containers with foil.
Q6: How can I verify which isomer I have?
A: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between NVP-BHG712 and NVPiso based on the chemical shift of protons influenced by the methyl group's position. Additionally, while a specific protocol is not provided in the search results, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard technique for separating and identifying isomers.[6][7] Developing an enantioselective HPLC method would be crucial for baseline separation and identification.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution in cell culture media. | - Exceeding the solubility limit in aqueous media.- The final DMSO concentration is too low to maintain solubility. | - Prepare working solutions fresh from a high-concentration stock just before use.- Lower the final concentration of the compound in the media.- For higher concentrations, consider using a formulation with co-solvents like PEG300 and Tween-80, if compatible with your experimental system.[5] |
| Inconsistent or non-reproducible biological data. | - Use of different isomers (NVP-BHG712 vs. NVPiso) across experiments.- Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | - Verify the identity of your compound from the vendor or through analytical methods like NMR or HPLC-MS.[6]- Aliquot stock solutions and store them properly at -20°C or -80°C.[3][5] |
| Low or no inhibition of EphB4 kinase activity. | - The compound is the NVPiso regioisomer, which has low affinity for EphB4.[2] | - Test your compound for activity against other known targets, such as DDR1, to confirm if it is NVPiso.- Source authentic NVP-BHG712 from a reliable supplier if EphB4 inhibition is the goal. |
| Difficulty dissolving the compound powder. | - Poor quality or hydrated DMSO.- Insufficient mechanical agitation. | - Use fresh, anhydrous, high-quality DMSO.[3][4]- Gently warm the solution (e.g., to 60°C) and use an ultrasonic bath to aid dissolution.[5] |
Data Presentation
Table 1: Solubility of NVP-BHG712 Isomer (NVPiso) in Various Solvents
| Solvent / Formulation | Concentration | Notes |
| In Vitro | ||
| DMSO | ≥ 100 mg/mL (198.61 mM) | Use of fresh, non-hygroscopic DMSO is critical.[4] Ultrasonic and warming may be needed.[5] |
| Ethanol | ~2 mg/mL | |
| Water | Insoluble | [4] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.97 mM) | Prepare by adding solvents sequentially.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.97 mM) | Prepare by adding solvents sequentially.[5] |
Table 2: Comparative Biological Activity (IC₅₀) of NVP-BHG712 vs. NVPiso
| Target Kinase | NVP-BHG712 (Authentic) IC₅₀ | NVPiso (Regioisomer) IC₅₀ | Key Finding |
| EphB4 | ~3.0 nM[3] | 1660 nM[2] | Authentic NVP-BHG712 is a highly potent EphB4 inhibitor, while NVPiso is over 500 times less potent. |
| EphA2 | ~3.3 nM[3] | 163 nM[2][5] | Both compounds inhibit EphA2, but the authentic version is significantly more potent. |
| VEGFR2 | Weakly active (200x less potent than on EphB4)[8] | Not specified | The primary activity of NVP-BHG712 is not via direct VEGFR2 inhibition.[8][9] |
| DDR1 | Not specified | Main target | NVPiso is a potent inhibitor of DDR1, distinguishing it from the authentic compound. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[4]
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If powder remains, use an ultrasonic water bath and/or gently warm the solution to 60°C until the solution is clear.[5]
-
Once fully dissolved, allow the solution to return to room temperature.
-
Dispense the stock solution into single-use aliquots in light-protecting tubes.
-
Store aliquots at -20°C for up to one year or -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Isomer Analysis by HPLC-MS
Note: This is a general guideline. Method development and optimization will be required.
-
Objective: To separate and identify NVP-BHG712 and its regioisomer NVPiso.
-
Instrumentation: An HPLC system coupled to a Mass Spectrometer (MS).[6]
-
Column Selection: A chiral stationary phase (CSP) column is recommended for separating isomers.[7] The choice of column will require screening.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). The gradient and composition must be optimized.[7]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) and dilute it in the mobile phase.
-
Detection:
-
HPLC (UV): Monitor at a relevant wavelength to detect the elution of both isomers.
-
MS: Use the mass spectrometer to confirm that both eluting peaks have the identical molecular mass corresponding to NVP-BHG712 (C₂₆H₂₀F₃N₇O, MW: 503.48).[4]
-
-
Analysis: The retention times of the two peaks will differentiate the isomers. Reference standards for both pure isomers would be required for definitive identification.
Mandatory Visualizations
Caption: Simplified EphB4 signaling pathway inhibited by NVP-BHG712.
Caption: Recommended experimental workflow for handling NVP-BHG712.
Caption: Troubleshooting logic for unexpected NVP-BHG712 experimental results.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NVP-BHG712 Isomer Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of NVP-BHG712 in cell-based assays. Particular attention is given to the critical issue of regioisomers and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BHG712 and what is its primary target?
A1: NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 (Ephrin type-B receptor 4) receptor tyrosine kinase.[1] It was designed to inhibit the autophosphorylation of EphB4, thereby blocking its downstream signaling pathways.[2] While it is highly selective for EphB4, it can also inhibit other Eph family kinases and has some off-target activity against kinases such as c-Raf, c-Src, and c-Abl at higher concentrations.[2][3]
Q2: What is the significance of NVP-BHG712 regioisomers?
A2: A critical issue with commercially available NVP-BHG712 is the common presence of a regioisomer, often referred to as NVPiso.[4][5] This isomer differs from the patented NVP-BHG712 in the position of a single methyl group.[4] This seemingly minor structural change has a significant impact on the compound's kinase selectivity and affinity.[4][5] Therefore, it is crucial to be aware of which isomer is being used, as it can lead to unexpected and misleading experimental results.
Q3: What are the key differences in activity between NVP-BHG712 and its isomer, NVPiso?
A3: NVP-BHG712 is a potent inhibitor of EphB4. In contrast, NVPiso shows significantly lower affinity for EphB4 and may have different primary targets.[5] The differential activity of these isomers is a major source of variability in experimental data.
Q4: How can I determine which isomer of NVP-BHG712 I have?
A4: Ideally, the supplier should provide analytical data (e.g., NMR, HPLC) that confirms the identity and purity of the supplied compound. If this is not available or if there is any doubt, it is advisable to perform in-house analytical chemistry to confirm the structure.
Q5: What are the recommended solvent and storage conditions for NVP-BHG712?
A5: NVP-BHG712 is typically soluble in DMSO for in vitro use.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Comparative Inhibitory Activity of NVP-BHG712 and its Regioisomer (NVPiso)
| Target | NVP-BHG712 (IC₅₀/ED₅₀) | NVPiso (IC₅₀) | Reference(s) |
| EphB4 | 25 nM (ED₅₀, cell-based) | 1660 nM | [2][6] |
| EphA2 | 3.3 nM (IC₅₀) | 163 nM | [6][7] |
| c-Raf | ~400 nM (IC₅₀) | - | [3] |
| c-Src | ~1300 nM (IC₅₀) | - | [3] |
| c-Abl | ~1700 nM (IC₅₀) | - | [3] |
| VEGFR2 | 4200 nM (ED₅₀, cell-based) | - | [2] |
Note: IC₅₀ and ED₅₀ values can vary between different assay formats and cell lines.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic concentration of NVP-BHG712 in a specific cell line.
Materials:
-
Cells of interest
-
NVP-BHG712 (and/or NVPiso)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of NVP-BHG712 in complete cell culture medium. A common starting range is from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest NVP-BHG712 concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of NVP-BHG712.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of EphB4 Phosphorylation
This protocol is designed to confirm the inhibitory effect of NVP-BHG712 on its target, EphB4.
Materials:
-
Cells expressing EphB4
-
NVP-BHG712
-
Ephrin-B2-Fc (for stimulating EphB4 phosphorylation)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EphB4 (p-EphB4), anti-total-EphB4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For some experiments, it may be necessary to serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of NVP-BHG712 (determined from the viability assay) for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation: Stimulate the cells with pre-clustered ephrin-B2-Fc for a short period (e.g., 15-30 minutes) to induce EphB4 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-EphB4 and total EphB4.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-EphB4 to total EphB4.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of EphB4 phosphorylation | Incorrect Isomer: You may be using the NVPiso, which has a much lower affinity for EphB4. | Verify the identity of your compound with the supplier or through analytical methods. If confirmed to be NVPiso, consider its different target profile or obtain the correct NVP-BHG712. |
| Suboptimal Concentration: The concentration of NVP-BHG712 may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to its target. | Increase the pre-incubation time with the inhibitor before stimulating the cells. | |
| High Cell Death at Low Concentrations | Cell Line Sensitivity: The cell line may be particularly sensitive to EphB4 inhibition or off-target effects. | Use a lower concentration range and shorter incubation times. Confirm that the observed cell death correlates with the inhibition of EphB4 phosphorylation. |
| Incorrect Isomer with Different Off-Targets: NVPiso has different off-target effects that could be causing toxicity. | As above, verify the isomer and consider its known off-target profile. | |
| Inconsistent Results Between Experiments | Variability in Compound Potency: Different batches of the compound may have varying purity or isomer composition. | If possible, use the same batch of the compound for a series of experiments. Always perform quality control on new batches. |
| Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular responses. | Standardize your cell culture and experimental procedures as much as possible. |
Visualizations
Caption: EphB4 Forward Signaling Pathway and Inhibition by NVP-BHG712.
References
- 1. apexbt.com [apexbt.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting NVP-BHG712 isomer off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor NVP-BHG712. The information provided addresses potential issues related to its off-target effects and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BHG712 and what is its primary target?
NVP-BHG712 is a small molecule inhibitor designed to target the EphB4 receptor tyrosine kinase.[1][2][3] It is a potent inhibitor of EphB4 autophosphorylation with an ED50 value of 25 nM.[4][5] EphB4 is involved in various physiological and pathological processes, including embryonic vessel development, vascular remodeling, and tumor angiogenesis.[3][6]
Q2: I am seeing unexpected results in my experiment that are inconsistent with EphB4 inhibition. What could be the cause?
A significant issue with commercially available NVP-BHG712 is the common presence of its regioisomer, NVPiso.[1] This isomer has a different selectivity profile and primarily targets the Discoidin Domain Receptor 1 (DDR1), while showing lower inhibitory effects on EphB4.[1][7] It is crucial to verify the chemical identity of your compound, as the presence of NVPiso could explain unexpected experimental outcomes.
Q3: What are the known off-targets of NVP-BHG712?
Biochemical kinase assays have demonstrated that besides its high affinity for EphB4, NVP-BHG712 can also inhibit other kinases. The most notable off-targets include c-Raf, c-Src, and c-Abl.[2][5] The inhibitory concentrations for these off-targets are generally higher than for EphB4.
Q4: My results suggest modulation of the Ras/MEK/ERK pathway. Is this a known effect of NVP-BHG712?
Yes, this is a plausible off-target effect. One of the known off-targets of NVP-BHG712 is c-Raf, a key component of the Ras/MEK/ERK signaling cascade (also known as the MAPK pathway).[2][8][9] Inhibition of c-Raf by NVP-BHG712 could lead to the downregulation of this pathway, affecting cellular processes like proliferation and survival.
Q5: I observe effects on cell adhesion and migration that seem independent of EphB4 signaling. What could be the mechanism?
These effects could be attributed to the off-target inhibition of c-Src. c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[10][11] Off-target activity of NVP-BHG712 against c-Src could therefore lead to the observed phenotypic changes.
Troubleshooting Guides
Issue 1: Inconsistent results or lack of expected EphB4 inhibition.
-
Possible Cause: Your compound may be the regioisomer NVPiso, which has a lower affinity for EphB4.[1]
-
Troubleshooting Steps:
-
Verify Compound Identity: Use analytical methods such as NMR or mass spectrometry to confirm the chemical structure of your NVP-BHG712 sample.
-
Source from a reliable vendor: Contact the vendor to inquire about their quality control procedures for distinguishing between NVP-BHG712 and NVPiso.
-
Use a positive control: In your experiments, include a known potent and specific EphB4 inhibitor to validate your assay system.
-
Assess DDR1 inhibition: If you suspect your compound is NVPiso, test its effect on DDR1 phosphorylation to confirm its activity.
-
Issue 2: Unexpected inhibition of cell proliferation in a cell line with low EphB4 expression.
-
Possible Cause: Off-target effects on c-Raf or c-Src may be responsible for the observed anti-proliferative effects.
-
Troubleshooting Steps:
-
Profile your cell line: Determine the expression and activation status of c-Raf and c-Src in your cell line using Western blotting.
-
Assess downstream signaling: Measure the phosphorylation levels of MEK and ERK (downstream of c-Raf) and FAK (a downstream target of c-Src) to see if these pathways are inhibited by NVP-BHG712 in your system.
-
Use more specific inhibitors: Compare the effects of NVP-BHG712 with those of highly specific inhibitors of c-Raf (e.g., Sorafenib) or c-Src (e.g., Dasatinib) to dissect the contribution of each off-target.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of NVP-BHG712
| Target | Assay Type | IC50 / ED50 | Reference(s) |
| Primary Target | |||
| EphB4 | Cellular Autophosphorylation | 25 nM (ED50) | [2][4][5] |
| EphA2 | Kinase Assay | 3.3 nM (IC50) | [12] |
| Off-Targets | |||
| c-Raf | Kinase Assay | 0.395 µM (IC50) | [5] |
| c-Src | Kinase Assay | 1.266 µM (IC50) | [5] |
| c-Abl | Kinase Assay | 1.667 µM (IC50) | [5] |
| VEGFR2 | Cellular Autophosphorylation | 4.2 µM (ED50) | [2][5] |
Table 2: Comparison of Inhibitory Profiles of NVP-BHG712 and its Regioisomer NVPiso
| Target | NVP-BHG712 Affinity | NVPiso Affinity | Reference(s) |
| EphB4 | High | Low | [1] |
| DDR1 | Low | High | [1] |
Experimental Protocols
Western Blot for Assessing Kinase Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of NVP-BHG712 or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EphB4, total EphB4, phospho-ERK, total ERK, phospho-c-Src, or total c-Src overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: NVP-BHG712 primary and off-target signaling pathways.
Caption: Troubleshooting workflow for NVP-BHG712 experiments.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. c-Raf - Wikipedia [en.wikipedia.org]
- 9. c-Raf/MEK/ERK pathway controls protein kinase C-mediated p70S6K activation in adult cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
NVP-BHG712 isomer degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NVP-BHG712 in research settings. The primary focus is to address the challenges arising from the presence of a common regioisomer in commercially available NVP-BHG712 stocks.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
You may encounter variability in your experimental outcomes, such as differing IC50 values or unexpected off-target effects. This is often due to the presence of two different regioisomers of NVP-BHG712.
Background:
Commercially available NVP-BHG712 is often a regioisomer (termed NVPiso) of the originally patented compound (NVP-BHG712, hereafter referred to as NVP).[1][2][3] These two isomers have distinct pharmacological profiles. The key difference lies in the position of a methyl group on the pyrazole (B372694) ring.[1][2][3]
Troubleshooting Steps:
-
Identify the Isomer: Whenever possible, obtain the certificate of analysis (CoA) from your supplier to determine which regioisomer you have, or if it is a mixture. If this information is not available, be aware that most commercial sources provide NVPiso.[1][2]
-
Consult the Literature: Carefully review publications to see if they specify which isomer was used. Be cautious when comparing your results to studies that do not make this distinction.
-
Consider the Biological Target: The two isomers have different primary targets and binding affinities (see Table 1). Ensure the isomer you are using is appropriate for your intended biological question.
-
Analytical Confirmation (Advanced): For rigorous studies, analytical methods like NMR spectroscopy or X-ray crystallography can definitively distinguish between the isomers.[1] High-performance liquid chromatography (HPLC) may also be used to separate and quantify the isomers if reference standards for both are available.
Frequently Asked Questions (FAQs)
1. What is the primary difference between NVP-BHG712 (NVP) and its regioisomer (NVPiso)?
The two compounds are regioisomers, meaning they have the same molecular formula but differ in the arrangement of atoms.[1][2][3] Specifically, the position of a methyl group on the pyrazole ring is different, which significantly alters their three-dimensional structure and how they bind to target kinases.[1][2][3]
2. How do the biological activities of NVP and NVPiso differ?
NVP is a potent inhibitor of the EphB4 receptor tyrosine kinase.[4] In contrast, NVPiso has a much lower affinity for EphB4 and is a potent inhibitor of the Discoidin Domain Receptor 1 (DDR1).[4] Their inhibitory profiles against various kinases are summarized in Table 1.
3. How should I prepare and store NVP-BHG712 stock solutions?
Proper preparation and storage are crucial to maintain the integrity of the compound.
-
Solvent: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[5][6][7][8]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-30 mg/mL) to minimize the volume of DMSO added to your experiments.[5][7][9] Warming and sonication may be required to fully dissolve the compound.[7][8]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7]
-
Storage: Store the aliquots as recommended in Table 2.
4. Can the two isomers interconvert in solution?
Currently, there is no published evidence to suggest that NVP and NVPiso readily interconvert under standard laboratory storage and handling conditions. The difference is a stable covalent bond, not a transient conformational change. However, proper storage is still essential to prevent degradation.
5. What should I do if my results are different from published data?
First, verify which isomer was used in the cited publication. Given that many commercially available batches are the NVPiso form, this is a likely source of discrepancy.[1][2][4] Differences in cell lines, assay conditions, and reagent sources can also contribute to variability.
Data Presentation
Table 1: Comparison of Inhibitory Activity of NVP-BHG712 Regioisomers
| Target Kinase | NVP-BHG712 (NVP) | NVP-BHG712 Isomer (NVPiso) |
| EphA2 | IC50: 3.3 nM | IC50: 163 nM |
| EphB4 | IC50: 3.0 nM | IC50: 1660 nM |
| DDR1 | Not a primary target | Primary target |
Data compiled from multiple sources.[2][4][7]
Table 2: Recommended Storage Conditions for NVP-BHG712 Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Data from supplier recommendations.[5][7]
Experimental Protocols
Protocol 1: Preparation of NVP-BHG712 Stock Solution
-
Materials:
-
NVP-BHG712 (or its isomer) solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid NVP-BHG712 to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
To aid dissolution, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[8]
-
Vortex until the solution is clear and all solid has dissolved.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: NVP-BHG712 and EphB4 Phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NVP-BHG712, particularly in experiments where the expected inhibition of EphB4 phosphorylation is not observed.
Troubleshooting Guide
Question: My NVP-BHG712 is not inhibiting EphB4 phosphorylation. What could be the reason?
Answer:
Failure to observe inhibition of EphB4 phosphorylation can stem from several factors, with the most critical being the specific isomer of NVP-BHG712 you are using. Recent studies have revealed that many commercially available batches of NVP-BHG712 are, in fact, a regioisomer (NVPiso) with significantly lower potency against EphB4.[1][2][3]
Here is a step-by-step guide to troubleshoot your experiment:
Step 1: Verify the Identity of Your NVP-BHG712 Compound
-
The Isomer Issue: The originally patented NVP-BHG712 is a potent inhibitor of EphB4.[4][5][6] However, a common regioisomer, which differs only by the position of a methyl group, is over 500 times less potent against EphB4.[1][7] It is crucial to determine which isomer you have.
-
Action: Contact your supplier to confirm the specific regioisomer of NVP-BHG712 they have provided. If possible, obtain an analytical certificate or perform your own characterization (e.g., via NMR spectroscopy) to confirm the compound's structure.[3]
Step 2: Review Your Experimental Protocol
-
Inhibitor Concentration: Ensure you are using a concentration of NVP-BHG712 that is appropriate for the isomer you have. The original compound is effective in the low nanomolar range for EphB4 inhibition, while the isomer requires micromolar concentrations.[1][7]
-
Pre-incubation Time: Allow sufficient time for the inhibitor to enter the cells and bind to the kinase before stimulating the pathway. A pre-incubation time of 30 minutes to 2 hours is a common starting point, but this may require optimization.[8]
-
Compound Stability and Solubility: Confirm that your NVP-BHG712 stock solution is properly prepared and stored to avoid degradation.[4] Ensure the compound is fully solubilized in your working medium, as precipitation will effectively lower the active concentration.
Step 3: Assess Your Assay System
-
Cellular vs. Biochemical Assays: An inhibitor might show different potency in a biochemical assay (using purified protein) compared to a cell-based assay.[9] Factors like cell permeability and off-target effects within the cell can influence the outcome. If you are performing an in vitro kinase assay, ensure the ATP concentration is not excessively high, as this can compete with an ATP-competitive inhibitor.[10][11]
-
Antibody Validation: If you are using Western blotting to detect phosphorylated EphB4, verify the specificity and sensitivity of your phospho-specific antibody.
Troubleshooting Decision Tree
This diagram outlines a logical workflow to identify the root cause of the issue.
Caption: Troubleshooting workflow for lack of EphB4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the difference between NVP-BHG712 and its commercially available regioisomer?
A1: NVP-BHG712 and its regioisomer (NVPiso) have the same molecular weight but differ in the placement of a methyl group on the pyrazole (B372694) ring.[2][3] This small structural change has a significant impact on their kinase selectivity and potency. The original NVP-BHG712 is a potent inhibitor of EphB4, while the NVPiso has a much lower affinity for EphB4 and is a more potent inhibitor of the Discoidin Domain Receptor 1 (DDR1).[2]
Q2: What is the mechanism of action for NVP-BHG712?
A2: NVP-BHG712 is an ATP-competitive small molecule inhibitor.[12] It binds to the ATP-binding site within the kinase domain of the EphB4 receptor, preventing the transfer of a phosphate (B84403) group (autophosphorylation) and subsequent downstream signaling. This specifically inhibits the "forward signaling" of the EphB4 receptor.[5][6]
Q3: What is the selectivity profile of NVP-BHG712 and its isomer?
A3: The original NVP-BHG712 is highly selective for Eph receptors, with potent inhibition of EphB4 and EphA2 in the low nanomolar range.[4][6] It also shows some activity against c-Raf, c-Src, and c-Abl at higher concentrations.[6][13] The regioisomer, NVPiso, has a different selectivity profile, with a much lower affinity for most Eph receptors and a higher affinity for DDR1.[2]
Data Presentation
Inhibitory Potency of NVP-BHG712 and its Regioisomer
| Compound | Target Kinase | IC₅₀ / EC₅₀ (nM) | Assay Type | Reference |
| NVP-BHG712 | EphB4 | 3.0 | Biochemical | [4] |
| EphB4 | 25 | Cellular | [6][13] | |
| EphA2 | 3.3 | Biochemical | [4] | |
| VEGFR2 | 4200 | Cellular | [6][13] | |
| This compound (NVPiso) | EphB4 | 1660 | Not Specified | [1][7] |
| EphA2 | 163 | Not Specified | [1][7] |
Experimental Protocols
Protocol 1: Cellular Assay for EphB4 Phosphorylation by Western Blot
This protocol describes a general method to assess the inhibition of ligand-induced EphB4 phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., HEK293 cells overexpressing EphB4, or an endogenous EphB4-expressing cell line) and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-16 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-incubation: Treat cells with varying concentrations of NVP-BHG712 or its isomer (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the EphB4 ligand, ephrin-B2 (e.g., pre-clustered ephrin-B2/Fc), for 15-30 minutes to induce EphB4 autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EphB4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total EphB4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
EphB4 Signaling Pathway and Inhibition
This diagram illustrates the EphB4 forward signaling pathway and the point of inhibition by NVP-BHG712.
Caption: EphB4 signaling and NVP-BHG712 mechanism of action.
General Experimental Workflow
This diagram shows a typical workflow for testing a kinase inhibitor.
Caption: Workflow for assessing kinase inhibitor efficacy in cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of inhibitors of the tyrosine kinase EphB4. 2. Cellular potency improvement and binding mode validation by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: NVP-BHG712 Isomer Treatment and Cell Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell toxicity issues related to treatment with NVP-BHG712 and its commercially prevalent regioisomer.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant toxicity at concentrations where I expect to see specific inhibition of EphB4. What could be the issue?
A1: A primary reason for unexpected toxicity is the likely presence of the NVP-BHG712 regioisomer in your compound stock. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, a regioisomer with a different kinase selectivity profile.[1][2] This isomer is a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), which can lead to off-target effects and significant cytotoxicity.[1][3] It is crucial to verify the identity of your compound batch, if possible.
Q2: What are the main molecular targets of authentic NVP-BHG712 versus its regioisomer?
A2: Authentic NVP-BHG712 is a potent inhibitor of Ephrin type-B receptor 4 (EphB4) and also shows activity against EphA2, c-Raf, c-Src, and c-Abl.[4][5] The commercially common regioisomer, however, has significantly lower affinity for EphB4 but is a potent inhibitor of DDR1.[1][3] This difference in primary targets is a major source of variability in experimental outcomes.
Q3: How can I differentiate between on-target EphB4-mediated effects and off-target toxicity from the regioisomer?
A3: To dissect the observed effects, consider the following:
-
Target Expression: Analyze the expression levels of EphB4 and DDR1 in your cell line. If your cells have high DDR1 and low EphB4 expression, the observed toxicity is more likely due to the regioisomer's off-target effects.
-
Control Experiments: If possible, use a structurally unrelated EphB4 inhibitor or a DDR1 inhibitor as controls to see if you can replicate the cytotoxic effects.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of downstream effectors of both EphB4 (e.g., Akt, ERK) and DDR1 (e.g., Pyk2, MKK7) to determine which pathway is being predominantly inhibited.[6]
Q4: What are the typical mechanisms of cell death induced by these compounds?
A4: Inhibition of EphB4 by authentic NVP-BHG712 has been shown to induce apoptosis, as indicated by the activation of caspase-3/7 in prostate cancer cells.[7] The regioisomer, through its potent inhibition of DDR1, can also induce apoptosis and cause cell cycle arrest, specifically at the G1 phase.[6]
Troubleshooting Guides
Problem 1: High and Variable Cell Toxicity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Identity Crisis: Your NVP-BHG712 stock may be the regioisomer, which has different primary targets and cytotoxic profile.[1][2] | 1. Verify Compound Identity: If possible, use analytical methods like NMR or mass spectrometry to confirm the structure of your compound. 2. Source from a reliable vendor that can provide data on the isomeric purity. 3. Perform Dose-Response Curves: Establish a full dose-response curve to determine the GI50 (concentration for 50% growth inhibition) in your specific cell line. |
| Off-Target Effects: Even with the correct isomer, kinase inhibitors can have off-target activities at higher concentrations. | 1. Titrate Your Compound: Use the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of EphB4 phosphorylation) with minimal toxicity. 2. Consult Kinase Profiling Data: Review published data on the kinase selectivity of both NVP-BHG712 and its isomer to anticipate potential off-target effects.[1][3][4] |
| Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of EphB4, DDR1, or other off-target kinases. | 1. Characterize Your Cell Line: Determine the expression levels of EphB4 and DDR1 in your cells. 2. Test Multiple Cell Lines: If possible, use cell lines with varying expression levels of the target kinases to correlate target expression with cytotoxicity. |
Problem 2: Inconsistent or Unexpected Downstream Signaling Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Pathway Analysis: You may be probing for downstream markers of the wrong pathway, given the potential for having the regioisomer. | 1. Analyze Both Pathways: When troubleshooting, it is advisable to probe for key signaling nodes in both the EphB4 and DDR1 pathways. For EphB4, this could include p-Akt and p-ERK. For DDR1, consider p-Pyk2 and p-MKK7.[6] 2. Use Pathway-Specific Controls: Employ known activators or inhibitors of each pathway to validate your antibody and assay conditions. |
| Suboptimal Experimental Conditions: Issues with antibody quality, lysate preparation, or western blotting technique can lead to unreliable results. | 1. Validate Antibodies: Ensure your antibodies are specific for the phosphorylated and total proteins of interest. 2. Optimize Lysis Buffer: Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation states. 3. Run Appropriate Controls: Include positive and negative controls for pathway activation in your experiments. |
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the known inhibitory activities of authentic NVP-BHG712 and its regioisomer against key kinases. This data highlights their distinct selectivity profiles, which is a critical factor in understanding and troubleshooting experimental results.
Table 1: Inhibitory Activity of Authentic NVP-BHG712
| Target Kinase | IC50 / ED50 / KD | Assay Type | Reference |
| EphB4 | 3.0 nM | Autophosphorylation | [8] |
| EphA2 | 3.3 nM | Autophosphorylation | [8] |
| c-Raf | 0.395 µM | Not Specified | |
| c-Src | 1.266 µM | Not Specified | |
| c-Abl | 1.667 µM | Not Specified | |
| VEGFR2 | 4.2 µM | Autophosphorylation |
Table 2: Inhibitory Activity of NVP-BHG712 Regioisomer
| Target Kinase | IC50 / KD | Assay Type | Reference |
| DDR1 | 2.1 nM | Kinobeads | [9] |
| EphA2 | 163 nM | Not Specified | [10] |
| EphB4 | 1660 nM | Not Specified | [10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with NVP-BHG712 or its isomer using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NVP-BHG712 isomer in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed and treat cells with the this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA to maintain membrane integrity.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Caption: EphB4 signaling pathway and inhibition by authentic NVP-BHG712.
Caption: DDR1 signaling and inhibition by the NVP-BHG712 regioisomer.
Caption: Troubleshooting workflow for this compound-related toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of didscoidin domain receptor 1 reduces epithelial-mesenchymal transition and induce cell-cycle arrest and apoptosis in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPHB4 inhibition activates ER stress to promote immunogenic cell death of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
NVP-BHG712 isomer variability between different suppliers
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the kinase inhibitor NVP-BHG712. A critical issue to be aware of is the presence of a regioisomer, NVPiso, in many commercial sources. This isomer can lead to significant variability in experimental results due to its different selectivity and affinity profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with NVP-BHG712 purchased from different suppliers?
A1: A significant issue is the prevalence of a regioisomer, commonly referred to as NVPiso.[1] Studies have shown that many commercially available batches of "NVP-BHG712" are, in fact, this isomer.[1][2] The difference between NVP-BHG712 and NVPiso is a subtle shift in the position of a methyl group on the pyrazole (B372694) ring, which significantly alters the molecule's biological activity.[1]
Q2: How do the biological activities of NVP-BHG712 and its isomer, NVPiso, differ?
A2: NVP-BHG712 is a potent inhibitor of Ephrin type-B receptor 4 (EphB4).[3] While it can inhibit other Eph receptors, it is significantly more potent against EphB4 than VEGFR2.[3] In contrast, NVPiso has a different selectivity profile. While it still interacts with Eph receptors, it has a notably lower affinity for EphB4 compared to the authentic NVP-BHG712.[4] Furthermore, NVPiso's primary target is often the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer.[2]
Q3: What are the potential consequences of unknowingly using the NVPiso isomer in my experiments?
A3: Using NVPiso when you intend to use NVP-BHG712 can lead to several misleading results:
-
Inaccurate Potency Measurements: You may observe a much lower potency for EphB4 inhibition than expected, leading to incorrect IC50 values.[4]
-
Irreproducible Results: If you switch suppliers or use different batches of the compound, you may unknowingly be switching between the two isomers, leading to high experimental variability and difficulty in reproducing your findings.
Q4: How can I verify the identity of the NVP-BHG712 compound I have purchased?
A4: It is highly recommended to perform in-house quality control to confirm the identity and purity of your compound. The most effective methods for distinguishing between NVP-BHG712 and NVPiso are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for EphB4 inhibition in our cellular assays.
-
Possible Cause: You may be using different batches of the compound that contain varying ratios of NVP-BHG712 and NVPiso. NVPiso has a significantly lower affinity for EphB4, which would result in a higher apparent IC50.[4]
-
Troubleshooting Steps:
-
Verify Compound Identity: Use the analytical methods described in the "Experimental Protocols" section to determine which isomer you have.
-
Source a Reliable Supplier: If possible, obtain a sample of NVP-BHG712 with a certificate of analysis that includes NMR or HPLC data confirming its isomeric identity.
-
Test Both Isomers: If feasible, acquire both NVP-BHG712 and NVPiso to directly compare their effects in your assay system. This can help to confirm if the observed variability is due to the isomer difference.
-
Problem 2: We observe unexpected phenotypes that are not consistent with known EphB4 signaling.
-
Possible Cause: You may be using NVPiso, which has a strong affinity for DDR1.[2] The unexpected phenotypes could be a result of off-target inhibition of DDR1 or other kinases.
-
Troubleshooting Steps:
-
Check for DDR1 Expression: Determine if your cell line or animal model expresses DDR1.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a well-characterized, structurally distinct EphB4 inhibitor. If the phenotypes differ, it is likely that your compound is acting on off-targets.
-
Perform a Kinase Profile: If the unexpected phenotype is critical to your research, consider having your compound screened against a panel of kinases to identify potential off-targets.
-
Problem 3: Our in vivo results with NVP-BHG712 are not matching published data.
-
Possible Cause: The original in vivo studies that established the effects of NVP-BHG712 on processes like angiogenesis were likely performed with the authentic, Novartis-synthesized compound.[3] If you are using the commercially available NVPiso, the different pharmacokinetic and pharmacodynamic properties, as well as the different target profile, could lead to different outcomes.
-
Troubleshooting Steps:
-
Confirm Compound Identity: As with other issues, the first step is to verify which isomer you are using.
-
Re-evaluate Dosages: The effective dose for NVPiso may be different from that of NVP-BHG712 due to its altered affinity and selectivity.
-
Consider the Biological System: The relative expression of EphB4 and DDR1 in your tumor model or animal model will significantly influence the observed effects of NVPiso.
-
Data Presentation
Table 1: Comparison of Kinase Inhibition Profiles of NVP-BHG712 and NVPiso
| Kinase Target | NVP-BHG712 (Affinity/IC50) | NVPiso (Affinity/IC50) | Reference(s) |
| EphB4 | ~3 nM (IC50) | Lower affinity than NVP | [4][5] |
| EphA2 | ~3.3 nM (IC50) | 163 nM (IC50) | [4] |
| EphA3 | 0.3 nM (IC50) | - | [4] |
| EphA7 | Not inhibited | - | [2] |
| EphB6 | Not inhibited | - | [2] |
| DDR1 | - | Primary target | [2] |
| c-Raf | Moderate inhibition | - | [3] |
| c-Src | Moderate inhibition | - | [3] |
| c-Abl | Moderate inhibition | - | [3] |
| VEGFR2 | ~4200 nM (ED50) | - | [3] |
Note: Affinity and IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes.
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation
This protocol provides a general framework for separating NVP-BHG712 and NVPiso. Optimization of the mobile phase composition and gradient may be required.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Compound samples (dissolved in a suitable solvent like DMSO, then diluted in mobile phase)
-
Reference standards for NVP-BHG712 and NVPiso (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in DMSO to create a stock solution (e.g., 10 mg/mL). Dilute the stock solution with Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Data Analysis: The two isomers should have different retention times. Compare the chromatogram of your sample to those of the reference standards if available. The relative peak areas can be used to estimate the purity and the ratio of the two isomers.
Protocol 2: ¹H NMR Spectroscopy for Isomer Identification
The key to distinguishing NVP-BHG712 and NVPiso by ¹H NMR is the chemical shift of the methyl group on the pyrazole ring and the surrounding aromatic protons.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The chemical shifts of the protons on the pyrazole and pyrimidine (B1678525) rings will be different for the two isomers.
-
Pay close attention to the aromatic region (typically 7.0-9.0 ppm) and the chemical shift of the N-methyl group. The different electronic environments caused by the methyl group's position will lead to distinct chemical shifts for the adjacent protons.
-
Comparison with a known reference spectrum is the most definitive way to assign the structure.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Differentiation
While NVP-BHG712 and NVPiso have the same mass, their fragmentation patterns in MS/MS can be different, allowing for their differentiation.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole or Orbitrap instrument)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Compound samples
Procedure:
-
LC Separation: Use a similar HPLC method as described in Protocol 1 to chromatographically separate the isomers before they enter the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire a full scan to determine the m/z of the parent ion (which will be the same for both isomers).
-
Product Ion Scan (MS/MS): Select the parent ion for fragmentation and acquire the product ion spectrum.
-
-
Data Analysis:
-
The fragmentation patterns of the two isomers may differ due to the different positions of the methyl group, leading to unique fragment ions or different relative abundances of common fragments.
-
By comparing the MS/MS spectra of the two separated peaks, you can identify which peak corresponds to which isomer (if reference standards are available) or at least confirm the presence of two distinct isomers.
-
Mandatory Visualizations
Caption: Workflow for quality control of NVP-BHG712 to ensure isomer identity.
Caption: Simplified EphB4 forward signaling pathway and the inhibitory action of NVP-BHG712.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to minimize NVP-BHG712 isomer precipitation in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of NVP-BHG712 and its regioisomers during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BHG712 and why is its isomer important?
NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase. However, studies have revealed that many commercially available preparations of NVP-BHG712 are actually a regioisomer (NVPiso).[1][2][3] This isomer differs in the position of a methyl group, which can alter its binding affinity and selectivity for various kinases.[2][3] It is crucial for researchers to be aware of which compound they are using, as this can impact experimental outcomes.
Q2: My NVP-BHG712 solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation in your stock solution can be due to several factors, including low solubility in the chosen solvent or the use of hydrated solvents. NVP-BHG712 is practically insoluble in water.[4][5] For initial solubilization, fresh, anhydrous DMSO is recommended.[5] If precipitation occurs, gentle warming at 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid dissolution.[4][6][7]
Q3: What are the recommended solvents and formulations for in vivo administration of NVP-BHG712?
Due to its low aqueous solubility, NVP-BHG712 requires a co-solvent formulation for in vivo use. Commonly used vehicles aim to keep the compound in solution upon administration. Several protocols have been successfully used:
-
For Oral Administration (p.o.):
-
For Parenteral Administration:
It is recommended to prepare these formulations fresh for each experiment.[7]
Troubleshooting Guide: In Vivo Precipitation
Issue: Suspected precipitation of NVP-BHG712 or its isomer after in vivo administration.
Precipitation of a drug after administration can lead to reduced bioavailability and inconsistent experimental results. This can be caused by the drug moving from its delivery vehicle into an aqueous physiological environment where it is less soluble.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Formulation | The chosen vehicle may not be robust enough to maintain the compound in a supersaturated state upon dilution in bodily fluids. | Utilize a multi-component vehicle that includes a surfactant (e.g., Tween-80) and a polymer (e.g., PEG300) to improve stability. The combination of solvents and surfactants can create micelles or other structures that encapsulate the drug, preventing immediate precipitation. |
| pH Shift | The pH of the gastrointestinal tract or injection site can differ significantly from the formulation, potentially altering the ionization and solubility of the compound. | While specific data on NVP-BHG712's pKa is not readily available, using a formulation that creates a stable dispersion, such as a self-microemulsifying drug delivery system (SMEDDS)-like formulation (e.g., DMSO/PEG300/Tween-80), can mitigate the effects of pH changes.[10][11] |
| Drug Concentration | The administered dose may be too high for the chosen formulation to maintain in solution upon administration. | If precipitation is suspected, consider reducing the dose if experimentally feasible. Alternatively, increase the volume of the administration vehicle to lower the overall concentration, provided it remains within acceptable limits for the animal model. |
| Isomer Properties | The specific isomer being used may have different solubility characteristics. | Be aware of the specific compound you are using (NVP-BHG712 or its regioisomer). While specific solubility data for the isomer is limited, the recommended formulations are generally applicable to both. If persistent issues arise, consider sourcing the compound from a different vendor and performing comparative solubility tests. |
Quantitative Data Summary
The following tables summarize the solubility and formulation data for NVP-BHG712 and its isomer.
Table 1: Solubility of NVP-BHG712
| Solvent | Solubility | Notes |
| DMSO | >10 mM[4], ≥25.15 mg/mL[4], 101 mg/mL (200.6 mM)[5], 31.25 mg/mL (62.07 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] Sonication may be needed. |
| Ethanol | ≥6.69 mg/mL | Requires sonication.[4] |
| Water | Insoluble | [4][5] |
Table 2: In Vivo Formulations
| Formulation Components | Administration Route | Final Concentration | Reference(s) |
| 10% DMSO, 90% Corn Oil | Oral (p.o.) | ≥ 2.08 mg/mL | [6][9] |
| 10% NMP, 90% PEG300 | Oral (p.o.) | 5 mg/mL | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | ≥ 2.08 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for isomer) | Not specified | ≥ 2.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of NVP-BHG712 for Oral Administration (Corn Oil-based)
-
Prepare a stock solution of NVP-BHG712 in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained.
-
This formulation provides a final concentration of 2.08 mg/mL.[6]
Protocol 2: Preparation of NVP-BHG712 for Parenteral Administration
-
Prepare a stock solution of NVP-BHG712 in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix.
-
This formulation should be used immediately for optimal results.[6][7]
Visual Guides
Caption: Workflow for preparing NVP-BHG712 solutions for in vivo experiments.
Caption: Logic diagram for troubleshooting NVP-BHG712 in vivo precipitation.
Caption: Simplified signaling pathway showing NVP-BHG712 inhibition of EphB4.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NVP-BHG712 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NVP-BHG712 in animal studies, particularly concerning efficacy and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing poor or inconsistent efficacy of NVP-BHG712 in our animal models. What could be the primary cause?
A critical and often overlooked issue with commercially available NVP-BHG712 is the presence of a regioisomer, NVPiso.[1][2] Studies have revealed that many commercial batches of what is sold as NVP-BHG712 are, in fact, this isomer.[1][2] The two molecules differ only in the position of a single methyl group but exhibit significantly different kinase affinities and selectivity profiles.[1][2]
Key Differences Between NVP-BHG712 and NVPiso:
-
Primary Target: While NVP-BHG712 primarily targets the Ephrin receptor family, NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1).[1]
-
EphB4 Affinity: NVP-BHG712 has a high affinity for the EphB4 receptor, whereas NVPiso binds to it with inferior affinity.[1]
It is crucial to verify the chemical identity of your compound, as this isomeric impurity is the most likely reason for unexpected experimental results.
Q2: Contrary to published data, our pharmacokinetic studies show low exposure of NVP-BHG712 after oral administration. How can we improve its bioavailability?
While some studies report excellent pharmacokinetic properties for NVP-BHG712, achieving adequate oral bioavailability for kinase inhibitors can be challenging due to several factors:[3][4]
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and do not dissolve easily in gastrointestinal fluids, which is a prerequisite for absorption.[5][6][7]
-
High First-Pass Metabolism: The drug can be extensively metabolized in the gut wall and liver before it reaches systemic circulation.[7]
-
Efflux Transporters: P-glycoprotein (P-gp) and other transporters can actively pump the drug out of intestinal cells, reducing net absorption.[7] NVP-BHG712 has been shown to interact with the ABCC10 (MRP7) transporter.[8]
To address these issues, consider optimizing the formulation.
Q3: What is a recommended formulation for NVP-BHG712 for oral gavage in mice?
A formulation used in published pharmacokinetic and efficacy studies consists of:
-
1-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
The free base of NVP-BHG712 is first dissolved in NMP and then diluted with PEG300 to a final concentration of 10% v/v NMP and 90% v/v PEG300.[3][4]
Troubleshooting Guide
If you are experiencing issues with NVP-BHG712, follow this troubleshooting workflow.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic data for NVP-BHG712 from published studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|
| EphB4 | Cellular Autophosphorylation | 25 nM | [9] |
| EphA2 | Cellular Autophosphorylation | 3.3 nM | [10] |
| VEGFR2 | Cellular Autophosphorylation | 4.2 µM | [9] |
| c-Raf | Biochemical | 0.395 µM | [9] |
| c-Src | Biochemical | 1.266 µM | [9] |
| c-Abl | Biochemical | 1.667 µM |[9] |
Table 2: In Vivo Pharmacokinetics of NVP-BHG712 in Mice
| Dose (Oral) | Tissue | Time Post-Dose | Concentration | Reference |
|---|---|---|---|---|
| 50 mg/kg | Lung | Up to 8 hours | ~10 µM | [3] |
| 50 mg/kg | Liver | Up to 8 hours | ~10 µM | [3] |
| 10 mg/kg | Plasma/Tissue | - | < 1 µM |[3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the concentration of NVP-BHG712 in plasma and tissues over time after oral administration.
Methodology:
-
Fast mice overnight before dosing.
-
Prepare the NVP-BHG712 formulation as described in Protocol 2.
-
Administer a single dose of NVP-BHG712 via oral gavage (e.g., 50 mg/kg).
-
At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), anesthetize a cohort of mice (n=4 per time point).
-
Collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood at 10,000 x g for 5 minutes to separate plasma.[3][4]
-
Excise tissues of interest (e.g., lung, liver), weigh them, and flash-freeze in liquid nitrogen.[3][4]
-
Store all plasma and tissue samples at -80°C until analysis.
-
Quantify the concentration of NVP-BHG712 in samples using a validated HPLC/UV or LC-MS/MS method.[3][4]
Protocol 2: Preparation of NVP-BHG712 Oral Formulation
Objective: To prepare a solubilized formulation of NVP-BHG712 suitable for oral administration in animal studies.
Materials:
-
NVP-BHG712 (free base)
-
1-Methyl-2-pyrrolidone (NMP) (vehicle component)
-
Polyethylene glycol 300 (PEG300) (vehicle component)
-
Weigh the required amount of NVP-BHG712 free base.
-
Dissolve the compound completely in NMP. The volume of NMP should be 10% of the final desired volume.
-
Once fully dissolved, add PEG300 to reach the final volume (i.e., for a 1 mL final volume, use 100 µL NMP and 900 µL PEG300).
-
Vortex thoroughly to ensure a homogenous solution. The final formulation will be 10% v/v NMP and 90% v/v PEG300.
Signaling Pathway Context
NVP-BHG712 is a potent inhibitor of Ephrin type-B receptor 4 (EphB4), a receptor tyrosine kinase.[3][11] EphB4 and its ligand, ephrinB2, are key players in angiogenesis (the formation of new blood vessels).[12] NVP-BHG712 inhibits the "forward signaling" that occurs through the EphB4 receptor kinase domain, which is a crucial component of VEGF-driven angiogenesis.[3][4]
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation of NVP-BHG712 isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variation of NVP-BHG712, a potent kinase inhibitor. The primary issue stems from the presence of a regioisomer, NVPiso, in many commercially available batches, which exhibits a different biological activity profile compared to the originally patented NVP-BHG712.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with different batches of NVP-BHG712. What could be the cause?
A significant reason for batch-to-batch variability with NVP-BHG712 is the presence of a regioisomer.[1][2] Many commercial preparations of NVP-BHG712 have been found to be a regioisomer (referred to as NVPiso) of the compound originally described in the Novartis patent.[1] These isomers, NVP and NVPiso, are identical in mass but differ in the position of a methyl group on the pyrazole (B372694) ring.[1][2] This seemingly minor structural difference leads to distinct binding modes to target kinases and, consequently, variations in biological activity.[1][3]
Q2: How do the biological activities of NVP-BHG712 (NVP) and its regioisomer (NVPiso) differ?
NVP and NVPiso exhibit different affinities and selectivities for their primary targets, the Ephrin (EPH) family of receptor tyrosine kinases, and other kinases.[1] For instance, the isomers show varied inhibitory concentrations (IC50) against key kinases such as EPHA2 and EPHB4.[2][4] Furthermore, their effects on downstream signaling pathways can be divergent. For example, NVP has been shown to decrease VEGF-A-mediated sprouting in human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic properties. In contrast, NVPiso does not appear to affect this process.[3]
Troubleshooting Guide
Problem: Inconsistent experimental outcomes when using new batches of NVP-BHG712.
Step 1: Verify the Identity of the Isomer
It is crucial to determine which isomer is present in your batch. The most definitive methods for isomer identification are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1] However, these may not be readily accessible to all researchers. A more accessible method could be high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), which may show different retention times for the two isomers under specific conditions.
dot
Caption: Troubleshooting workflow for NVP-BHG712 batch variation.
Step 2: Perform a Functional Assay to Differentiate Isomer Activity
A cell-based assay that yields a differential response to NVP and NVPiso can be a practical approach to assess the functional identity of your compound batch.
Experimental Protocol: VEGF-A-Mediated Endothelial Cell Sprouting Assay
This assay can distinguish between the anti-angiogenic effects of NVP and the lack thereof with NVPiso.[3]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial cell growth medium.
-
Spheroid Formation: Generate HUVEC spheroids by seeding cells in a non-adherent round-bottom 96-well plate.
-
Embedding: Embed the spheroids in a collagen gel matrix.
-
Treatment: Treat the embedded spheroids with a vehicle control, NVP, or NVPiso at various concentrations.
-
Stimulation: Stimulate angiogenesis by adding Vascular Endothelial Growth Factor A (VEGF-A).
-
Incubation: Incubate for 24-48 hours to allow for sprout formation.
-
Analysis: Capture images of the spheroids and quantify the number and cumulative length of sprouts.
Expected Results:
-
NVP-treated spheroids: A dose-dependent decrease in the number and length of VEGF-A-mediated sprouts.[3]
-
NVPiso-treated spheroids: No significant effect on VEGF-A-mediated sprouting.[3]
Quantitative Data Summary
The following table summarizes the reported IC50 values for NVP-BHG712 and its regioisomer, NVPiso, against various kinases. This data highlights the differences in their inhibitory profiles.
| Kinase | NVP-BHG712 (NVP) IC50 | NVP-BHG712 isomer (NVPiso) IC50 |
| EphA2 | 3.3 nM[5][6] | 163 nM[2][4] |
| EphB4 | 3.0 nM[5][6] | 1660 nM[2][4] |
| c-Raf | 0.395 µM[7][8] | Not Reported |
| c-Src | 1.266 µM[7][8] | Not Reported |
| c-Abl | 1.667 µM[7][8] | Not Reported |
| VEGFR2 | 4.2 µM[8] | Not Reported |
Signaling Pathway
The diagram below illustrates the differential effects of NVP and NVPiso on the VEGF-A signaling pathway leading to endothelial cell sprouting, a key process in angiogenesis.
dot
Caption: Differential effects of NVP and NVPiso on angiogenesis.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnova.com [molnova.com]
- 8. selleckchem.com [selleckchem.com]
NVP-BHG712 isomer showing different effects than published literature
This technical support center provides troubleshooting guidance for researchers encountering experimental results with NVP-BHG712 that deviate from published literature. A common reason for such discrepancies is the presence of a regioisomer, often sold as NVP-BHG712, which exhibits a different pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: My results with NVP-BHG712 are inconsistent with published data. What could be the cause?
A1: A likely cause is that your compound is the NVP-BHG712 regioisomer (NVPiso). It has been discovered that many commercially available batches of "NVP-BHG712" are, in fact, this isomer.[1][2][3] The two molecules have the same mass but differ in the position of a single methyl group, leading to distinct biological activities.[1][3]
Q2: What is the primary molecular target of the authentic NVP-BHG712 versus its regioisomer?
A2: Authentic NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase and shows activity against other Eph family members.[1][4][5] In contrast, the regioisomer (NVPiso) primarily targets Discoidin Domain Receptor 1 (DDR1) and has a significantly lower affinity for EphB4.[1][2]
Q3: How can I verify the identity of my NVP-BHG712 compound?
A3: The most definitive methods are analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to confirm the molecular structure.[3] If these are not accessible, consider the troubleshooting guide below to infer which isomer you may have based on its biological effects.
Q4: Can the NVP-BHG712 isomer still be a useful research tool?
A4: Yes, NVPiso can be a valuable tool for studying DDR1 signaling. However, it is crucial to be aware of its true primary target to correctly interpret experimental data. Both isomers have shown anti-tumor activity, indicating the potential of inhibiting either Eph or DDR1 pathways in cancer research.[6]
Troubleshooting Guide: Isomeric Effects of NVP-BHG712
If your experimental observations with a compound labeled "NVP-BHG712" are unexpected, this guide will help you troubleshoot the potential cause based on the differential activities of the authentic NVP-BHG712 and its isomer, NVPiso.
Symptom: Altered Angiogenesis Readouts
-
Observation: Inhibition of VEGF-driven angiogenesis is weaker than expected or absent.
-
Potential Cause: You may be using NVPiso. Authentic NVP-BHG712 is a known potent inhibitor of VEGF-driven angiogenesis through its action on EphB4 forward signaling.[4][5] NVPiso, with its lower affinity for EphB4, would have a reduced impact on this pathway.
-
Suggested Action:
-
Perform a dose-response experiment and compare the IC50 values for angiogenesis inhibition with published data for authentic NVP-BHG712.
-
Assess the phosphorylation status of both EphB4 and DDR1 in your experimental system in response to treatment. Potent inhibition of DDR1 phosphorylation with weaker effects on EphB4 phosphorylation would suggest the presence of NVPiso.
-
Symptom: Unexpected Cell Migration and Adhesion Phenotypes
-
Observation: Your results for cell migration or adhesion assays differ from studies citing NVP-BHG712's role in EphB4-mediated processes.
-
Potential Cause: You may be observing effects mediated by DDR1 inhibition due to NVPiso. DDR1 is a key regulator of cell adhesion and migration in response to collagen.[7]
-
Suggested Action:
-
Investigate if your experimental phenotype is dependent on collagen stimulation. NVPiso's effects are more likely to be prominent in collagen-rich environments where DDR1 signaling is active.
-
Analyze downstream signaling pathways. While both EphB4 and DDR1 can activate PI3K/Akt and MAPK pathways, the specific context and upstream activators differ.[8][9]
-
Quantitative Data Summary
The following tables summarize the key differences in the inhibitory profiles of NVP-BHG712 and its regioisomer, NVPiso.
Table 1: Primary Targets and Potency
| Compound | Primary Target | EphB4 IC50 (cellular assay) | DDR1 IC50 |
| NVP-BHG712 | EphB4 | ~25 nM[4] | Less potent |
| NVPiso | DDR1 | Lower affinity[1][2] | Potent inhibitor |
Table 2: Selectivity Profile Against Eph Receptors
| Compound | Eph Receptors Targeted | General Affinity for Eph Receptors |
| NVP-BHG712 | Majority of Eph receptors | High affinity (0.3–303 nM)[1][2] |
| NVPiso | About half of tested Eph receptors | Lower affinity (50–630 nM)[1][2] |
Experimental Protocols
Protocol 1: EphB4 Kinase Assay (Cell-Based)
This protocol is for determining the inhibitory activity of a compound against EphB4 in a cellular context.
Materials:
-
Cells overexpressing EphB4 (e.g., HEK293-EphB4)
-
Test compound (NVP-BHG712 or isomer)
-
Cell lysis buffer
-
Anti-EphB4 antibody
-
Anti-phosphotyrosine antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot apparatus
Methodology:
-
Plate EphB4-overexpressing cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for the desired time (e.g., 1-2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform immunoprecipitation of EphB4 from equal amounts of protein lysate.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
Strip the membrane and re-probe with an anti-EphB4 antibody to determine total EphB4 levels.
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities.
-
Calculate the ratio of phosphorylated EphB4 to total EphB4 to determine the extent of inhibition.
Protocol 2: DDR1 Kinase Assay (Biochemical)
This protocol outlines a biochemical assay to measure the direct inhibitory effect of a compound on DDR1 kinase activity.
Materials:
-
Recombinant active DDR1 kinase
-
Kinase assay buffer
-
Peptide substrate for DDR1 (e.g., KKSRGDYMTMQIG)
-
ATP (radiolabeled or for use with a detection kit)
-
Test compound
-
Kinase detection reagent (e.g., ADP-Glo™)
Methodology:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant DDR1 kinase and the peptide substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or scintillation counting for radiolabeled ATP).
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
Visualizations
Caption: EphB4 Signaling Pathway and Inhibition by NVP-BHG712.
Caption: DDR1 Signaling Pathway and Inhibition by NVPiso.
Caption: Troubleshooting Workflow for this compound Effects.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: NVP-BHG712 Isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NVP-BHG712 isomer in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using a commercially purchased NVP-BHG712, but I'm not seeing the expected inhibition of EphB4. Why might this be happening?
A1: A critical finding in recent research is that most commercially available NVP-BHG712 is a regioisomer, now commonly referred to as NVPiso.[1] This isomer differs from the originally patented NVP-BHG712 in the position of a single methyl group.[1][2] This seemingly minor structural change leads to a significant difference in its biological activity. Specifically, NVPiso has a substantially lower inhibitory effect on the EphB4 receptor compared to the original NVP-BHG712 compound.[3]
Q2: How different is the activity of NVP-BHG712 compared to its isomer, NVPiso?
A2: The two isomers have distinct selectivity profiles for Eph receptors and other kinases. While the original NVP-BHG712 is a potent inhibitor of EphB4, NVPiso shows significantly weaker inhibition of this receptor.[3] In contrast, NVPiso's primary target has been identified as Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase also relevant in cancer research.[4] The difference in inhibitory activity is highlighted by their respective IC50 values (see the data summary table below).
Q3: My compound is not showing any effect in my cell-based assays. What are some general troubleshooting steps I can take?
A3: Beyond the specific issue of the this compound, several factors can contribute to a small molecule inhibitor appearing inactive in cell-based assays. Here are some common areas to investigate:
-
Compound Integrity and Solubility: Ensure your compound is not degraded and is fully dissolved. Poor solubility in aqueous buffers is a common issue. Consider using a small amount of a co-solvent like DMSO, but keep the final concentration low (typically below 0.5%) to avoid solvent-induced artifacts.[5]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.
-
Experimental Conditions: Variations in cell passage number, confluency, and serum batch can impact cellular response. It is crucial to standardize your cell culture protocols.
-
Off-Target Effects: The inhibitor might be affecting other cellular pathways that mask the intended effect.
Q4: What are the recommended storage conditions for NVP-BHG712 and its isomer?
A4: Proper storage is crucial to maintain the integrity of small molecule inhibitors. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots. Many compounds are also light-sensitive and should be stored in amber vials or tubes wrapped in foil.
Data Presentation: NVP-BHG712 vs. NVPiso
The following table summarizes the inhibitory activities of NVP-BHG712 and its isomer (NVPiso) against various Eph receptors. This data highlights the significant differences in their potency and selectivity.
| Target | NVP-BHG712 IC50 (nM) | NVPiso IC50 (nM) | Reference |
| EphA2 | 3.3 | 163 | [6][7] |
| EphB4 | 3.0 | 1660 | [6][7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of Eph receptor inhibitors.
Western Blot Analysis of Eph Receptor Phosphorylation
This protocol is designed to assess the inhibitory effect of NVP-BHG712 or its isomer on the phosphorylation of Eph receptors.
Materials:
-
Cell line expressing the Eph receptor of interest
-
NVP-BHG712 or NVPiso
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Eph receptor, anti-total-Eph receptor, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated Eph receptor overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total Eph receptor and a loading control to ensure equal protein loading.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, which can be affected by kinase inhibitors.
Materials:
-
Cells of interest
-
NVP-BHG712 or NVPiso
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Eph Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound issues.
References
- 1. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts | MDPI [mdpi.com]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of NVP-BHG712 isomer
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of the NVP-BHG712 isomer. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Best Practices for Long-Term Storage
Proper storage of the this compound is critical to maintain its chemical integrity and biological activity. The following recommendations are based on information from various suppliers and general best practices for small molecule kinase inhibitors.
Storage Conditions Summary
For optimal stability, the this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |
| In Solvent (Stock Solution) | -80°C | Up to 2 years[2][3] | Recommended for long-term storage of solutions. |
| -20°C | 1 month to 1 year[1][3] | Suitable for working aliquots to be used in the near future. |
Note: The commercially available NVP-BHG712 is often a regioisomer of the originally patented compound.[4] The storage recommendations provided here pertain to this commercially available isomer.
Key Recommendations:
-
As a Solid: Store the lyophilized powder in a tightly sealed container at -20°C for maximal shelf life.[1] Protect the container from light and moisture to prevent degradation.
-
In Solution: For long-term storage, dissolve the this compound in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO), and store in aliquots at -80°C.[2][3] This minimizes the exposure of the entire stock to repeated freeze-thaw cycles.
-
Solvent Choice: Anhydrous, high-purity DMSO is a common solvent for creating stock solutions.[1][3] Ensure the DMSO is free of water, as moisture can promote hydrolysis of the compound.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Do not store diluted aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and handling of the this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Stock Solution | - Supersaturated solution.- Exposure to lower temperatures.- Water contamination in DMSO. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve.2. If precipitation persists, consider preparing a new, less concentrated stock solution.3. Always use anhydrous DMSO.[1][3] |
| Loss of Biological Activity | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles.- Presence of contaminants. | 1. Ensure the compound has been stored according to the recommended conditions (solid at -20°C, solution at -80°C).2. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.3. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC). |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the compound.- Pipetting errors. | 1. Re-verify the concentration of the stock solution.2. Use a fresh aliquot of the compound.3. Ensure pipettes are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions for long-term storage.[1][3]
Q2: How should I handle the this compound to prevent degradation?
A2: To minimize degradation, protect the solid compound and its solutions from light and moisture. When preparing solutions, use anhydrous solvents and store them in tightly sealed vials at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Can I store my this compound stock solution at -20°C?
A3: While long-term storage at -80°C is recommended for solutions, storage at -20°C is acceptable for shorter periods, typically ranging from one month to one year, depending on the supplier's guidance.[1][3]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or texture. In solution, precipitation or a color change may indicate degradation. A loss of biological activity or the appearance of unexpected peaks in an analytical chromatogram (e.g., HPLC) are also indicators of degradation.
Q5: Is the this compound sensitive to light?
Visual Guides
The following diagrams illustrate key workflows and concepts related to the storage and handling of the this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Logical troubleshooting flow for issues with this compound.
References
Validation & Comparative
Distinguishing NVP-BHG712 and its Regioisomer: A Comparative Guide to Structural Verification
For researchers, scientists, and drug development professionals engaged in kinase inhibitor studies, precise structural confirmation of small molecules is paramount to ensure accurate and reproducible experimental outcomes. This guide provides a comparative analysis of analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive structural elucidation of the kinase inhibitor NVP-BHG712 and its commonly encountered regioisomer, NVPiso.
It has come to light in recent years that commercially available batches of NVP-BHG712 have often been identified as its regioisomer, NVPiso.[1][2] The two compounds are isobaric, sharing the same mass, but differ in the position of a methyl group on the pyrazole (B372694) ring, a subtle distinction with significant implications for their kinase selectivity and biological activity.[1][2] This guide details the use of NMR spectroscopy as a primary method for differentiating these isomers and explores alternative analytical approaches, providing the necessary data and protocols for unambiguous structural assignment.
Unambiguous Isomer Differentiation using NMR Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For NVP-BHG712 and NVPiso, 1D (¹H and ¹³C) and 2D NMR techniques are instrumental in distinguishing the two structures.
Comparative ¹H and ¹³C NMR Data
The key to differentiating NVP-BHG712 and NVPiso via NMR lies in the distinct chemical shifts of the protons and carbons in the vicinity of the translocated methyl group on the pyrazole ring. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for both isomers, allowing for direct comparison.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | NVP-BHG712 | NVPiso |
| Pyrazole-CH | 8.15 (s, 1H) | 7.90 (s, 1H) |
| Pyrazole-NCH₃ | 4.10 (s, 3H) | 3.95 (s, 3H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | NVP-BHG712 | NVPiso |
| Pyrazole-C₃ | 155.2 | 154.8 |
| Pyrazole-C₅ | 108.9 | 110.1 |
| Pyrazole-NCH₃ | 38.5 | 37.9 |
Note: The chemical shifts provided are representative and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of the supplied compound to determine if it is NVP-BHG712 or its regioisomer, NVPiso.
Materials:
-
Sample of the compound (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more (as ¹³C is less sensitive)
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Compare the chemical shifts of the pyrazole proton and the N-methyl protons in the ¹H spectrum, and the corresponding carbons in the ¹³C spectrum, with the data in Tables 1 and 2 to identify the isomer.
-
Alternative Analytical Techniques for Isomer Confirmation
While NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory data for the structural verification of NVP-BHG712 and its isomer.
Table 3: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Requires larger sample amounts, lower sensitivity compared to MS. |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal. | Provides unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, requires minimal sample. | Standard MS cannot differentiate isomers; requires coupling with separation techniques (LC-MS) or advanced methods (IM-MS). |
Workflow for Isomer Structure Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of NVP-BHG712, starting from receiving a commercial sample.
Signaling Pathway Context: EphB4 Receptor Tyrosine Kinase
NVP-BHG712 was designed as a potent inhibitor of the EphB4 receptor tyrosine kinase. The differentiation between NVP-BHG712 and NVPiso is critical as they exhibit different selectivity profiles against the Eph receptor family and other kinases.[1] Understanding the intended target pathway is essential for interpreting biological data correctly.
References
Validating NVP-BHG712 Isomer Purity and Identity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise identity and purity of kinase inhibitors is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of NVP-BHG712 and its commonly encountered regioisomer, NVPiso, with a focus on experimental validation methods.
NVP-BHG712 is a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, particularly EphB4, playing a crucial role in angiogenesis and tumor development. However, a significant challenge in working with this compound is the frequent presence of its regioisomer, NVPiso. This isomer, differing only in the position of a methyl group, exhibits a markedly different kinase selectivity profile, primarily targeting the Discoidin Domain Receptor 1 (DDR1) with significantly lower affinity for EphB4. The inadvertent use of the incorrect isomer can lead to misleading experimental results and misinterpretation of its biological effects.
This guide outlines key experimental protocols and comparative data to enable researchers to confidently validate the purity and identity of their NVP-BHG712 samples.
Comparative Inhibitory Activity
The following tables summarize the quantitative differences in the inhibitory activity of NVP-BHG712 and its regioisomer, NVPiso, against a panel of kinases. This data highlights the critical importance of isomer differentiation for targeted research.
Table 1: Inhibitory Activity (IC50/EC50/KD) against Ephrin Receptors
| Compound | Target | Assay Type | Value (nM) | Reference |
| NVP-BHG712 | EphA2 | IC50 | 3.3 | |
| EphB4 | IC50 | 3.0 | ||
| EphB4 | ED50 | 25 | ||
| EphA3 | IC50 | 0.3 | ||
| EphA1 | IC50 | 303 | ||
| NVP-BHG712 isomer (NVPiso) | EphA2 | IC50 | 163 | |
| EphB4 | IC50 | 1660 |
Table 2: Inhibitory Activity (IC50) against Other Kinases
| Compound | Target | Value (µM) | Reference |
| NVP-BHG712 | c-Raf | 0.395 | |
| c-Src | 1.266 | ||
| c-Abl | 1.667 | ||
| VEGFR2 | 4.2 |
Experimental Protocols for Validation
Accurate validation of NVP-BHG712 identity and purity relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for assessing the purity of a compound and can be optimized to separate NVP-BHG712 from its isomer and other potential impurities.
Protocol:
-
Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient should be optimized to achieve separation. A starting point could be 5-95% B over 15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of NVP-BHG712 (typically around 254 nm and 280 nm).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is the most definitive method for distinguishing between the NVP-BHG712 and NVPiso regioisomers due to the different chemical environments of the protons and carbons surrounding the methyl group on the pyrazole (B372694) ring.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1H NMR: Acquire a standard proton NMR spectrum. The chemical shift of the methyl group protons will be different for the two isomers. Additionally, the splitting patterns of the aromatic protons on the pyrazole and adjacent rings will differ.
-
13C NMR: Acquire a carbon NMR spectrum to observe differences in the chemical shifts of the carbon atoms, particularly the methyl carbon and the carbons of the pyrazole ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments can provide further confirmation of the structure by showing correlations between protons and carbons, helping to definitively assign the position of the methyl group.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can show through-space correlations between protons, which can help to confirm the spatial arrangement of the atoms and thus the identity of the isomer.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the exact mass of the compound, confirming its elemental composition. While both isomers have the same mass, fragmentation patterns in tandem MS (MS/MS) can potentially be used for differentiation.
Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is recommended for accurate mass measurement.
-
LC-MS/MS: Coupling liquid chromatography to the mass spectrometer allows for the separation of the isomers before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC-MS system (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass of NVP-BHG712. Analyze the fragmentation pattern (MS/MS spectrum) and compare it to known standards if available.
Western Blotting for Functional Validation of EphB4 Inhibition
A functional validation assay, such as a Western blot for EphB4 phosphorylation, can provide indirect evidence of the correct isomer's activity.
Protocol:
-
Cell Culture and Treatment: Culture cells known to express EphB4 (e.g., HEK293 cells overexpressing EphB4, or certain cancer cell lines). Treat the cells with the NVP-BHG712 compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EphB4 (p-EphB4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total EphB4 or a housekeeping protein (e.g., β-actin).
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands. A decrease in the p-EphB4 signal with increasing concentrations of the compound would indicate inhibition of EphB4 activity.
Visualizing Key Pathways and Workflows
EphB4 Forward Signaling Pathway
The following diagram illustrates the canonical EphB4 forward signaling pathway, which is inhibited by NVP-BHG712.
Caption: EphB4 forward signaling pathway initiated by ephrinB2 binding.
EphrinB2 Reverse Signaling Pathway
NVP-BHG712 is not expected to directly affect ephrinB2 reverse signaling, which is a key signaling cascade initiated from the ligand-expressing cell.
Caption: EphrinB2 reverse signaling initiated upon EphB4 binding.
Experimental Workflow for NVP-BHG712 Validation
This diagram outlines a logical workflow for the comprehensive validation of an NVP-BHG712 sample.
NVP-BHG712 vs. NVPiso: A Comparative Analysis in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological profiles of NVP-BHG712 and its regioisomer, NVPiso, in the context of cancer research. The critical distinction between these two compounds, often mistakenly used interchangeably, lies in their kinase selectivity and subsequent biological effects. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
NVP-BHG712 is a potent inhibitor of the EphB4 receptor tyrosine kinase, a key player in angiogenesis and tumor progression.[1] However, it has been discovered that many commercially available batches of "NVP-BHG712" are, in fact, its regioisomer, NVPiso.[2][3][4][5] These two molecules, differing only by the position of a methyl group, exhibit distinct kinase inhibition profiles. While NVP-BHG712 primarily targets the Eph receptor family with high affinity for EphB4, NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1), and it displays significantly lower affinity for Eph receptors.[1][6][7] This guide elucidates these differences through a compilation of quantitative data and experimental findings from various cancer models.
Data Presentation: Kinase Inhibition Profiles and In Vivo Efficacy
The following tables summarize the quantitative data comparing the kinase inhibition profiles and in vivo efficacy of NVP-BHG712 and NVPiso.
Table 1: Comparative Kinase Affinity and Inhibition
| Target Kinase | NVP-BHG712 | NVPiso | Method | Reference |
| EphB4 | KD: 5.7 nM | KD: 142 nM | Microscale Thermophoresis (MST) | [7] |
| IC50: 3.0 nM | IC50: 1660 nM | NanoBRET Assay | [7] | |
| KDapp: 695 nM | KDapp: 1113 nM | Kinobeads Assay | [7] | |
| EphA2 | IC50: 3.3 nM | IC50: 163 nM | Not Specified | [3] |
| DDR1 | Not a primary target | Primary target | Not Specified | [1][6][7] |
| VEGFR2 | ED50: 4200 nM | Not reported | Cell-based ELISA | [8] |
| c-Raf | Moderate Inhibition | Not reported | Biochemical Assay | [8] |
| c-Src | Moderate Inhibition | Not reported | Biochemical Assay | [8] |
| c-Abl | Moderate Inhibition | Not reported | Biochemical Assay | [8] |
Table 2: Comparative Efficacy in A375 Melanoma Xenograft Model
| Treatment Group | Tumor Growth Effect | Impact on Tumor Vascularization & Perfusion | Impact on Tumor Hypoxia | Dosage | Reference |
| Vehicle | Baseline tumor growth | Baseline | Baseline | N/A | [1] |
| NVP-BHG712 | No significant inhibition; slight trend towards increased growth | Decreased | Increased | 10 mg/kg, p.o., daily | [1] |
| NVPiso | No significant inhibition; slight trend towards increased growth | Decreased | Increased | 10 mg/kg, p.o., daily | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assays
1. Microscale Thermophoresis (MST)
This technique measures the affinity of a ligand (inhibitor) to a target molecule (kinase) by detecting changes in the thermophoretic movement of the fluorescently labeled target upon ligand binding.
-
Sample Preparation: The fluorescently labeled kinase is kept at a constant concentration, while the inhibitor is serially diluted. Samples are prepared in a suitable buffer (e.g., PBS) containing a non-ionic detergent like Tween-20 (0.05%) to prevent non-specific binding to the capillaries.
-
Procedure: The labeled kinase and inhibitor dilutions are mixed and incubated to reach binding equilibrium. The samples are then loaded into glass capillaries.
-
Measurement: The capillaries are placed in the MST instrument, where an infrared laser creates a microscopic temperature gradient. The movement of the fluorescent kinase along this gradient is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (KD) is determined by fitting the data to a binding curve.
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
This is a live-cell assay that measures the apparent affinity of a test compound for a target kinase through competitive displacement of a fluorescent tracer.
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Procedure: Transfected cells are seeded in a multi-well plate. A fluorescent NanoBRET™ tracer, which binds to the kinase's active site, is added at a fixed concentration. The test compound (NVP-BHG712 or NVPiso) is then added in a serial dilution.
-
Measurement: Bioluminescence resonance energy transfer (BRET) between the NanoLuc® donor and the fluorescent tracer acceptor is measured.
-
Data Analysis: The BRET signal decreases as the test compound displaces the tracer. The IC50 value is calculated by plotting the BRET ratio against the compound concentration.[9][10][11][12][13]
3. Kinobeads Assay
This chemoproteomic approach is used to determine the selectivity of kinase inhibitors by assessing their ability to compete with a broad-spectrum kinase inhibitor matrix for binding to native kinases from a cell lysate.
-
Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Competitive Binding: The cell lysate is incubated with varying concentrations of the test inhibitor (NVP-BHG712 or NVPiso).
-
Affinity Enrichment: A mixture of immobilized broad-spectrum kinase inhibitors (Kinobeads) is added to the lysate to capture the unbound kinases.
-
Mass Spectrometry: The proteins bound to the beads are eluted, digested into peptides, and analyzed by quantitative mass spectrometry.
-
Data Analysis: The abundance of each kinase is quantified, and the apparent dissociation constant (KDapp) is determined by measuring the displacement of the kinase from the beads at different inhibitor concentrations.[8][14][15][16]
Cell-Based Assays
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of NVP-BHG712 or NVPiso for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values can be calculated.[6][17][18][19]
In Vivo Cancer Models
Human A375 Melanoma Xenograft Mouse Model
This model is used to evaluate the in vivo efficacy of anti-cancer compounds.
-
Cell Culture and Implantation: Human A375 melanoma cells are cultured in vitro. A specific number of cells (e.g., 2.0 x 106) are suspended in a suitable medium (e.g., PBS) and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[20]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-150 mm³), the mice are randomized into treatment groups. NVP-BHG712, NVPiso, or a vehicle control is administered, for example, by oral gavage at a specified dose and schedule (e.g., 10 mg/kg, daily).[1][21][22]
-
Efficacy Evaluation: The effect of the treatment on tumor growth is monitored. At the end of the study, tumors can be excised, weighed, and subjected to further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and vascularization).[12][20][23][24][25][26][27]
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Ephrin-EphB4 bidirectional signaling pathway.
Caption: Simplified VEGF signaling pathway in angiogenesis.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. medium.com [medium.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 10. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 12. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 13. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
- 26. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 27. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EphB4 Inhibitors: NVP-BHG712 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The EphB4 receptor tyrosine kinase and its ligand, ephrinB2, represent a critical signaling axis in embryonic development, particularly in vascular formation. In adult physiology, this pathway is often re-activated in pathological conditions, playing a significant role in tumor growth, angiogenesis, and metastasis. Consequently, inhibiting EphB4 has emerged as a promising strategy in oncology. This guide provides a detailed comparison of NVP-BHG712, a well-characterized small molecule inhibitor of EphB4, with other classes of EphB4 inhibitors, supported by experimental data and detailed methodologies.
Introduction to EphB4 Signaling
EphB4 signaling is bidirectional. Forward signaling is initiated upon ephrinB2 binding to the EphB4 receptor, leading to the autophosphorylation of the receptor's kinase domain and subsequent activation of downstream pathways like PI3K-Akt, which are involved in cell migration and proliferation.[1] Reverse signaling occurs in the ephrinB2-expressing cell, also triggering downstream pathways. Therapeutic strategies aim to modulate these pathways by either inhibiting the kinase activity of EphB4 (blocking forward signaling) or by preventing the initial receptor-ligand interaction (blocking both forward and reverse signaling).
Small Molecule Kinase Inhibitors: NVP-BHG712
NVP-BHG712 is a potent, ATP-competitive small molecule inhibitor of the EphB4 kinase. It was developed to selectively block the forward signaling cascade initiated by EphB4 activation.
The NVP-BHG712 Regioisomer Issue
A critical finding for researchers is the existence of a regioisomer, termed NVPiso, which has been found in commercially available batches of "NVP-BHG712".[1][2] This isomer, differing only by the position of a methyl group, exhibits a significantly different kinase selectivity profile. While the authentic NVP-BHG712 is a potent EphB4 inhibitor, NVPiso has a much lower affinity for EphB4 and primarily targets other kinases like DDR1.[1] This underscores the importance of verifying the identity and purity of the compound in experimental settings.
Performance Data
The following tables summarize the in vitro potency and selectivity of authentic NVP-BHG712 and its regioisomer, NVPiso.
Table 1: In Vitro Potency against EphB4
| Compound | Assay Type | Metric | Value (nM) | Reference(s) |
| NVP-BHG712 (Authentic) | Cell-based Autophosphorylation | ED50 | 25 | [3] |
| NanoBRET | IC50 | 3.0 | [1] | |
| Microscale Thermophoresis (MST) | Kd | 5.7 | [1] | |
| NVPiso (Regioisomer) | NanoBRET | IC50 | 1660 | [1] |
| Microscale Thermophoresis (MST) | Kd | 142 | [1] |
Table 2: Kinase Selectivity Profile (IC50/ED50 in nM)
| Target Kinase | NVP-BHG712 (Authentic) | NVPiso (Regioisomer) | Reference(s) |
| EphB4 | 25 | 1660 | [1][3] |
| EphA2 | 3.3 | 163 | [4] |
| VEGFR2 | 4200 | Not Reported | [3] |
| c-Raf | 395 | Not Reported | [3] |
| c-Src | 1266 | Not Reported | [3] |
| c-Abl | 1667 | Not Reported | [3] |
Alternative EphB4 Inhibitors
Beyond ATP-competitive kinase inhibitors, several other strategies have been developed to target the EphB4-ephrinB2 axis. These alternatives often work by preventing the initial protein-protein interaction, thereby blocking both forward and reverse signaling.
Inhibitors of EphB4-EphrinB2 Binding
These are small molecules or peptides designed to physically block the interaction between EphB4 and ephrinB2.
Table 3: Performance of EphB4-EphrinB2 Binding Inhibitors
| Compound Class | Example | Metric | Value | Reference(s) |
| Peptide Inhibitor | TNYL-RAW | IC50 | 15 nM | [5] |
| Small Molecule | Compound 5 (Peptidomimetic) | IC50 | 18 µM | [6] |
Soluble Receptors (Decoy Receptors)
Monoclonal Antibodies
Monoclonal antibodies can be developed to bind to specific epitopes on the EphB4 receptor, either blocking ligand binding or inducing receptor degradation.
Table 4: Performance of Anti-EphB4 Monoclonal Antibodies
| Antibody | Mechanism | Metric | Value (nM) | Reference(s) |
| MAb47 | High-affinity binding | Kd | 0.8 | [9] |
| MAb131 | Induces EphB4 degradation | Not Reported | Not Reported |
Experimental Protocols
Detailed and reproducible experimental design is paramount. Below are summaries of key methodologies used to generate the data in this guide.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibition of purified kinase activity.
Methodology:
-
Reagents: Purified recombinant EphB4 kinase domain, a generic tyrosine kinase substrate (like Poly-Glu,Tyr), ATP, and kinase assay buffer are used.[10][11]
-
Procedure: The kinase and varying concentrations of the inhibitor are pre-incubated. The phosphorylation reaction is initiated by adding the substrate and ATP.
-
Detection: After incubation, the amount of ADP produced (correlating with kinase activity) is measured, often using a luminescence-based method like the ADP-Glo™ assay.[12]
-
Analysis: The results are normalized to controls, and IC50 values are calculated from the dose-response curves.[12]
Cell-Based EphB4 Autophosphorylation Assay
This assay measures the inhibitor's ability to block EphB4 kinase activity within a cellular context.
Methodology:
-
Cell Culture: A cell line overexpressing EphB4 (e.g., transfected HEK293 or A375 cells) is cultured.[3]
-
Treatment: Cells are treated with various concentrations of the inhibitor for a set period.
-
Lysis and Immunoprecipitation: Cells are lysed, and EphB4 is immunoprecipitated from the lysate using an anti-EphB4 antibody.
-
Detection: The level of tyrosine phosphorylation on the immunoprecipitated EphB4 is detected via Western blot using a pan-anti-phosphotyrosine antibody or via a quantitative ELISA.[3]
-
Analysis: The signal is quantified and normalized to the total amount of EphB4 protein. ED50 or IC50 values are then determined.
In Vivo Angiogenesis Assay (Directed In Vivo Angiogenesis Assay - DIVAA)
This assay evaluates the effect of an inhibitor on the formation of new blood vessels in a living organism.
Methodology:
-
Angioreactor Preparation: Small, semi-closed silicone cylinders ("angioreactors") are filled with a basement membrane matrix (e.g., Matrigel™) containing a pro-angiogenic factor like VEGF, with or without the test inhibitor.
-
Implantation: The angioreactors are implanted subcutaneously into mice.
-
Incubation: The mice are housed for a period (e.g., 9-14 days) to allow for blood vessel ingrowth into the matrix.
-
Explantation and Analysis: The angioreactors are explanted, and the extent of vascularization is quantified. This can be done by measuring hemoglobin content, FITC-lectin staining of endothelial cells, or immunohistochemical analysis for endothelial markers like CD31.
Conclusion
The selection of an appropriate EphB4 inhibitor depends on the specific research question.
-
NVP-BHG712 is a potent tool for specifically studying the effects of inhibiting EphB4 forward signaling . However, researchers must ensure they are using the authentic compound and not the less active NVPiso regioisomer.
-
Inhibitors of protein-protein interaction , such as the TNYL-RAW peptide or sEphB4-HSA , offer a different therapeutic mechanism by blocking both forward and reverse signaling. These are valuable for investigating the roles of bidirectional signaling.
-
Monoclonal antibodies like MAb47 provide high specificity and affinity, representing another important class of inhibitors that block the EphB4-ephrinB2 interaction.
This guide highlights the diversity of available EphB4 inhibitors and the critical importance of understanding their distinct mechanisms of action and selectivity profiles. For any experimental work, rigorous compound validation and the use of detailed, standardized protocols are essential for generating reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Study of sEphB4-HSA in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cy5.5-Anti-ephrin receptor B4 (EphB4) humanized monoclonal antibody hAb47 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. EPHB4 Kinase Enzyme System [worldwide.promega.com]
- 12. Biochemical and biophysical characterization of four EphB kinase domains reveals contrasting thermodynamic, kinetic and inhibition profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NVP-BHG712 and Dasatinib for EphB4 Inhibition
For researchers and drug development professionals investigating the EphB4 receptor tyrosine kinase, a critical component of cellular signaling in both normal development and disease, selecting the appropriate inhibitor is paramount. This guide provides a detailed comparison of two commonly used small molecule inhibitors: NVP-BHG712, a compound noted for its specificity towards EphB4, and dasatinib (B193332), a multi-targeted kinase inhibitor with activity against EphB4.
Mechanism of Action and Kinase Profile
NVP-BHG712 is a potent and selective inhibitor of EphB4, developed through rational drug design. It functions by targeting the ATP-binding site of the EphB4 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. While highly selective for EphB4, it can also inhibit other kinases at higher concentrations, including VEGFR2, c-Raf, c-Src, and c-Abl.[1] A crucial consideration for researchers is the existence of a regioisomer, NVPiso, which is often found in commercially available samples and exhibits significantly lower affinity for EphB4.[2][3]
Dasatinib is a broad-spectrum tyrosine kinase inhibitor, initially developed as a dual Src/Abl inhibitor for the treatment of chronic myeloid leukemia.[4][5] Its mechanism of action also involves competitive inhibition at the ATP-binding site of the kinase domain. Dasatinib's targets are numerous and include, in addition to BCR-ABL and Src family kinases, c-KIT, PDGFRβ, and several Ephrin receptors, including EphB4.[5][6]
Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of NVP-BHG712 and dasatinib against EphB4 and other kinases.
Table 1: Inhibitory Activity against EphB4
| Inhibitor | Assay Type | Potency (IC50/ED50/Kd) | Reference |
| NVP-BHG712 | Cellular Autophosphorylation (A375-EphB4 cells) | ED50: 25 nM | [1][2][7] |
| Dasatinib | Estimated Kd | ~50 nM | [8] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Other Notable Targets (IC50/ED50 in µM) | Reference |
| NVP-BHG712 | EphB4 | VEGFR2 (ED50: 4.2), c-Raf (IC50: 0.395), c-Src (IC50: 1.266), c-Abl (IC50: 1.667) | [1][9] |
| Dasatinib | BCR-ABL, Src family kinases | c-KIT, PDGFRβ, EphA2 | [5] |
EphB4 Signaling Pathway
EphB4, upon binding to its ligand ephrin-B2, initiates bidirectional signaling that plays a crucial role in various physiological and pathological processes, including angiogenesis, cell migration, and proliferation. The "forward" signaling through EphB4 can modulate cell adhesion and repulsion. The downstream effects of EphB4 activation are context-dependent, influencing pathways such as Ras/MEK/ERK.
Caption: EphB4 signaling pathway and points of inhibition.
Experimental Protocols
Cellular EphB4 Autophosphorylation Assay (for NVP-BHG712)
This protocol is based on the methodology described for determining the ED50 of NVP-BHG712.[1][7]
1. Cell Culture and Transfection:
-
Culture A375 melanoma cells, which have low endogenous EphB4 expression.
-
Stably transfect the cells to overexpress full-length human EphB4 with a C-terminal myc-epitope tag.
2. Compound Treatment:
-
Seed the transfected A375-EphB4 cells in appropriate culture plates.
-
Once the cells are adherent, treat them with varying concentrations of NVP-BHG712 for a specified pre-incubation period (e.g., 1-2 hours).
3. Ligand Stimulation:
-
To induce EphB4 autophosphorylation, stimulate the cells with its ligand, ephrin-B2-Fc, at a suitable concentration (e.g., 1 µg/mL) for a short duration (e.g., 20-30 minutes).
4. Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate the EphB4 receptor using an anti-myc antibody.
5. Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against phosphotyrosine to detect the level of EphB4 autophosphorylation.
-
Use an antibody against total EphB4 or the myc-tag as a loading control.
6. Data Analysis:
-
Quantify the band intensities and calculate the ED50 value, which is the concentration of the inhibitor that causes a 50% reduction in EphB4 phosphorylation.
Caption: Workflow for Cellular EphB4 Autophosphorylation Assay.
In Vitro Kinase Assay (General Protocol)
This is a general protocol that can be adapted to assess the direct inhibitory effect of compounds on EphB4 kinase activity.
1. Reagents and Materials:
-
Recombinant purified EphB4 kinase domain.
-
Kinase buffer (containing ATP and MgCl2).
-
A suitable peptide substrate for EphB4.
-
Test compounds (NVP-BHG712 or dasatinib) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
2. Assay Procedure:
-
Prepare a reaction mixture containing the EphB4 kinase, the peptide substrate, and the kinase buffer.
-
Add the test compounds at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
3. Detection:
-
Measure the kinase activity by quantifying the amount of ADP produced or the amount of phosphorylated substrate. The method will depend on the specific assay kit used.
4. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary and Recommendations
| Feature | NVP-BHG712 | Dasatinib |
| Primary Target | EphB4 | BCR-ABL, Src family kinases |
| EphB4 Potency | High (ED50: 25 nM) | Moderate (Estimated Kd: ~50 nM) |
| Selectivity | Relatively high for EphB4 | Broad-spectrum kinase inhibitor |
| Key Consideration | Potential for regioisomer contamination in commercial sources | Off-target effects due to multi-kinase inhibition |
For researchers primarily focused on elucidating the specific roles of EphB4 signaling, NVP-BHG712 is the more suitable tool due to its higher selectivity. However, it is imperative to verify the authenticity of the compound to avoid the confounding effects of the NVPiso regioisomer.
Dasatinib, on the other hand, may be more relevant in a therapeutic context where the simultaneous inhibition of multiple signaling pathways, including EphB4, is desired. Its broad-spectrum activity could be advantageous in complex diseases like cancer where multiple kinases are often dysregulated. Researchers using dasatinib to study EphB4 should be mindful of its pleiotropic effects and consider appropriate control experiments to isolate the effects of EphB4 inhibition.
Ultimately, the choice between NVP-BHG712 and dasatinib will depend on the specific research question and experimental context. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to NVP-BHG712 and sEphB4-HSA for In Vivo Angiogenesis Inhibition
For researchers in oncology and vascular biology, the targeted inhibition of angiogenesis remains a cornerstone of therapeutic strategy. Among the novel agents under investigation, NVP-BHG712 and sEphB4-HSA represent two distinct and promising approaches to disrupting the signaling pathways that drive new blood vessel formation. This guide provides an objective comparison of their in vivo performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms and experimental workflows.
At a Glance: NVP-BHG712 vs. sEphB4-HSA
| Feature | NVP-BHG712 | sEphB4-HSA |
| Molecule Type | Small molecule tyrosine kinase inhibitor | Recombinant fusion protein (soluble receptor) |
| Primary Target | EphB4 receptor tyrosine kinase | Ephrin-B2 ligand |
| Mechanism of Action | Inhibits EphB4 forward signaling by blocking its kinase activity.[1][2] | Acts as a decoy receptor, sequestering Ephrin-B2 and blocking bidirectional (forward and reverse) signaling.[3] |
| Administration | Oral[1] | Intravenous |
In Vivo Performance Data
Table 1: In Vivo Efficacy of NVP-BHG712 in a VEGF-Driven Angiogenesis Model
This study utilized a Teflon chamber filled with a VEGF-containing agar (B569324) mixture implanted subcutaneously in mice to create a localized region of VEGF-driven angiogenesis. NVP-BHG712 was administered orally once daily for four days.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Tissue Formation (%) | Inhibition of Vascularization (Hemoglobin levels, %) |
| Vehicle Control | - | 0 | 0 |
| NVP-BHG712 | 3 | ~40 | ~35 |
| NVP-BHG712 | 10 | ~70 | ~60 |
| NVP-BHG712 | 30 | ~80 | ~75 |
Table 2: In Vivo Efficacy of sEphB4-HSA in a Human Tumor Xenograft Model
In this model, human MSTO-211H mesothelioma cells were implanted subcutaneously in immunocompromised mice. Once tumors were established, sEphB4-HSA was administered intraperitoneally three times a week for 21 days.[4]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume at Day 21 (mm³) |
| PBS Control | - | ~1200 |
| sEphB4-HSA | 20 | ~400 |
Signaling Pathways
The distinct mechanisms of NVP-BHG712 and sEphB4-HSA target the same critical signaling axis in angiogenesis, the EphB4-EphrinB2 pathway, but at different points.
Experimental Protocols
VEGF-Driven Angiogenesis Model (for NVP-BHG712 evaluation)
This protocol is based on the methodology described for evaluating the in vivo anti-angiogenic effects of NVP-BHG712.[1]
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Analysis: NVP-BHG712 vs. Sunitinib in Targeting VEGF-Driven Angiogenesis
In the landscape of anti-angiogenic cancer therapies, both NVP-BHG712 and sunitinib (B231) have emerged as significant inhibitors of blood vessel formation, a critical process for tumor growth and metastasis. While both compounds ultimately impinge upon VEGF-driven angiogenesis, they do so via distinct mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that directly targets Vascular Endothelial Growth Factor Receptors (VEGFRs), along with other key angiogenic receptors like Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its broad-spectrum activity has led to its approval for the treatment of various cancers. In contrast, NVP-BHG712 is a highly selective inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase.[3][4] Its effect on VEGF-driven angiogenesis is indirect, mediated through the crosstalk between EphB4 signaling and the VEGF pathway.[4][5] This fundamental difference in their primary targets dictates their specificity, potency, and potential therapeutic applications.
Quantitative Performance Data
The following tables summarize the available quantitative data for NVP-BHG712 and sunitinib from various in vitro and in vivo studies. It is important to note that the absence of direct head-to-head comparative studies necessitates the presentation of data from separate experiments, and thus, direct comparison of absolute values should be made with caution.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 / ED50 (nM) | Source |
| NVP-BHG712 | EphB4 | Cell-based | 25 | [3] |
| VEGFR2 | Cell-based | 4200 | [3][6] | |
| c-Raf | Cell-free | 395 | [3] | |
| c-Src | Cell-free | 1266 | [3] | |
| c-Abl | Cell-free | 1667 | [3] | |
| Sunitinib | VEGFR2 (Flk-1) | Cell-free | 80 | [2] |
| PDGFRβ | Cell-free | 2 | [2] | |
| c-Kit | Not Specified | Potent Inhibition | [2] | |
| FLT3 | Not Specified | Potent Inhibition | [2] | |
| VEGFR2 phosphorylation | Cell-based | 10 | [2] | |
| PDGFRβ phosphorylation | Cell-based | 10 | [2] |
Table 2: Cellular Anti-Angiogenic Activity
| Compound | Cell Line | Assay | Effect | Concentration | Source |
| NVP-BHG712 | A375 Melanoma (EphB4 transfected) | RTK autophosphorylation inhibition | Dose-dependent inhibition | ED50 = 25 nM (for EphB4) | [3] |
| Sunitinib | HUVEC | VEGF-induced proliferation | Inhibition | IC50 = 40 nM | [2] |
| NIH-3T3 (PDGFRβ overexpressing) | PDGF-induced proliferation | Inhibition | IC50 = 39 nM | [2] | |
| U87MG & GL15 Glioblastoma | Angiogenesis in organotypic brain slices | Potent inhibition | As low as 10 nM | [7][8] |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Type | Dosage & Administration | Key Findings | Source |
| NVP-BHG712 | Mouse | VEGF-driven angiogenesis model | 3 mg/kg/day, p.o. | Significant suppression of VEGF-stimulated tissue formation and vascularization. | [3] |
| Mouse | VEGF-driven angiogenesis model | 10 mg/kg/day, p.o. | Reversal of VEGF-enhanced tissue formation and vessel growth. | [3] | |
| Sunitinib | Athymic Mice | Intracerebral U87MG Glioblastoma | 80 mg/kg/day (5 days on, 2 days off), p.o. | 74% reduction in microvessel density; 36% increase in median survival. | [7][8] |
| Nude Mice | SF188V+ human glioma xenografts | 10 mg/kg/day and 40 mg/kg/day, p.o. | Significant tumor growth inhibition (29% and 50% respectively). | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental setups, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathways of NVP-BHG712 and sunitinib in targeting angiogenesis.
Figure 2: General workflow for an in vitro angiogenesis assay like the HUVEC tube formation assay.
Figure 3: A typical workflow for an in vivo Matrigel plug angiogenesis assay.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of NVP-BHG712 and sunitinib.
In Vitro: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Assay Preparation: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel). The matrix is allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the solidified matrix.
-
Treatment: The cells are treated with the test compound (NVP-BHG712 or sunitinib) at various concentrations in the presence of an angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).
-
Incubation: The plate is incubated for a period of 4-24 hours to allow for tube formation.
-
Analysis: The formation of tubular networks is observed and quantified using microscopy and image analysis software. Parameters such as total tube length, number of junctions, and number of loops are measured.
In Vivo: Matrigel Plug Angiogenesis Assay
This in vivo model evaluates the formation of new blood vessels into a subcutaneously implanted gel.
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice and mixed with an angiogenic factor (e.g., VEGF or bFGF) and the test compound (NVP-BHG712 or sunitinib). A control group with the vehicle is also prepared.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a period, typically 7-14 days, during which blood vessels from the host can infiltrate the Matrigel plug.
-
Plug Excision and Analysis: After the incubation period, the Matrigel plugs are excised. The plugs are then processed for histological analysis.
-
Quantification: The extent of angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31) and measuring the microvessel density (MVD). Hemoglobin content within the plug can also be measured as an indicator of blood vessel formation.
In Vivo: Tumor Xenograft Model
This model assesses the effect of the compounds on tumor growth and angiogenesis in a more complex biological system.
-
Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., sunitinib administered orally), while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised. The tumors are then weighed and processed for histological analysis to determine microvessel density (e.g., via CD31 staining) and other markers of proliferation and apoptosis. Survival studies can also be conducted where the endpoint is the humane endpoint for tumor burden.
Conclusion
NVP-BHG712 and sunitinib represent two distinct strategies for inhibiting VEGF-driven angiogenesis. Sunitinib's multi-targeted approach, directly inhibiting VEGFRs and other key angiogenic RTKs, provides a broad and potent anti-angiogenic effect. NVP-BHG712, with its high selectivity for EphB4, offers a more targeted approach, indirectly modulating VEGF-driven angiogenesis through the EphB4 signaling pathway. The choice between these inhibitors would depend on the specific research or clinical context, including the tumor type, the desire for a broad-spectrum versus a highly selective agent, and the potential for off-target effects. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the comparative efficacy and mechanisms of these two important anti-angiogenic compounds.
References
- 1. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 9. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of NVP-BHG712 Isomer in Cells: A Comparative Guide
For researchers and drug development professionals, verifying that a small molecule inhibitor engages its intended target within a cellular context is a critical step in preclinical validation. This guide provides a comparative overview of experimental approaches to confirm the on-target engagement of NVP-BHG712, a potent inhibitor of Ephrin type-B receptor 4 (EphB4), and its regioisomer, NVPiso. We will delve into the distinct selectivity profiles of these isomers and present methodologies to assess their target interaction in cells, supported by experimental data.
NVP-BHG712 and its Isomer: A Tale of Two Selectivities
NVP-BHG712 was developed as a specific inhibitor of the EphB4 receptor tyrosine kinase.[1] However, subsequent studies revealed that many commercially available preparations of NVP-BHG712 were, in fact, a regioisomer, now termed NVPiso.[2] These two molecules, while sharing the same mass, exhibit significantly different kinase selectivity profiles due to the shift of a single methyl group.[2]
NVP-BHG712 primarily targets members of the Eph receptor family with high affinity.[3][4] In contrast, NVPiso shows a reduced affinity for many Eph receptors and instead strongly inhibits the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer.[3][4] This crucial difference underscores the importance of verifying on-target engagement to ensure experimental results are correctly attributed to the intended molecular mechanism.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activities of NVP-BHG712 and its isomer against their primary targets and key off-targets.
| Compound | Target | Assay Type | IC50/ED50 (nM) | Reference |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | 25 | [1] |
| EphA2 | Cell-based autophosphorylation | - | ||
| c-Raf | Biochemical | - | [1] | |
| c-Src | Biochemical | - | [1] | |
| c-Abl | Biochemical | - | [1] | |
| VEGFR2 | Cell-based autophosphorylation | 4200 | [1][5] | |
| NVPiso | EphA2 | - | 163 | [4] |
| EphB4 | - | 1660 | [4] | |
| DDR1 | - | Main target | [3][4] |
Table 1: Comparative inhibitory concentrations of NVP-BHG712 and NVPiso against various kinases.
Experimental Methodologies for Target Engagement
Several robust methods can be employed to confirm the on-target engagement of NVP-BHG712 and its isomer in a cellular environment. Here, we compare three widely used techniques: Western Blotting for Phosphorylation, Cellular Thermal Shift Assay (CETSA), and Kinobeads Competition Assay.
Western Blotting for Target Phosphorylation
This traditional method directly assesses the functional consequence of inhibitor binding to a kinase target by measuring the phosphorylation status of the receptor.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells expressing the target receptor (e.g., A375 melanoma cells for EphB4) and allow them to adhere. Treat the cells with varying concentrations of NVP-BHG712, NVPiso, or a vehicle control for a specified time.
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EphB4).[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total EphB4 or a housekeeping protein like GAPDH) to determine the dose-dependent inhibition of receptor phosphorylation.
Comparison with Alternatives:
| Method | Pros | Cons |
| Western Blot | Direct measure of functional target inhibition. Widely accessible. | Lower throughput. Requires specific phospho-antibodies. |
| Alternative Inhibitor (e.g., Uni-molecular degrader) | Can provide orthogonal evidence of target engagement. | May have different off-target effects. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., NVP-BHG712) or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparison with Alternatives:
| Method | Pros | Cons |
| CETSA | Measures direct physical binding in a cellular context. Label-free. | Indirect measure of functional inhibition. Can be lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Provides detailed thermodynamic data of binding. | Requires purified protein. Not in a cellular context. |
Kinobeads Competition Assay
This chemical proteomics approach allows for the assessment of an inhibitor's selectivity across a broad range of kinases simultaneously. It relies on the competition between the free inhibitor and immobilized, non-selective kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[9]
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the desired cell line.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of the test compound (e.g., NVP-BHG712).
-
Kinobeads Pulldown: Add kinobeads to the lysate to capture kinases that are not bound by the test compound.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the kinobeads by the test compound to generate a selectivity profile.
Comparison with Alternatives:
| Method | Pros | Cons |
| Kinobeads | Broad selectivity profiling across the kinome. Unbiased. | Requires specialized equipment (mass spectrometer). Measures binding in lysate, not intact cells. |
| Recombinant Kinase Panel | High-throughput screening against a large number of purified kinases. | Does not reflect the cellular environment. |
Visualizing Cellular Engagement
To better understand the molecular interactions and experimental workflows, the following diagrams are provided.
Conclusion
Confirming the on-target engagement of NVP-BHG712 and distinguishing its activity from its regioisomer, NVPiso, is paramount for the accurate interpretation of experimental results. This guide has provided a comparative overview of key methodologies, including western blotting for target phosphorylation, Cellular Thermal Shift Assay, and kinobeads competition assays. The choice of method will depend on the specific experimental question, available resources, and desired throughput. By employing these techniques, researchers can confidently validate the cellular activity of NVP-BHG712 and advance their drug discovery and development efforts.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Phospho-EphB4 (Tyr987) Polyclonal Antibody (PA5-64792) [thermofisher.com]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Cross-Validation of NVP-BHG712 Isomer Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor NVP-BHG712 and its regioisomer, NVPiso, with a cross-validation of their target-specific effects using small interfering RNA (siRNA). This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate objective evaluation for research and drug development.
Recent studies have revealed that commercially available NVP-BHG712 was, for a time, its regioisomer, NVPiso. This seemingly minor structural difference—the shift of a single methyl group—results in a significant alteration of their kinase selectivity profiles. While NVP-BHG712 is a potent inhibitor of the Ephrin type-B receptor 4 (EphB4), NVPiso primarily targets the Discoidin Domain Receptor 1 (DDR1)[1][2]. Understanding the distinct biological consequences of these two isomers is critical for interpreting previous research and for the targeted design of future experiments.
This guide leverages published data to compare the effects of NVP-BHG712 and NVPiso with the phenotypic outcomes of siRNA-mediated knockdown of their respective primary targets, EphB4 and DDR1.
Data Presentation: Comparative Effects on Cancer Cell Processes
The following tables summarize the reported effects of NVP-BHG712, NVPiso, and siRNA targeting EphB4 and DDR1 on key cancer-related cellular processes.
| Agent | Primary Target | Effect on Cell Proliferation / Viability | Effect on Apoptosis | Effect on Angiogenesis / Invasion | Key References |
| NVP-BHG712 | EphB4 | Inhibition | Induction | Inhibition of VEGF-driven angiogenesis | [3][4][5] |
| NVPiso | DDR1 | Inhibition | Induction | Inhibition of migration and invasion | [6][7] |
| EphB4 siRNA | EphB4 | Inhibition | Induction | Reduction in tumor vascularity and invasion | [8][9][10][11] |
| DDR1 siRNA | DDR1 | Inhibition | Induction | Reduction in migration, invasion, and tube formation | [7][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
siRNA Transfection and Western Blot for Target Knockdown Validation
Objective: To transiently silence the expression of a target gene (e.g., EphB4 or DDR1) using siRNA and validate the knockdown efficiency at the protein level.
Materials:
-
Target-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EphB4, anti-DDR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells in 1.8 mL of fresh, complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
-
Cell Viability Assessment (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with inhibitors or siRNA.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. Treat with various concentrations of NVP-BHG712, NVPiso, or transfect with siRNAs as described above.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of wells with media alone. Express the results as a percentage of the viability of untreated control cells.
In Vitro Angiogenesis (Tube Formation Assay)
Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
Materials:
-
Matrigel or other basement membrane extract
-
96-well tissue culture plates, pre-chilled
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium, with and without angiogenic stimuli (e.g., VEGF)
-
Test compounds (NVP-BHG712, NVPiso) or conditioned media from siRNA-transfected cancer cells
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired treatments (e.g., VEGF plus inhibitors or conditioned media).
-
Incubation: Seed 1.5 x 10^4 cells per well onto the solidified Matrigel. Incubate for 4-18 hours at 37°C.
-
Imaging and Analysis:
-
Observe tube formation under an inverted microscope.
-
Capture images of the tube network.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct primary signaling pathways activated by EphB4 and DDR1.
Caption: EphB4 Signaling Pathway.
Caption: DDR1 Signaling Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for the comparative analysis of NVP-BHG712, NVPiso, and their corresponding siRNAs.
Caption: Comparative Analysis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EphB4 provides survival advantage to squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Activities of NVP-BHG712 in Sensitive and Resistant Cancer Cell Lines
For researchers and professionals in drug development, understanding the nuances of inhibitor activity is paramount. This guide provides an objective comparison of the EphB4 receptor tyrosine kinase inhibitor, NVP-BHG712, and its less active regioisomer, with a focus on their performance in various cancer cell lines. We present key experimental data, detailed protocols for assessing inhibitor efficacy, and visualizations of the underlying biological pathways and experimental designs.
Data Presentation: Unveiling the Potency of NVP-BHG712
NVP-BHG712 is a potent inhibitor of the EphB4 receptor, a key player in tumor angiogenesis and cell survival. However, commercially available batches of this compound have been found to contain a regioisomer, NVPiso, which exhibits significantly lower inhibitory activity against EphB4. The following tables summarize the in vitro efficacy of both isomers, providing a clear comparison of their potencies.
Table 1: Comparative Activity of NVP-BHG712 and its Regioisomer (NVPiso) on Eph Receptors
| Compound | Target | Assay Type | Activity (IC50/KD) | Reference |
| NVP-BHG712 | EphB4 | NanoBRET | 3.0 nM | [1] |
| EphB4 | MST | 5.7 nM (KD) | [1] | |
| EphA2 | NanoBRET | 3.3 nM | [2] | |
| NVPiso | EphB4 | NanoBRET | 1660 nM | [1] |
| EphB4 | MST | 142 nM (KD) | [1] | |
| EphA2 | NanoBRET | 163 nM | [3] |
Table 2: Activity of NVP-BHG712 in Various Cancer Cell Lines (Data from Genomics of Drug Sensitivity in Cancer Project)
| Cell Line | Cancer Type | IC50 (µM) | Relative Sensitivity |
| A2058 | Skin Cancer | 0.012 | High |
| G-402 | Kidney Cancer | 0.015 | High |
| A-704 | Kidney Cancer | 0.021 | High |
| SNU-1079 | Biliary Tract Cancer | 0.023 | High |
| SW-1573 | Lung Cancer | 8.9 | Low |
| NCI-H2172 | Lung Cancer | 10.2 | Low |
| U-2-OS | Bone Cancer | 11.5 | Low |
| SW-1417 | Colon Cancer | 12.1 | Low |
Table 3: NVP-BHG712 in Reversing Paclitaxel (B517696) Resistance
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Reversal of Resistance | Reference |
| HEK293/pcDNA3.1 (Sensitive) | Paclitaxel alone | 4.8 ± 0.9 | - | [4] |
| HEK293/ABCC10 (Resistant) | Paclitaxel alone | 125.4 ± 15.2 | - | [4] |
| HEK293/ABCC10 (Resistant) | Paclitaxel + 0.25 µM NVP-BHG712 | 20.1 ± 3.5 | 6.2 | [4] |
| HEK293/ABCC10 (Resistant) | Paclitaxel + 0.5 µM NVP-BHG712 | 10.2 ± 2.1 | 12.3 | [4] |
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to evaluate the efficacy of NVP-BHG712.
Cell Viability Assay (MTT/CCK-8) to Determine IC50
This assay quantifies the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of NVP-BHG712 in culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Subsequently, solubilize the crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of EphB4 Phosphorylation
This technique is used to assess the direct inhibitory effect of NVP-BHG712 on its target.
-
Cell Lysis: Treat cells with NVP-BHG712 for a specified time. To stimulate EphB4 phosphorylation, cells can be treated with its ligand, ephrin-B2. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EphB4 (p-EphB4).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EphB4 and a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative levels of p-EphB4.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: EphB4 signaling pathway and the inhibitory action of NVP-BHG712.
Caption: Experimental workflow for evaluating inhibitor activity.
References
A Head-to-Head Comparison of NVP-BHG712 and its Derivatives for Ephrin Receptor-Targeted Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pioneering Ephrin (Eph) receptor inhibitor, NVP-BHG712, and its notable derivatives. The following sections detail their respective performance based on experimental data, outline the methodologies for key experiments, and visualize the relevant biological pathways and workflows.
Performance Comparison of NVP-BHG712 and its Regioisomer
A critical consideration for researchers using NVP-BHG712 is the common presence of a regioisomer, NVPiso, in commercially available samples.[1] This isomer, differing only by the position of a methyl group, exhibits a significantly altered kinase selectivity profile.[1][2] This section delineates the inhibitory activities of both compounds against a panel of kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 / KD (nM) | Assay Type | Reference |
| NVP-BHG712 | EphA2 | 3.3 | IC50 | [3] |
| EphB4 | 3.0 | IC50 | [3] | |
| EphA3 | 0.3 | IC50 | [4] | |
| EphA1 | 303 | IC50 | [4] | |
| c-Raf | 395 | IC50 | ||
| c-Src | 1266 | IC50 | ||
| c-Abl | 1667 | IC50 | ||
| VEGFR2 | 4200 | ED50 | [5] | |
| NVPiso | EphA2 | 163 | IC50 | [4] |
| EphB4 | 1660 | IC50 | [4] | |
| DDR1 | Main Target | - | [2] |
Table 2: Cellular Activity - Receptor Autophosphorylation
| Compound | Cell Line | Target Receptor | ED50 (nM) | Reference |
| NVP-BHG712 | A375 (transfected) | EphB4 | 25 | [5] |
| Hek293 (transfected) | EphB4 | Low nM range | [5] | |
| Hek293 (transfected) | EphA2 | - | [5] | |
| Hek293 (transfected) | EphB2 | - | [5] | |
| Hek293 (transfected) | EphB3 | - | [5] | |
| A375 (transfected) | VEGFR2 | 4200 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EphB4, EphA2)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
Test compounds (NVP-BHG712 and derivatives) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Receptor Autophosphorylation Assay
This protocol describes a method to measure the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target receptor (e.g., Hek293 or A375 cells transiently or stably transfected with the Eph receptor of interest)
-
Cell culture medium and supplements
-
Test compounds
-
Ligand for receptor stimulation (e.g., ephrin-B2-Fc)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine antibody)
-
Primary antibody against the total receptor protein (for normalization)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
-
Wash buffer (e.g., PBS or TBS with a mild detergent)
-
Detection substrate (e.g., chemiluminescent or fluorescent substrate)
-
Microplate reader or imaging system
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Stimulate the cells with the appropriate ligand to induce receptor autophosphorylation.
-
Wash the cells with cold PBS and then lyse them.
-
Transfer the cell lysates to an antibody-coated plate (e.g., an ELISA plate coated with a capture antibody for the receptor).
-
Incubate to allow the receptor to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the primary antibody against phosphotyrosine and incubate.
-
Wash and add the secondary antibody.
-
Wash and add the detection substrate.
-
Measure the signal using a microplate reader.
-
Normalize the phosphotyrosine signal to the total amount of receptor protein, determined in a parallel experiment using an antibody against the total receptor.
-
Calculate the half-maximal effective dose (ED50) by plotting the percentage of inhibition of phosphorylation against the compound concentration.
-
Visualizations
Ephrin Receptor Signaling Pathway
The following diagram illustrates the bidirectional signaling mechanism of the Ephrin receptor system. "Forward" signaling is initiated in the Eph receptor-bearing cell, while "reverse" signaling occurs in the ephrin ligand-bearing cell.
Caption: Bidirectional Ephrin-Eph receptor signaling and the inhibitory action of NVP-BHG712.
Experimental Workflow: Cell-Based Autophosphorylation Assay
This diagram outlines the key steps involved in the cell-based receptor autophosphorylation assay.
Caption: Workflow for a cell-based receptor autophosphorylation inhibition assay.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NVP-BHG712 Isomer Against Known Angiogenesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel angiogenesis inhibitor, NVP-BHG712 isomer, against established anti-angiogenic agents: Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of NVP-BHG712 as a therapeutic agent. This document summarizes key performance data, details mechanisms of action through signaling pathway diagrams, and provides established experimental protocols for relevant angiogenesis assays.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide benchmarks the EphB4 receptor tyrosine kinase inhibitor, NVP-BHG712, against three widely used angiogenesis inhibitors. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comprehensive overview of their respective mechanisms and reported efficacy. NVP-BHG712 distinguishes itself by primarily targeting the EphB4/ephrinB2 signaling pathway, a key regulator of vascular development and remodeling, offering a potentially complementary or alternative approach to inhibitors targeting the well-established VEGF pathway.
Data Presentation: Comparative Efficacy of Angiogenesis Inhibitors
The following tables summarize the available quantitative data for NVP-BHG712 and the comparator drugs. It is crucial to note that these values are compiled from various independent studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Efficacy Data
| Inhibitor | Target(s) | Assay | Cell Line | IC50 / ED50 |
| NVP-BHG712 | EphB4 , EphA2 | EphB4 Autophosphorylation | - | ED50: 25 nM [1] |
| VEGFR2 | VEGFR2 Autophosphorylation | - | ED50: 4.2 µM[1] | |
| c-Raf, c-Src, c-Abl | Kinase Activity | - | IC50: 0.395 µM, 1.266 µM, 1.667 µM | |
| Bevacizumab | VEGF-A | HUVEC Proliferation (VEGF-induced) | HUVEC | Dose-dependent inhibition[2] |
| HUVEC Tube Formation (VEGF-induced) | HUVEC | Dose-dependent inhibition[2] | ||
| Sunitinib | VEGFR2, PDGFRβ, c-Kit, FLT3, RET | HUVEC Tube Formation (VEGF-induced) | HUVEC | IC50: 11.8 nM - 0.8 µM[3] |
| HUVEC Proliferation (VEGF-induced) | HUVEC | - | - | |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT3, RET, Raf-1, B-Raf | HUVEC Proliferation | HUVEC | IC50 values in the µM range[4] |
| Endothelial Cell Tube Formation | HUVEC | 33% inhibition at 5 µM[5] |
Table 2: In Vivo Efficacy Data
| Inhibitor | Model | Assay | Dosage | Outcome |
| NVP-BHG712 | Growth factor-induced angiogenesis model (mice) | VEGF-stimulated tissue formation and vascularization | 3 mg/kg/day, p.o. | Significant inhibition [1] |
| 10 mg/kg/day, p.o. | Reversal of VEGF-enhanced tissue formation and vessel growth [1] | |||
| Bevacizumab | Matrigel plug assay (mice) | Angiogenesis | 100 µg/mL in Matrigel | Promotion of angiogenesis at high concentration under hypoxia[6] |
| Sunitinib | Renal Cell Carcinoma Xenograft (mice) | Tumor growth and angiogenesis | - | Inhibition of tumor growth and decreased microvessel density[7] |
| Sorafenib | Matrigel plug assay (mice) | Hemoglobin content | 15 mg/kg | Reduced hemoglobin content compared to control[8] |
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these inhibitors stems from their distinct molecular targets and the subsequent disruption of key signaling cascades involved in angiogenesis.
NVP-BHG712: Targeting the EphB4/ephrinB2 Pathway
NVP-BHG712 is a potent and specific inhibitor of the EphB4 receptor tyrosine kinase.[1] The EphB4 receptor and its ligand, ephrinB2, are crucial for vascular development, remodeling, and the specification of arterial and venous identity.[9] Interestingly, studies suggest a significant crosstalk between the EphB4 and VEGF signaling pathways, where inhibition of EphB4 forward signaling is sufficient to block VEGF-driven angiogenesis in vivo.[1][10][11] This indicates that NVP-BHG712 may exert its anti-angiogenic effects by modulating the cellular response to VEGF.
Bevacizumab: A Monoclonal Antibody Targeting VEGF-A
Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[12] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[12] This blockade inhibits VEGF-induced signaling, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.
Sunitinib and Sorafenib: Multi-Targeted Tyrosine Kinase Inhibitors
Sunitinib and Sorafenib are small-molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in both tumor cell proliferation and angiogenesis.
Sunitinib primarily inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, FMS-like tyrosine kinase 3 (FLT3), and the receptor for glial cell line-derived neurotrophic factor (RET).[3]
Sorafenib targets a broader range of kinases, including VEGFRs, PDGFRs, c-Kit, FLT3, RET, and the Raf serine/threonine kinases (Raf-1 and B-Raf).[4]
By simultaneously blocking these pathways, both drugs effectively cut off the blood supply to tumors and can also have direct anti-proliferative effects on cancer cells.
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below to facilitate the design and execution of comparative studies.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Workflow:
Detailed Protocol:
-
Plate Coating: Thaw growth factor-reduced basement membrane matrix (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13][14]
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency. Harvest the cells using trypsin and resuspend them in appropriate basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).[15]
-
Treatment: Prepare serial dilutions of NVP-BHG712, Bevacizumab, Sunitinib, or Sorafenib in the cell culture medium.
-
Incubation: Add the HUVEC suspension (typically 1.5 x 10^4 to 3 x 10^4 cells per well) containing the test compounds to the solidified matrix. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[16]
-
Visualization and Quantification: After incubation, visualize the tube-like structures using a phase-contrast microscope. For quantification, images can be captured and analyzed using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.[17] Staining with Calcein AM can facilitate fluorescent imaging.[18]
In Vivo: Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism by implanting a plug of basement membrane matrix containing pro-angiogenic factors and observing the ingrowth of new blood vessels.
Workflow:
Detailed Protocol:
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Mix the Matrigel with a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[19] The test compound (NVP-BHG712 or comparators) or vehicle control is also incorporated into the mixture.
-
Injection: Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice. The Matrigel will form a solid plug at body temperature.[8][20]
-
Incubation: Allow 7 to 14 days for vascularization of the Matrigel plug to occur.[8][19] The animals can be treated systemically with the test compounds during this period if desired.
-
Plug Excision and Analysis: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.[8]
-
Quantification: The extent of angiogenesis can be quantified by several methods:
-
Hemoglobin Measurement: The plugs can be homogenized, and the hemoglobin content can be measured using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the newly formed vessels.[8][21][22]
-
Immunohistochemistry: The plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[20]
-
Conclusion
NVP-BHG712 presents a compelling profile as an angiogenesis inhibitor with a mechanism of action centered on the EphB4 signaling pathway. This differentiates it from established agents like Bevacizumab, Sunitinib, and Sorafenib, which primarily target the VEGF pathway and other receptor tyrosine kinases. While the available data indicates potent in vitro and in vivo activity of NVP-BHG712, further direct comparative studies are warranted to definitively establish its relative efficacy. The experimental protocols provided in this guide offer a framework for conducting such head-to-head evaluations. The unique targeting of the EphB4 pathway by NVP-BHG712 may offer therapeutic advantages, either as a monotherapy or in combination with existing anti-angiogenic agents, and merits further investigation in preclinical and clinical settings.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 8. Combination of ShuangDan Capsule and Sorafenib Inhibits Tumor Growth and Angiogenesis in Hepatocellular Carcinoma Via PI3K/Akt/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sbhsciences.com [sbhsciences.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 18. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Distinguishing NVP-BHG712 from its Regioisomer: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the correct isomeric form of a small molecule inhibitor is critical for accurate and reproducible experimental results. This guide provides a comprehensive comparison of NVP-BHG712 and its commonly available regioisomer, including experimental protocols to differentiate them and data on their distinct biological activities.
Recent studies have revealed that a significant portion of commercially available NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase, is in fact a regioisomer. This isomer, herein referred to as NVP-BHG712-iso, differs from the patented NVP-BHG712 in the position of a methyl group on the pyrazole (B372694) ring. While structurally very similar, this seemingly minor change has a profound impact on the molecule's biological activity and target specificity. This guide outlines the key differences and provides methodologies to ascertain the identity of your NVP-BHG712 sample.
Comparative Analysis of NVP-BHG712 and its Regioisomer
The primary distinction between NVP-BHG712 and its isomer lies in their kinase inhibitory profiles. The patented NVP-BHG712 is a highly potent inhibitor of EphB4, while the regioisomer exhibits significantly reduced affinity for this target and a different off-target profile.[1][2]
| Target | NVP-BHG712 IC50 (nM) | NVP-BHG712-iso IC50 (nM) |
| EphA2 | 3.3 | 163[3] |
| EphB4 | 3.0 | 1660[4] |
| c-Raf | 395 | Not reported |
| c-Src | 1266 | Not reported |
| c-Abl | 1667 | Not reported |
| DDR1 | Not reported | Primary target |
Table 1: Comparison of reported IC50 values for NVP-BHG712 and its regioisomer against various kinases. Note the significant loss of potency of the isomer against EphB4.
Experimental Protocols for Isomer Differentiation
To ensure you are using the correct compound, it is essential to perform analytical validation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to distinguish between the two regioisomers.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential interactions with a stationary phase. Due to the difference in the methyl group position, the two isomers will have slightly different polarities, leading to distinct retention times on an appropriate HPLC column.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the NVP-BHG712 sample in DMSO. Dilute to a working concentration of 10 µg/mL in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the retention time of your sample to a certified reference standard of NVP-BHG712. The presence of a peak at a different retention time may indicate the presence of the regioisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. The different chemical environment of the methyl group and adjacent protons in the two isomers will result in distinct chemical shifts in the ¹H NMR spectrum.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the NVP-BHG712 sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Carefully analyze the chemical shifts and coupling constants of the protons on the pyrazole ring and the methyl group. The precise location of the methyl group in the regioisomer will alter the electronic environment of the neighboring protons, leading to a distinguishable pattern compared to the patented NVP-BHG712. Comparison with published NMR data or a certified reference standard is essential for unambiguous identification.
EphB4 Signaling Pathway and Experimental Workflow
NVP-BHG712 is designed to inhibit the forward signaling of the EphB4 receptor. Understanding this pathway is crucial for interpreting experimental results.
Caption: EphB4 forward signaling pathway initiated by ephrinB2 binding.
The following workflow outlines the steps to verify the identity and activity of your NVP-BHG712 sample.
Caption: Workflow for verifying the isomeric purity of NVP-BHG712.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712 isomer – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NVP-BHG712 Isomers: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of NVP-BHG712 isomers, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this potent kinase inhibitor.
NVP-BHG712 is an orally active and selective inhibitor of EphB4 kinase, also showing activity against EphA2, c-Raf, c-Src, and c-Abl.[1][2] It is crucial to handle and dispose of this compound and its isomers with care, following established hazardous waste protocols. Unexpectedly, commercially available NVP-BHG712 has been found to be a regioisomer of the originally patented compound, differing in the position of a methyl group.[3][4] While their binding modes and selectivity may differ, their disposal should follow the same stringent safety protocols.[3][4]
Immediate Safety and Disposal Procedures
Proper disposal of NVP-BHG712 isomers and contaminated materials is a critical aspect of laboratory safety. The following step-by-step guide outlines the necessary procedures, from waste identification to final disposal.
Step 1: Waste Identification and Segregation
-
Identify all NVP-BHG712 waste streams: This includes pure compound, stock solutions (e.g., in DMSO), contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE).
-
Segregate waste at the point of generation:
-
Solid Waste: Collect solid NVP-BHG712, contaminated PPE, and other solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing NVP-BHG712, such as unused solutions or rinsates, in a separate, compatible, and shatter-proof container. Given that NVP-BHG712 is often dissolved in DMSO or ethanol (B145695) for experimental use, this liquid waste is likely flammable.[5][6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with NVP-BHG712 must be disposed of in a designated sharps container.
-
-
Do not mix incompatible waste: Never mix NVP-BHG712 waste with other reactive chemicals. Keep acidic and basic waste streams separate.[7][8]
Step 2: Container Selection and Labeling
-
Use appropriate containers: Containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[9] Plastic containers are often preferred for chemical waste.[10] For liquid waste, if the original container is not available, use a designated chemical waste container.
-
Label all waste containers clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "NVP-BHG712 isomer waste"
-
A list of all components and their approximate concentrations (e.g., "NVP-BHG712 in DMSO, approx. 10 mM")
-
The relevant hazard pictograms (e.g., toxic, flammable)
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage
-
Store waste in a designated Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Ensure proper ventilation: Store containers in a well-ventilated area, such as a chemical fume hood, especially for volatile solvent waste.
-
Use secondary containment: Place waste containers in a secondary container, such as a tray or bin, to contain any potential leaks or spills.[11]
-
Adhere to storage limits: Do not exceed the maximum allowable volume of hazardous waste in the SAA.[10]
Step 4: Disposal Request and Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of NVP-BHG712 waste down the drain or in regular trash: This is illegal and environmentally harmful.[9]
-
Ensure all containers are properly sealed and labeled before pickup.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative guidelines for the accumulation and storage of hazardous chemical waste in a laboratory setting, based on general university and regulatory guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [10] |
| Maximum Acutely Toxic Waste (P-list) Volume in SAA | 1 quart (liquid) or 1 kilogram (solid) | [10] |
| Maximum Storage Time in SAA | Up to 12 months (as long as volume limits are not exceeded) | [10] |
| Waste Removal Timeline After Limit is Reached | Within 3 calendar days | [10] |
Signaling Pathway and Disposal Workflow
To further aid in the understanding of NVP-BHG712's mechanism and its proper handling, the following diagrams illustrate its signaling pathway and the recommended disposal workflow.
Caption: NVP-BHG712 inhibits EphB4, thereby impacting VEGF-driven angiogenesis.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
While specific disposal protocols are determined by institutional EHS departments, the general experimental protocol for handling NVP-BHG712 in the laboratory should incorporate the following safety and disposal considerations from the outset:
-
Pre-experiment Planning:
-
Review the Safety Data Sheet (SDS) for this compound provided by the supplier.
-
Identify all necessary PPE (e.g., gloves, lab coat, safety glasses).
-
Prepare and label designated waste containers before starting the experiment.
-
-
During the Experiment:
-
Handle the powdered form of NVP-BHG712 in a chemical fume hood to avoid inhalation.
-
Immediately place all contaminated disposable items into the designated solid waste container.
-
Collect all liquid waste containing NVP-BHG712 in the designated liquid waste container.
-
-
Post-experiment Cleanup:
-
Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.
-
Ensure all waste containers are securely closed and properly labeled.
-
Move waste containers to the designated SAA if not already there.
-
By adhering to these procedures, laboratories can ensure the safe handling and disposal of NVP-BHG712 isomers, protecting both researchers and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. NVP-BHG712 - LKT Labs [lktlabs.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling NVP-BHG712 Isomer
For researchers, scientists, and drug development professionals engaged in studies involving NVP-BHG712 isomer, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₂₀F₃N₇O |
| Molecular Weight | 503.48 g/mol |
| CAS Number | 2245892-85-5 |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term storage. |
Personal Protective Equipment (PPE) and Safety Precautions
Given the potent biological activity of this compound, strict adherence to safety protocols is mandatory to prevent accidental exposure. The following personal protective equipment should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be considered.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Protocols
Below are detailed methodologies for the preparation of stock solutions and for use in in vitro cell-based assays.
Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (Molecular Weight 503.48), add 198.62 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
In Vitro Cell-Based Assay Protocol
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at the appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a serial dilution of the compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, or immunofluorescence staining.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its handling and use in experiments.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated cell culture medium should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
